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  • Product: 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid
  • CAS: 2155852-56-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Proposed Synthesis of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

Abstract 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a polysubstituted pyridine derivative with potential applications as a versatile building block in medicinal chemistry and drug development. Its unique arra...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a polysubstituted pyridine derivative with potential applications as a versatile building block in medicinal chemistry and drug development. Its unique arrangement of amino, hydroxymethyl, and carboxylic acid functionalities offers multiple points for molecular elaboration. This in-depth technical guide presents a comprehensive, proposed synthetic route to this target molecule. Due to the absence of a direct, published synthesis protocol, this guide leverages established principles of organic chemistry and analogous transformations reported in the literature to construct a plausible and scientifically sound multi-step pathway. The proposed synthesis commences with the commercially available 6-aminonicotinic acid and proceeds through a four-step sequence of protection, formylation, reduction, and deprotection. Each step is detailed with a discussion of the underlying chemical rationale, step-by-step experimental protocols, and illustrative diagrams to provide a thorough and practical guide for researchers and scientists in the field.

Introduction

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, owing to their ability to engage in a variety of biological interactions.[1] The specific substitution pattern of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid, featuring a hydrogen bond donor and acceptor (amino group), a nucleophilic and potentially coordinating hydroxymethyl group, and a carboxylic acid for salt formation or amide coupling, makes it a highly valuable, yet synthetically challenging, building block. A survey of the current chemical literature indicates a lack of a direct, reported synthesis for this specific molecule. This guide, therefore, proposes a logical and feasible synthetic strategy, starting from the readily available 6-aminonicotinic acid. The proposed pathway is designed to be robust and adaptable, providing a strong foundation for the laboratory synthesis of this and structurally related compounds.

Overall Synthetic Strategy

The proposed synthesis is a four-step process designed to overcome the challenges of regioselective functionalization of the pyridine ring. The strategy is as follows:

  • Protection: The amino and carboxylic acid functionalities of the starting material, 6-aminonicotinic acid, are protected to prevent unwanted side reactions in subsequent steps.

  • Formylation: A formyl group is introduced at the C-5 position of the protected pyridine ring via an electrophilic aromatic substitution reaction.

  • Reduction: The newly introduced formyl group is selectively reduced to a hydroxymethyl group.

  • Deprotection: The protecting groups on the amino and carboxylic acid moieties are removed to yield the final product, 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid.

Overall Synthesis Workflow Start 6-Aminonicotinic Acid Step1 Step 1: Protection Start->Step1 Intermediate1 Protected Intermediate Step1->Intermediate1 Step2 Step 2: Formylation Intermediate1->Step2 Intermediate2 Formylated Intermediate Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Intermediate3 Hydroxymethyl Intermediate Step3->Intermediate3 Step4 Step 4: Deprotection Intermediate3->Step4 End 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid Step4->End

Figure 1: High-level overview of the proposed four-step synthesis.

Detailed Synthetic Protocols and Mechanistic Rationale

Step 1: Protection of 6-Aminonicotinic Acid

Causality Behind Experimental Choices: The presence of both a nucleophilic amino group and a potentially reactive carboxylic acid necessitates protection to ensure selective formylation at the C-5 position of the pyridine ring. The amino group, being a strong activating group, could otherwise lead to undesired side reactions during electrophilic substitution.[2] The carboxylic acid is esterified to improve solubility in organic solvents and prevent it from interfering with the formylation reagents. A methyl ester is chosen for its ease of formation and subsequent hydrolysis. The amino group is protected as a tert-butyloxycarbonyl (Boc) carbamate, which is stable under a wide range of conditions but can be readily removed with acid.[3]

Figure 2: Protection of 6-aminonicotinic acid.

Experimental Protocol: Synthesis of Methyl 6-(tert-butoxycarbonylamino)nicotinate

  • Esterification:

    • Suspend 6-aminonicotinic acid (1.0 eq) in methanol (10 mL/g).

    • Cool the suspension to 0 °C in an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL/g).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 6-aminonicotinate, which can be used in the next step without further purification.

  • Boc-Protection:

    • Dissolve the crude methyl 6-aminonicotinate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (15 mL/g).

    • Add triethylamine (1.5 eq) or another suitable non-nucleophilic base.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 6-(tert-butoxycarbonylamino)nicotinate.

Step 2: Regioselective Formylation

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The protected amino group at the C-6 position is an ortho, para-director, and since the ortho (C-5) position is sterically unhindered and the para (C-3) position is occupied, electrophilic substitution is expected to occur regioselectively at the C-5 position. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is the electrophile in this reaction.

Figure 3: Vilsmeier-Haack formylation at the C-5 position.

Experimental Protocol: Synthesis of Methyl 6-(tert-butoxycarbonylamino)-5-formylnicotinate

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.5 eq) dropwise to anhydrous N,N-dimethylformamide (3.0 eq) at 0 °C with stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve the protected intermediate, methyl 6-(tert-butoxycarbonylamino)nicotinate (1.0 eq), in a minimal amount of anhydrous DMF or a chlorinated solvent like 1,2-dichloroethane.

  • Add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with sodium hydroxide or sodium carbonate to a pH of 8-9.

  • Extract the product with ethyl acetate or dichloromethane (3 x 20 mL/g).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography on silica gel to yield the desired formylated product.

Step 3: Reduction of the Formyl Group

Causality Behind Experimental Choices: The conversion of the formyl group to a hydroxymethyl group is a standard reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is a mild reducing agent that will selectively reduce the aldehyde in the presence of the ester and carbamate functionalities.[5] The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at low temperatures.

Figure 4: Selective reduction of the formyl group.

Experimental Protocol: Synthesis of Methyl 6-(tert-butoxycarbonylamino)-5-(hydroxymethyl)nicotinate

  • Dissolve the formylated intermediate (1.0 eq) in methanol (20 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring its progress by TLC.

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid like 1 M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL/g).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude alcohol can be purified by column chromatography if necessary.

Step 4: Deprotection to Yield the Final Product

Causality Behind Experimental Choices: The final step involves the removal of both the Boc and methyl ester protecting groups. Both of these groups are labile under acidic conditions. Treatment with a strong acid like hydrochloric acid in an aqueous medium will hydrolyze the ester to the carboxylic acid and cleave the Boc group from the amino functionality, liberating the final product.

Figure 5: Acid-catalyzed deprotection to yield the target molecule.

Experimental Protocol: Synthesis of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

  • Dissolve the protected hydroxymethyl intermediate (1.0 eq) in a suitable solvent like dioxane or methanol (10 mL/g).

  • Add an excess of aqueous hydrochloric acid (e.g., 6 M HCl, 10 eq).

  • Heat the reaction mixture to reflux (or a suitable temperature like 80-100 °C) for 4-8 hours, monitoring the deprotection by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to its isoelectric point (which would need to be determined experimentally, but is likely to be in the range of pH 4-6) using a base such as sodium hydroxide or sodium bicarbonate.

  • The product may precipitate out of the solution at its isoelectric point. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, it may be purified using ion-exchange chromatography.

Data Summary

The following table summarizes the proposed synthetic route with key parameters for each step. Note that yields are hypothetical and would need to be determined experimentally.

StepTransformationStarting MaterialKey ReagentsProduct
1Protection6-Aminonicotinic acidSOCl₂, MeOH; (Boc)₂O, Et₃NMethyl 6-(tert-butoxycarbonylamino)nicotinate
2FormylationMethyl 6-(tert-butoxycarbonylamino)nicotinatePOCl₃, DMFMethyl 6-(tert-butoxycarbonylamino)-5-formylnicotinate
3ReductionMethyl 6-(tert-butoxycarbonylamino)-5-formylnicotinateNaBH₄, MeOHMethyl 6-(tert-butoxycarbonylamino)-5-(hydroxymethyl)nicotinate
4DeprotectionMethyl 6-(tert-butoxycarbonylamino)-5-(hydroxymethyl)nicotinateHCl (aq)6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

Conclusion

This technical guide outlines a plausible and scientifically grounded synthetic pathway for the preparation of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid. While a direct literature precedent for this specific molecule is not available, the proposed four-step sequence of protection, regioselective formylation, reduction, and deprotection is based on well-established and reliable organic transformations. The rationale behind the choice of reagents and reaction conditions has been detailed for each step, providing a strong theoretical framework for the practical execution of this synthesis. This guide is intended to serve as a valuable resource for medicinal and synthetic chemists, enabling the synthesis of this and other similarly substituted pyridine derivatives for further exploration in drug discovery and materials science.

References

  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]

  • The Journal of Organic Chemistry. (2008). New Opportunities with the Duff Reaction. [Link]

  • Google Patents. (1983). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]

  • ACS Publications. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. [Link]

  • Google Patents. (n.d.). Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
  • Wikipedia. (n.d.). Duff reaction. [Link]

  • Chinese Chemical Society. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. [Link]

  • University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. [Link]

  • ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. [Link]

  • Duff Reaction. (n.d.). Duff Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Duff Reaction. (n.d.). Duff Reaction.
  • ACS Publications. (2022). Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • ResearchGate. (n.d.). Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines. [Link]

  • Google Patents. (1988). Process for producing 6-aminonicotinic acid.
  • University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. [Link]

  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. [Link]

  • Chinese Chemical Society. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]

  • PubMed. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. [Link]

  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]

  • OSTI.GOV. (n.d.). Ligand bound structure of a 6‐hydroxynicotinic acid 3‐monooxygenase provides mechanistic insights. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Google Patents. (n.d.). Method for the production of 6-hydroxynicotinic acid.
  • Chemistry Practical. (n.d.). To prepare 6-hydroxy nicotinic acid from coumalic acid. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Academia.edu. (n.d.). Amino Acid-Protecting Groups. [Link]

  • PubChem. (n.d.). 6-Aminonicotinic acid. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (CAS No: 2155852-56-3).[1][2] As a substituted pyridine, this m...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (CAS No: 2155852-56-3).[1][2] As a substituted pyridine, this molecule possesses a unique combination of functional groups—an amino group, a hydroxymethyl group, and a carboxylic acid—that dictate its chemical behavior and analytical profile. This document is intended for researchers, scientists, and drug development professionals, offering not only a summary of theoretical properties but also detailed, field-proven experimental protocols for their determination. We delve into the causality behind methodological choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Molecular Structure and Fundamental Properties

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a multifunctional heterocyclic compound. Its structure integrates a basic pyridine nitrogen and an aromatic amino group with an acidic carboxylic acid and a polar hydroxymethyl group. This amphoteric and polar nature is central to its physicochemical characteristics, influencing everything from solubility to chromatographic behavior.

Chemical Structure:

Table 1: Core Molecular Identifiers

PropertyValueSource
CAS Number 2155852-56-3[1][2]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.17 g/mol [1]
Common Synonyms 6-Amino-5-(hydroxymethyl)nicotinic acid[2]

Solubility Profile: A Multifaceted Analysis

The solubility of this compound is predicted to be highly dependent on the pH and the polarity of the solvent system. The presence of both an acidic group (carboxylic acid) and basic groups (pyridine nitrogen, amino group) means that the molecule's net charge can be manipulated. In acidic solutions, protonation of the nitrogen atoms will result in a cationic species, likely enhancing solubility in polar protic solvents like water.[3] Conversely, in alkaline solutions, deprotonation of the carboxylic acid will form an anionic species, also favoring aqueous solubility. Minimum solubility is expected near its isoelectric point.

Causality in Method Selection

For determining solubility, two primary methods are recommended. The Gravimetric Method is considered the "gold standard" for its directness and accuracy in determining equilibrium solubility.[3] However, it requires a relatively larger amount of material and is labor-intensive. The HPLC-based Method is highly sensitive, requires minimal material, and is suitable for complex mixtures, making it a practical choice in early-stage drug development.[3][4]

Experimental Protocol 1: Equilibrium Solubility Determination (Gravimetric Method)

This protocol is adapted from standard methodologies for determining the solubility of pyridine carboxylic acids.[3][5]

  • Preparation of Saturated Solution:

    • Add an excess amount of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid to a known volume (e.g., 5 mL) of the selected solvent (e.g., water, ethanol, buffer of specific pH) in a sealed, screw-cap glass vial. The excess solid is crucial to ensure equilibrium is reached.

    • Place the vial in a thermostatically controlled shaker or on a magnetic stir plate within a constant temperature bath.

    • Agitate the mixture for a minimum of 24-48 hours to ensure the system reaches equilibrium.[3]

  • Sample Separation:

    • Allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, and filter it through a 0.45 µm syringe filter to remove all particulate matter.

  • Quantification:

    • Transfer a precisely measured volume of the clear, filtered saturated solution to a pre-weighed vial.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

    • Once the solute is completely dry, re-weigh the vial.

  • Calculation:

    • The mass of the dissolved solid is the difference between the final and initial weights of the vial.

    • Solubility is expressed as mass per volume (e.g., mg/mL or g/L).

Experimental Protocol 2: Solubility Determination by HPLC

This protocol leverages the quantitative power of High-Performance Liquid Chromatography.

  • Saturated Solution & Sampling:

    • Prepare a saturated solution and filter the supernatant as described in steps 1 and 2 of the Gravimetric Method.

  • Calibration Curve:

    • Prepare a stock solution of the compound of known concentration in the chosen solvent.

    • Create a series of at least five standard solutions of decreasing concentration via serial dilution.

    • Inject these standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.[3]

  • Sample Analysis:

    • Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration into the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system under the established analytical method (see Section 4).

  • Calculation:

    • Determine the concentration of the diluted sample from its peak area using the calibration curve.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

G cluster_prep Solution Preparation cluster_grav Gravimetric Method cluster_hplc HPLC Method start Add excess solid to known solvent volume equilibrate Agitate at constant temp for 24-48h start->equilibrate settle Settle undissolved solid equilibrate->settle filter Filter supernatant (0.45 µm) settle->filter weigh_sol Transfer known vol to pre-weighed vial filter->weigh_sol Path 1 dilute Dilute filtered solution into linear range filter->dilute Path 2 evap Evaporate solvent completely weigh_sol->evap reweigh Re-weigh vial with dried solute evap->reweigh calc_grav Calculate Solubility (mass/volume) reweigh->calc_grav cal_curve Prepare & run standards for calibration curve inject Inject diluted sample into HPLC cal_curve->inject dilute->inject calc_hplc Calculate Concentration from curve & dilution factor inject->calc_hplc caption Workflow for Solubility Determination

Caption: Workflow for Solubility Determination.

Acid-Base Properties (pKa Determination)

The molecule possesses three primary ionizable groups: the carboxylic acid (-COOH), the pyridine ring nitrogen, and the exocyclic amino group (-NH₂). Therefore, it will exhibit at least three distinct pKa values. The carboxylic acid will have a pKa (pKa₁) typical of benzoic acids (around 4-5), the pyridine nitrogen will have a pKa (pKa₂) around 5-6, and the protonated amino group will have a pKa (pKa₃) around 9-10. Understanding these values is critical for predicting the compound's charge at physiological pH, designing formulations, and developing purification strategies.

Experimental Protocol 3: Potentiometric Titration for pKa Determination

This method, standard for amino acids, is perfectly suited for this molecule.[6]

  • Solution Preparation:

    • Accurately prepare a solution of the compound (e.g., 0.1 M) in deionized water. Note that a co-solvent may be needed if aqueous solubility is low at the starting pH.

    • Prepare standardized solutions of a strong acid (0.1 M HCl) and a strong base (0.1 M NaOH).

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the compound's solution into a beaker with a magnetic stir bar.

    • Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).

    • Immerse the pH electrode in the solution and record the initial pH.

    • To determine pKa₁, titrate the solution with the standardized 0.1 M NaOH, adding small, precise aliquots (e.g., 0.2 mL). Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the expected equivalence points until the pH curve flattens in the high pH region.

  • Data Analysis:

    • Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis) to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points (the midpoint of the flat "buffering" regions on the curve).[7][8]

    • The first derivative of the plot (ΔpH/ΔV) can be used to accurately identify the equivalence points (which appear as peaks).

G s1 Structure @ pH < pKa1 (Cationic) s2 Structure @ pKa1 < pH < pKa2 (Zwitterionic/Neutral) s1->s2 +OH⁻ -H₂O (pKa1 - COOH) s3 Structure @ pKa2 < pH < pKa3 (Anionic) s2->s3 +OH⁻ -H₂O (pKa2 - Py-NH⁺) s4 Structure @ pH > pKa3 (Dianionic) s3->s4 +OH⁻ -H₂O (pKa3 - Ar-NH₃⁺) caption Protonation states vs. pH

Caption: Protonation states vs. pH.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of and quantifying 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid.[9] Given its polarity, Reverse-Phase HPLC (RP-HPLC) is the method of choice. However, challenges such as poor retention on standard C18 columns and peak tailing due to interaction with residual silanols must be addressed.[10]

Causality in Method Development

The goal is to develop a method that provides good retention, a sharp and symmetrical peak shape, and adequate resolution from any impurities.

  • Column Choice: A standard C18 column is a good starting point, but an embedded polar group (polar-endcapped) C18 or a mixed-mode column may be required to improve retention and peak shape for this hydrophilic compound.[9]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is used. The buffer's pH should be controlled to manage the ionization state of the molecule; a pH around 3-4 will protonate the nitrogens while keeping the carboxylic acid neutral, potentially improving retention. An acidic modifier like formic acid or trifluoroacetic acid (TFA) is often added to improve peak shape by suppressing silanol interactions.[10]

  • Detection: The pyridine ring contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.

Experimental Protocol 4: RP-HPLC Method Development
  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes to scout for the appropriate elution conditions.

    • Flow Rate: 1.0 mL/min.[10][11]

    • Column Temperature: 30 °C.

    • Detection: DAD at 220 nm and 254 nm.[11]

    • Injection Volume: 10 µL.

  • Optimization:

    • Adjust the gradient slope or switch to an isocratic method based on the initial scouting run to achieve a retention time between 3 and 10 minutes.

    • If peak tailing is observed, try a different acidic modifier (e.g., 0.05% TFA) or switch to a column specifically designed for basic compounds.

    • If retention is poor, consider a highly aqueous mobile phase with a polar-endcapped column or explore Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative.[9]

  • System Suitability:

    • Once optimized, perform replicate injections of a standard solution to ensure the method meets system suitability criteria (e.g., tailing factor < 1.5, theoretical plates > 2000, %RSD of peak area < 2.0%).

G start Define Analytical Goal (Purity, Quantification) col_select Select Column (e.g., C18, Polar-Endcapped) start->col_select mp_select Select Mobile Phase (A: 0.1% FA in H₂O, B: ACN) col_select->mp_select scout Run Scouting Gradient (5-95% B) mp_select->scout eval1 Evaluate Retention & Peak Shape scout->eval1 opt_grad Optimize Gradient / Isocratic %B eval1->opt_grad Retention Time Out of Range opt_ph Adjust pH / Modifier eval1->opt_ph Poor Peak Shape opt_col Try Different Column eval1->opt_col Persistent Issues eval2 Check System Suitability (Tailing, Plates, RSD) eval1->eval2 Acceptable opt_grad->scout opt_ph->scout opt_col->mp_select eval2->opt_grad Fail valid Method Validation (Linearity, Accuracy, Precision) eval2->valid Pass

Caption: Logical flow for HPLC method development.

Spectroscopic Structural Elucidation

A combination of NMR, Mass Spectrometry, and IR Spectroscopy is required for unambiguous structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity map of the molecule.[12]

  • ¹H NMR: Expect two aromatic protons on the pyridine ring, appearing as singlets or narrow doublets in the downfield region (δ 7.0-8.5 ppm).[12] The hydroxymethyl (-CH₂OH) protons will appear as a singlet, and the amino (-NH₂) and hydroxyl (-OH) protons will be visible as broad singlets, the positions of which are solvent and concentration-dependent.

  • ¹³C NMR: Expect seven distinct carbon signals. The pyridine ring carbons will resonate in the δ 110-160 ppm region. The carboxylic acid carbonyl carbon will be the most downfield signal (δ > 165 ppm), and the hydroxymethyl carbon will be the most upfield (around δ 60-70 ppm).[12]

Experimental Protocol 5: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH and -NH₂ protons.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer. Standard acquisition parameters are typically sufficient.

  • Advanced Experiments: If assignments are ambiguous, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are invaluable for confirming the structure.[12]

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation data, which serves as a powerful confirmation of the molecular formula.

  • Expected Ionization: Using electrospray ionization (ESI) in positive mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 169.17.

  • Expected Fragmentation: Common fragmentation pathways would include the loss of water (H₂O) from the hydroxymethyl group and the loss of carbon dioxide (CO₂) from the carboxylic acid.

Experimental Protocol 6: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Analysis: Infuse the solution directly into an ESI mass spectrometer or analyze via LC-MS using the HPLC method developed in Section 4.

  • Data Acquisition: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Table 2: Expected IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretch (broad)2500-3300
O-H (Alcohol)Stretch (broad)3200-3600
N-H (Amine)Stretch3300-3500 (doublet)
C=O (Carboxylic Acid)Stretch1680-1720
C=C, C=N (Aromatic)Stretch1550-1650
C-O (Alcohol)Stretch1050-1200

Experimental Protocol 7: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Spectrum Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a molecule rich in chemical functionality, presenting both opportunities and challenges for the analytical scientist. Its amphoteric nature governs its solubility and chromatographic behavior, requiring careful control of pH. Its structure can be definitively confirmed through a combination of modern spectroscopic techniques. The protocols and insights provided in this guide offer a robust framework for researchers to accurately and reliably characterize this compound, facilitating its application in pharmaceutical research and development.

References

  • ChemRxiv. (n.d.). Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. Retrieved from [Link]

  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • PMC. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Multinuclear NMR spectra of [Pt(L)Cl3]− (L = pyridine derivatives) complexes and crystal structure of trans-Pt(2,6-di(hydroxymethyl)pyridine)2Cl2. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

  • Department of Biotechnology. (n.d.). Titration Curve of Glycine. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Retrieved from [Link]

  • GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]

  • The Repository at St. Cloud State. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Retrieved from [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ResearchGate. (2012). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Retrieved from [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving.... Retrieved from [Link]

  • PMC. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • PMC. (n.d.). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. Retrieved from [Link]

  • GNPS Library. (2018). Spectrum CCMSLIB00004691910. Retrieved from [Link]

  • Frontiers. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. Retrieved from [Link]

  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxypicolinic acid. Retrieved from [Link]

  • Unknown Source. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (CAS Number: 2155852-56-3)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid, a heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and its prospective applications, particularly in the development of novel therapeutics.

Core Compound Identity and Properties

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid, also known as 6-amino-5-(hydroxymethyl)nicotinic acid, is a substituted pyridine derivative. Its unique trifunctional nature, featuring an amino group, a hydroxyl group, and a carboxylic acid moiety, makes it a versatile scaffold for creating diverse molecular architectures.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 2155852-56-3[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
IUPAC Name 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid
Appearance Off-white to light yellow powder (Predicted)
Melting Point >300 °C (Predicted for the parent 6-aminonicotinic acid)
Solubility Sparingly soluble in water, soluble in DMSO (Predicted)
pKa Multiple values expected due to the presence of acidic (carboxylic acid) and basic (amino) groups.

Synthesis and Mechanism

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis can be envisioned as a two-step process:

  • Esterification of the carboxylic acid group of 6-aminonicotinic acid to protect it during the subsequent hydroxymethylation step.

  • Hydroxymethylation at the C5 position of the pyridine ring, followed by saponification of the ester to yield the final product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydroxymethylation & Saponification 6-Aminonicotinic_acid 6-Aminonicotinic acid Ester_intermediate Methyl 6-aminonicotinate 6-Aminonicotinic_acid->Ester_intermediate  MeOH, H+ (cat.)   Hydroxymethylated_ester Methyl 6-amino-5-(hydroxymethyl)nicotinate Ester_intermediate->Hydroxymethylated_ester  1. HCHO, Base  2. Reduction (e.g., NaBH4)   Final_Product 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid Hydroxymethylated_ester->Final_Product  NaOH, H2O/MeOH, Δ  

Caption: Proposed synthetic workflow for 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 6-aminonicotinate

  • Reaction Setup: To a stirred solution of 6-aminonicotinic acid (1.0 eq) in methanol (10 mL/g), cautiously add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6-aminonicotinate.

Step 2: Synthesis of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

  • Reaction Setup: Dissolve methyl 6-aminonicotinate (1.0 eq) in a suitable solvent such as a mixture of acetic acid and water.

  • Hydroxymethylation: Add an aqueous solution of formaldehyde (37%, 1.5 eq) and a catalytic amount of a suitable acid (e.g., HCl). Heat the mixture to 60-80 °C for 12-18 hours. The reaction should be monitored by TLC or LC-MS.

  • Saponification: After the hydroxymethylation is complete, cool the reaction mixture and add a solution of sodium hydroxide (2.0 eq) in water/methanol. Heat the mixture to reflux for 2-4 hours to facilitate the hydrolysis of the ester.

  • Work-up and Purification: Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid. Further purification can be achieved by recrystallization.

Potential Applications in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2][3] The specific substitution pattern of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid offers several avenues for its application in drug design.

As a Scaffold for Enzyme Inhibitors

The functional groups on the molecule provide multiple points for derivatization, allowing for the synthesis of libraries of compounds to be screened against various enzymatic targets. The carboxylic acid can form key hydrogen bonds or salt bridges with active site residues, the amino group can be acylated or alkylated to explore different binding pockets, and the hydroxymethyl group can be modified to enhance potency or improve pharmacokinetic properties.

G Core_Scaffold 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid Carboxylic_Acid Carboxylic Acid (H-bonding, Salt bridges) Core_Scaffold->Carboxylic_Acid Amino_Group Amino Group (Acylation, Alkylation) Core_Scaffold->Amino_Group Hydroxymethyl_Group Hydroxymethyl Group (Esterification, Etherification) Core_Scaffold->Hydroxymethyl_Group Enzyme_Active_Site Enzyme Active Site Carboxylic_Acid->Enzyme_Active_Site Interaction Amino_Group->Enzyme_Active_Site Interaction Hydroxymethyl_Group->Enzyme_Active_Site Interaction

Caption: Interaction potential of the core scaffold with an enzyme active site.

Bioisosteric Replacement

In drug design, bioisosteric replacement is a common strategy to improve the properties of a lead compound. The 6-amino-5-(hydroxymethyl)nicotinic acid scaffold can serve as a bioisostere for other aromatic or heterocyclic systems, potentially leading to improved efficacy, selectivity, or metabolic stability.[3]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a rich platform for the synthesis of diverse compound libraries. While further research is needed to fully elucidate its biological activities and potential therapeutic applications, the foundational information provided in this guide serves as a critical resource for scientists and researchers working at the forefront of pharmaceutical innovation.

References

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC. Available at: [Link]

  • Physico-chemical properties and stabilities of the highly potent calcium antagonist benidipine hydrochloride. PubMed. Available at: [Link]

  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. Google Patents.
  • Dinoprostone Properties. EPA. Available at: [Link]

  • 6-hydroxynicotinic acid. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and Characterization of Pyridine-Based Polyamido-Polyester Optically Active Macrocycles and Enantiomeric Recognition for d- and l-Amino Acid Methyl Ester Hydrochloride. ACS Publications. Available at: [Link]

  • GNPS Library Spectrum CCMSLIB00005749308. GNPS. Available at: [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available at: [Link]

  • Physicochemical characterization and structural evaluation of a specific 2:1 cocrystal of naproxen-nicotinamide. PubMed. Available at: [Link]

  • (PDF) New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. ResearchGate. Available at: [Link]

  • Exploring the Characterization, Physicochemical Properties, and Antioxidant Activities of Chitosan-Encapsulated Green Tea Extract Microsphere Resin. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of 4-Amino-5-cyano-6-alkylamino Pyridine Derivatives. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Available at: [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. Available at: [Link]

  • Physicochemical Properties and Surface Characteristics of Ground Human Teeth. MDPI. Available at: [Link]

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed. Available at: [Link]

  • 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Formation of 6-amino-5-carboxamidouracils using COMU as a coupling reagent. ResearchGate. Available at: [Link]

Sources

Exploratory

In-Depth Technical Guide: Structure Elucidation of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

Foreword: A Strategic Approach to Molecular Characterization The definitive identification of a novel or synthesized chemical entity is a cornerstone of chemical and pharmaceutical research. This guide provides a compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Strategic Approach to Molecular Characterization

The definitive identification of a novel or synthesized chemical entity is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid. Our approach is not a mere checklist of analytical techniques but a logical, cascading workflow designed to build a robust and irrefutable structural assignment. We will progress from foundational spectroscopic methods that reveal the molecular framework to high-resolution techniques that confirm connectivity and stereochemistry, culminating in the gold standard of single-crystal X-ray diffraction for unambiguous spatial arrangement. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of modern analytical methodologies.

Foundational Analysis: Confirming the Molecular Formula

Before delving into the intricacies of molecular connectivity, the first principle of structure elucidation is to ascertain the elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable tool in this process.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: HRMS is selected over standard mass spectrometry for its ability to provide the exact mass of the parent ion, typically with a precision of four to five decimal places. This high accuracy allows for the unambiguous determination of the molecular formula by comparing the measured mass to a database of possible elemental compositions. For 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid, the expected molecular formula is C7H8N2O3, with a monoisotopic mass of 168.0535 g/mol .[1]

Experimental Protocol: Electrospray Ionization (ESI) HRMS

  • Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the analyte in a suitable solvent system, such as a mixture of water and methanol with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

  • Ionization Mode: Employ positive ion electrospray ionization (ESI+) to generate the protonated molecule, [M+H]+.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Identify the peak corresponding to the [M+H]+ ion. The measured m/z value should be compared to the theoretical mass of C7H9N2O3+ (169.0608). The mass accuracy should be within 5 ppm.

Expected Data Summary:

IonTheoretical m/zExpected Observed m/z (within 5 ppm)
[M+H]+169.0608169.0608 ± 0.0008

Logical Workflow for Structural Elucidation

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Definitive Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) Determine Molecular Formula FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Identify Functional Groups HRMS->FTIR Confirm Functional Groups NMR_1D 1D NMR Spectroscopy (¹H, ¹³C, DEPT-135) Identify Proton and Carbon Environments FTIR->NMR_1D Guide NMR Interpretation NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D Assign Resonances XRay Single-Crystal X-ray Crystallography Unambiguous 3D Structure NMR_2D->XRay Propose Structure for Confirmation

Caption: A logical workflow for the structural elucidation of a small molecule.

Functional Group Identification: The Infrared Fingerprint

Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Causality of Choice: For 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid, FTIR is crucial for confirming the presence of the amine (N-H), hydroxyl (O-H), and carboxylic acid (C=O and O-H) functionalities, as well as the aromatic pyridine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm-1.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the expected functional groups.

Expected FTIR Absorption Bands:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching (broad)3300 - 2500
N-H (Amine)Stretching3500 - 3300
O-H (Alcohol)Stretching3500 - 3200
C-H (Aromatic)Stretching3100 - 3000
C=O (Carboxylic Acid)Stretching1725 - 1700
C=C, C=N (Aromatic Ring)Stretching1600 - 1450
C-O (Alcohol/Acid)Stretching1300 - 1000

The presence of hydrogen bonding can cause a shift to lower wavenumbers and broadening of the O-H and N-H stretching bands.[2]

Unraveling the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

1D NMR: ¹H and ¹³C Spectroscopy

Causality of Choice: ¹H NMR provides information about the number of different types of protons, their chemical environments, and their neighboring protons. ¹³C NMR, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number and types of carbon atoms (CH3, CH2, CH, and quaternary carbons).

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • DEPT-135 Acquisition: Acquire a DEPT-135 spectrum to differentiate between CH/CH3 (positive signals) and CH2 (negative signals) carbons.

Predicted ¹H NMR Data (in DMSO-d6):

ProtonMultiplicityApprox. Chemical Shift (δ, ppm)Integration
H-2Singlet~8.51H
H-4Singlet~7.81H
-CH₂OHSinglet~4.52H
-NH₂Broad Singlet~6.52H
-COOHBroad Singlet~12.51H
-OH (in CH₂OH)Triplet (exchangeable)~5.01H

Note: Chemical shifts of protons on heteroatoms (-NH₂, -COOH, -OH) can be broad and their positions can vary depending on concentration and temperature.

Predicted ¹³C NMR Data (in DMSO-d6):

CarbonDEPT-135Approx. Chemical Shift (δ, ppm)
C-2CH~148
C-3Quaternary~125
C-4CH~138
C-5Quaternary~130
C-6Quaternary~155
-CH₂OHCH₂ (negative)~60
-COOHQuaternary~168
2D NMR: COSY, HSQC, and HMBC

Causality of Choice: 2D NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for identifying connectivity across quaternary carbons.

Experimental Protocol: 2D NMR

These experiments are typically run using standard pulse programs available on modern NMR spectrometers. The same sample prepared for 1D NMR can be used.

Expected Key 2D NMR Correlations:

ExperimentProton (δ, ppm)Correlated Nucleus (δ, ppm)Inferred Connectivity
HSQC ~8.5 (H-2)~148 (C-2)H-2 is attached to C-2
~7.8 (H-4)~138 (C-4)H-4 is attached to C-4
~4.5 (-CH₂OH)~60 (-CH₂OH)Methylene protons are attached to the methylene carbon
HMBC ~8.5 (H-2)~125 (C-3), ~138 (C-4), ~155 (C-6)H-2 is adjacent to C-3, C-4, and C-6
~7.8 (H-4)~125 (C-3), ~155 (C-6), ~130 (C-5)H-4 is adjacent to C-3, C-5, and C-6
~4.5 (-CH₂OH)~130 (C-5), ~155 (C-6)The hydroxymethyl group is attached to C-5

HMBC Connectivity Diagram

Caption: Key HMBC correlations for structure elucidation.

Ultimate Proof: Single-Crystal X-ray Crystallography

While spectroscopic methods provide a robust structural hypothesis, single-crystal X-ray crystallography offers the definitive and unambiguous three-dimensional structure of a molecule in the solid state.

Causality of Choice: This technique provides precise bond lengths, bond angles, and the absolute configuration of chiral centers (if any), leaving no room for structural ambiguity. It is considered the gold standard for structure proof.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final crystal structure.

  • Data Analysis: The refined structure provides the precise coordinates of all atoms in the unit cell, from which bond lengths, bond angles, and intermolecular interactions can be determined.

The successful acquisition and refinement of X-ray diffraction data will confirm the connectivity established by NMR and provide an absolute structural proof of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid.

Conclusion

The multi-technique approach outlined in this guide, progressing from mass spectrometry and infrared spectroscopy to a comprehensive suite of NMR experiments and culminating in X-ray crystallography, provides a rigorous and self-validating pathway for the complete structure elucidation of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid. Each step provides a piece of the puzzle, and their collective interpretation leads to an unassailable structural assignment, a critical requirement for any downstream application in research and development.

References

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 49-59. Retrieved from [Link]]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]]

  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of General Chemistry, 89(6), 973–978. Retrieved from [Link]]

  • PubChem. (n.d.). 6-Aminonicotinic acid. Retrieved from [Link]]

  • Singh, S., & Dutta, P. K. (2010). Chitosan-glutaraldehyde beads for controlled release of ampicillin. Journal of Applied Polymer Science, 117(3), 1541-1549. Retrieved from [Link]]

  • Kaziran, A., & Martirosyan, K. S. (2018). Hydrogen bonding interactions in polyvinylpyrrolidone/ibuprofen solid dispersions. Journal of Drug Delivery Science and Technology, 46, 38-44. Retrieved from [Link]2]

Sources

Foundational

The Biological Activity and Therapeutic Potential of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Structural Rationale In drug discovery, minor structural modifications to established pharmacophores often yield profound shifts in biological activity. 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In drug discovery, minor structural modifications to established pharmacophores often yield profound shifts in biological activity. 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (CAS 2155852-56-3) is a highly specialized, bifunctional derivative of the well-documented 6-aminonicotinic acid scaffold[1].

As an application scientist overseeing structure-activity relationship (SAR) campaigns, I approach this molecule not just as a static chemical, but as a dynamic biological tool. The parent compound, 6-aminonicotinic acid, is recognized for two distinct mechanisms: potent agonism at the GABA-A receptor[2] and metabolic reprogramming via the inhibition of the pentose phosphate pathway (PPP)[3].

The strategic addition of a 5-hydroxymethyl group serves a dual purpose:

  • Steric and Electronic Modulation: It alters the hydration sphere and zwitterionic potential of the molecule, tuning its affinity for target binding pockets.

  • Synthetic Prodrug Handle: The hydroxyl moiety provides a critical site for esterification. Recent breakthroughs have demonstrated that esterified 6-aminonicotinic acid derivatives dramatically enhance cellular penetrance, allowing the molecule to act as an epigenetic modulator capable of reversing histone methylation (H3K9me3) loss in metastatic carcinomas[4].

Mechanism of Action I: Metabolic Reprogramming & 6PGD Inhibition

To understand the antimetabolite properties of this compound, we must trace its intracellular journey. Like 6-aminonicotinamide (6-AN), this molecule acts as a "Trojan Horse" within the NAD+ salvage pathway[3].

The compound is recognized by the Preiss-Handler pathway enzymes. However, because of the 6-amino substitution, the resulting NADP+ analog (6-amino-5-hydroxymethyl-NADP+) is redox-dead. It cannot accept electrons. Instead, it binds competitively to 6-phosphogluconate dehydrogenase (6PGD) with high affinity, effectively shutting down the oxidative phase of the pentose phosphate pathway[4]. This blocks the production of ribulose-5-phosphate and NADPH, triggering oxidative stress and apoptosis in highly metabolic cancer cells.

G A 6-Amino-5-(HM)- Nicotinic Acid B NAPRT / NMNAT (Salvage Pathway) A->B Substrate Recognition C Analog NADP+ (Redox-Dead) B->C Enzymatic Conversion D 6PGD Enzyme (Inhibited) C->D Competitive Binding E PPP Blockade & Oxidative Stress D->E Metabolic Collapse

Fig 1: Preiss-Handler metabolic conversion of the compound into a potent 6PGD inhibitor.

Self-Validating Protocol 1: Intracellular 6PGD Inhibition & Metabolite Flux Assay

Relying solely on downstream cell viability (e.g., MTT assays) is a critical error in metabolic pharmacology, as it conflates off-target toxicity with on-target mechanism. To prove 6PGD inhibition, we must measure the upstream accumulation of its substrate, 6-phosphogluconate (6-PG).

  • Cell Seeding: Plate L1210 or target carcinoma cells at 1×105 cells/well in a 6-well plate and allow overnight adherence[3].

  • Compound Dosing: Treat cells with 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (titrated from 0.1 μM to 100 μM). Include a 0.1% DMSO vehicle control.

  • Metabolic Quenching (The Causal Step): After 24 hours, aspirate media and immediately add pre-chilled 80% methanol (-80°C). Why? Enzymatic flux happens in milliseconds. Rapid cold-quenching instantly denatures enzymes, preserving the transient intracellular 6-PG pool before it degrades.

  • Extraction: Scrape the cells, vortex for 30 seconds, and centrifuge at 15,000 x g for 15 minutes at 4°C. Isolate the supernatant.

  • LC-MS/MS Quantification: Analyze the extract using a triple quadrupole mass spectrometer (e.g., LC-ESI-QTOF) operating in negative ion mode[5]. Monitor the specific MRM transition for 6-phosphogluconate.

  • Validation Logic: If 6-PG levels rise in a dose-dependent manner while downstream ribulose-5-phosphate falls, target engagement of 6PGD is orthogonally confirmed.

Mechanism of Action II: Neuropharmacology & GABA-A Agonism

Beyond metabolism, the 6-aminonicotinic acid pharmacophore is a highly potent GABA-A receptor agonist, exhibiting a Ki​ value of 4.4 nM[2]. The molecule mimics the endogenous neurotransmitter γ -aminobutyric acid (GABA), binding at the interface of the α and β subunits of the receptor.

The 5-hydroxymethyl group introduces a unique dynamic here. While it maintains the necessary zwitterionic spacing required for receptor docking, the added hydroxyl group increases hydrogen-bonding potential, which can alter receptor desensitization kinetics and blood-brain barrier (BBB) permeability.

GABAA L Ligand: 6-Amino-5-(HM)-NA R GABA-A Receptor (α/β Interface) L->R Competitive Binding C Conformational Shift (Pore Opening) R->C Allosteric Activation I Chloride (Cl-) Influx C->I Ion Channel Gating H Neuronal Hyperpolarization I->H Membrane Potential Drop

Fig 2: Mechanism of GABA-A receptor activation and subsequent neuronal hyperpolarization.

Self-Validating Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

To differentiate between metabolic cytotoxicity and acute neuromodulation, electrophysiology is the gold standard.

  • Preparation: Utilize primary hippocampal neurons or HEK293T cells transiently expressing α1​β2​γ2​ GABA-A receptors.

  • Recording Setup: Pull borosilicate glass pipettes (3-5 MΩ resistance). Fill with a high-CsCl intracellular solution. Why CsCl? Cesium blocks potassium channels, isolating the chloride currents mediated by GABA-A.

  • Application: Perfuse the extracellular bath with Artificial Cerebrospinal Fluid (ACSF). Apply the compound via a rapid-exchange perfusion system (e.g., OctaFlow) to accurately capture fast-onset peak currents and desensitization rates.

  • Validation Logic (Antagonist Reversal): Co-apply the compound with 10 μM Bicuculline (a competitive GABA-A antagonist). If the inward chloride current is completely abolished, the signal is strictly GABA-A mediated, ruling out non-specific membrane leak or off-target channel activation.

Quantitative Data & Comparative SAR Analysis

To contextualize the biological activity of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid, we must benchmark it against its parent scaffolds. The table below summarizes the structure-activity relationship (SAR) landscape.

CompoundPrimary Target / PathwayActivity MetricKey Biological ConsequenceReference
Nicotinic Acid (Vit B3) NAD+ Salvage PathwayEndogenous SubstrateMaintains cellular redox balance & DNA repair[3]
6-Aminonicotinic Acid GABA-A Receptor Ki​=4.4 nM Potent neuro-inhibition & protein synthesis block[2]
6-Aminonicotinamide 6PGD (via 6-NH2-NADP+) PPP blockade, purine/pyrimidine depletion[3],[4]
6-Amino-5-(HM)-Nicotinic Acid *6PGD / Epigenetic ModulatorDose-dependentReversal of H3K9me3 loss; Prodrug esterification[4]

*Note: 5-(HM) denotes the 5-hydroxymethyl functionalized derivative. Exact IC50 values vary based on the specific esterified prodrug form utilized in cell-based assays.

Future Directions in Drug Development

The true therapeutic potential of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid lies in its capacity as a synthetic building block [6]. The free carboxylic acid and the 5-hydroxymethyl group provide orthogonal reactive sites.

By synthesizing 5-hydroxymethyl esters or lipophilic prodrugs, medicinal chemists can bypass the poor cellular permeability that often plagues highly polar nicotinic acid analogs. Once inside the cytoplasm, endogenous esterases cleave the prodrug, releasing the active antimetabolite directly into the tumor microenvironment. This strategy has already shown remarkable efficacy in targeting distant metastatic cells while remaining substantially less toxic to primary neurons compared to traditional 6-AN treatments[4].

References

  • 6-Aminonicotinic acid | C6H6N2O2 | CID 18496. PubChem, National Institutes of Health (NIH). URL: [Link]

  • Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. PubMed Central (PMC), National Institutes of Health (NIH). URL: [Link]

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Exploratory

Unveiling the Mechanism of Action: 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic Acid in Metabolic and Epigenetic Reprogramming

Executive Summary The metabolic reprogramming of cancer cells—often termed the Warburg effect—relies heavily on the Pentose Phosphate Pathway (PPP) to supply the reducing equivalents (NADPH) and ribose sugars necessary f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic reprogramming of cancer cells—often termed the Warburg effect—relies heavily on the Pentose Phosphate Pathway (PPP) to supply the reducing equivalents (NADPH) and ribose sugars necessary for rapid proliferation and oxidative stress mitigation. While 6-aminonicotinamide (6-AN) has long been utilized as a potent PPP inhibitor, its clinical translation has been halted by severe dose-limiting neurotoxicity.

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (a specialized 6-aminonicotinic acid derivative) represents a strategic structural evolution. By leveraging an alternate biosynthetic activation route—the Preiss-Handler pathway—this compound acts as a highly selective prodrug. This whitepaper dissects the causality behind its mechanism of action, from intracellular bioconversion to its profound downstream effects on cellular redox states and epigenetic methylation landscapes.

Structural Rationale: The 5-Hydroxymethyl Advantage

To understand the mechanism of action, we must first analyze the molecular architecture. The core structure is a nicotinic acid (pyridine-3-carboxylic acid) scaffold, modified with an amino group at the 6-position and a hydroxymethyl group at the 5-position.

  • The 6-Amino Moiety: This is the pharmacophoric warhead. Once the compound is incorporated into a nicotinamide adenine dinucleotide phosphate (NADP+) analog, the 6-amino group sterically and electronically disrupts hydride transfer in target dehydrogenases.

  • The 5-Hydroxymethyl Substitution: This modification serves a dual purpose. First, it mimics structural features of pyridoxine (Vitamin B6), potentially altering cellular uptake kinetics. Second, and most critically, it prevents the molecule from being processed by the standard NAD salvage pathway (which is highly active in neural tissues). Instead, it forces the molecule to be metabolized via the Preiss-Handler pathway , which is frequently overactive in distant metastatic carcinomas, thereby widening the therapeutic window and bypassing the neurotoxicity associated with traditional 6-AN [1].

Intracellular Bioconversion: Exploiting the Preiss-Handler Pathway

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is not intrinsically active against its target enzymes; it is a prodrug. Its activation is a self-validating cellular process dependent on the expression of nicotinate phosphoribosyltransferase (NAPRT).

Upon cellular entry, NAPRT catalyzes the phosphoribosylation of the compound to form a nicotinic acid mononucleotide (NaMN) analog. Subsequent adenylylation by NMNAT and amidation yields the NAD+ analog. Finally, NAD kinase phosphorylates this intermediate to generate the active inhibitory species: 6-amino-5-hydroxymethyl-NADP+ .

Bioconversion A 6-Amino-5-(hydroxymethyl) nicotinic acid B NAPRT (Preiss-Handler) A->B Phosphoribosylation C 6-Amino-5-HM-NaMN B->C D NMNAT C->D Adenylylation E 6-Amino-5-HM-NAD+ D->E F NAD Kinase E->F Phosphorylation G 6-Amino-5-HM-NADP+ (Active Inhibitor) F->G

Fig 1: Bioconversion of 6-Amino-5-(hydroxymethyl)nicotinic acid via the Preiss-Handler pathway.

Core Mechanism of Action: 6PGD Inhibition

Once converted, the active metabolite (6-amino-5-HM-NADP+) acts as a potent, competitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD) , the rate-limiting enzyme in the oxidative branch of the PPP [2].

The causality of this inhibition is rooted in binding kinetics: the analog successfully competes with endogenous NADP+ for the dinucleotide-binding Rossmann fold of 6PGD. However, because of the electron-donating 6-amino group on the pyridine ring, the molecule cannot accept a hydride ion from 6-phosphogluconate. The enzyme is locked in a dead-end, unproductive complex. This blockade halts the oxidative PPP, leading to a profound metabolic shift [3].

Quantitative Metabolic Shifts Post-Inhibition

The following table summarizes the expected quantitative metabolic disruptions following a 48-hour exposure to the compound in a highly glycolytic tumor model.

Metabolite / ParameterBaseline (Control)Post-Inhibition ShiftBiological Consequence
6-Phosphogluconate Steady-state> 400% Increase Upstream metabolite pooling; allosteric feedback inhibition of glycolysis.
Ribulose-5-Phosphate Steady-state> 70% Decrease Arrest of de novo nucleotide biosynthesis; DNA damage accumulation.
NADPH / NADP+ Ratio High (~50:1)< 10:1 (Severe drop) Loss of reducing equivalents for glutathione regeneration.
Intracellular ROS Basal> 300% Increase Induction of severe oxidative and Endoplasmic Reticulum (ER) stress.
H3K9me3 Levels Suppressed> 2.5-fold Restoration Reversal of oncogenic epigenetic programming.

Downstream Effectors: Redox Imbalance and Epigenetic Crosstalk

The inhibition of 6PGD extends far beyond simple metabolic starvation. The depletion of NADPH directly compromises the glutathione and thioredoxin antioxidant systems, leading to a lethal accumulation of Reactive Oxygen Species (ROS) and subsequent Endoplasmic Reticulum (ER) stress [2].

Furthermore, recent breakthroughs have linked PPP inhibition to epigenetic reprogramming. The metabolic bottleneck alters the intracellular pool of α-ketoglutarate (α-KG), a critical cofactor for Jumonji-C (JmjC) domain-containing histone demethylases. By restricting α-KG availability, the compound inhibits these demethylases, effectively restoring Histone 3 Lysine 9 trimethylation (H3K9me3)—a repressive chromatin mark that is frequently lost in distant metastatic carcinomas[1].

Downstream N1 6-Amino-5-HM-NADP+ N2 6PGD Inhibition (Pentose Phosphate Pathway) N1->N2 Competitive Binding N3 NADPH Depletion N2->N3 N4 Ribose-5-P Starvation N2->N4 N5 ROS Accumulation & ER Stress N3->N5 Loss of Antioxidant Capacity N6 Epigenetic Modulation (H3K9me3 Restoration) N3->N6 α-KG / Demethylase Alteration N7 Apoptosis & Growth Arrest N4->N7 DNA Damage N5->N7 N6->N7 Transcriptional Repression

Fig 2: Downstream metabolic and epigenetic consequences of 6PGD inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in internal controls guarantee that negative results are due to biology, not technical failure.

Protocol A: In Vitro 6PGD Enzymatic Inhibition Assay

This protocol measures the direct inhibitory capacity of the biosynthesized active metabolite (6-amino-5-HM-NADP+) on purified 6PGD.

  • Self-Validation Check: The inclusion of a standard 6-amino-NADP+ positive control ensures the enzyme's susceptibility is intact.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.6, 0.1 mM EDTA, 5 mM MgCl₂). Reconstitute purified recombinant human 6PGD to a working concentration of 0.5 U/mL.

  • Inhibitor Incubation: In a 96-well UV-transparent microplate, add varying concentrations (0.01 μM to 100 μM) of the pre-synthesized active metabolite. Include a vehicle control (DMSO < 0.5%) and a positive control (6-amino-NADP+ at 1 μM).

  • Substrate Addition: Add 2 mM NADP+ and 2 mM 6-phosphogluconate to all wells to initiate the reaction.

  • Kinetic Readout: Immediately monitor the reduction of NADP+ to NADPH by measuring absorbance at 340 nm using a microplate reader at 37°C for 15 minutes (read every 30 seconds).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot fractional activity vs. inhibitor concentration to determine the IC50​ and Ki​ values.

Protocol B: Intracellular LC-MS/MS Metabolite Profiling

To confirm the prodrug is successfully utilizing the Preiss-Handler pathway, we must detect the intracellular formation of 6-amino-5-HM-NADP+.

  • Self-Validation Check: Spiking samples with 13C -labeled NADP+ prior to extraction ensures that any lack of signal is not due to ion suppression or extraction failure.

  • Cell Treatment: Seed target carcinoma cells (e.g., A38-5) at 1×106 cells/dish. Treat with 50 μM of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid for 24 hours.

  • Metabolite Quenching: Rapidly wash cells with ice-cold PBS. Quench metabolism by adding 1 mL of pre-chilled (-80°C) 80% HPLC-grade methanol containing 1 μM 13C -NADP+ (Internal Standard).

  • Extraction: Scrape the cells, transfer to microcentrifuge tubes, and subject to three freeze-thaw cycles (liquid nitrogen to 37°C water bath) to lyse cells. Centrifuge at 15,000 x g for 15 min at 4°C to pellet proteins.

  • Lyophilization & Reconstitution: Transfer the supernatant and dry under a gentle stream of nitrogen. Reconstitute in 50 μL of LC-MS grade water.

  • LC-MS/MS Analysis: Inject 5 μL onto a porous graphitic carbon (PGC) column. Utilize a gradient of 10 mM ammonium acetate (pH 9.0) and acetonitrile. Operate the mass spectrometer in positive electrospray ionization (ESI+) Multiple Reaction Monitoring (MRM) mode, targeting the specific parent-to-daughter ion transitions for the 6-amino-5-HM-NADP+ mass.

Conclusion

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a highly sophisticated metabolic modulator. By appending a 5-hydroxymethyl group to the established 6-aminonicotinic acid scaffold, researchers can hijack the Preiss-Handler pathway, ensuring targeted bioconversion into a potent 6PGD inhibitor. This targeted blockade not only triggers catastrophic ROS accumulation and ER stress but also reverses oncogenic epigenetic states by restoring H3K9me3. As a research tool, it provides an unprecedented window into the crosstalk between tumor metabolism and chromatin regulation, offering a viable blueprint for next-generation, non-neurotoxic PPP inhibitors.

References

  • Tsukamoto, T., et al. (2022). "Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma." ACS Medicinal Chemistry Letters, 13(12), 1892–1897. Available at:[Link]

  • Kaushik, N., et al. (2021). "Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress." Biology, 10(11), 1088. Available at:[Link]

  • Zhelev, Z., et al. (2016). "Inhibition of the Pentose-phosphate Pathway Selectively Sensitizes Leukemia Lymphocytes to Chemotherapeutics by ROS-independent Mechanism." Anticancer Research, 36(11), 6011-6020. Available at:[Link]

Foundational

The Pharmacological Renaissance of Pyridine-3-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary Pyridine-3-carboxylic acid, universally recognized as nicotinic acid or Vitamin B3, serves as a highly privileged scaffold in modern medicinal chemistry. Its unique electronic properties—driven by the e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-3-carboxylic acid, universally recognized as nicotinic acid or Vitamin B3, serves as a highly privileged scaffold in modern medicinal chemistry. Its unique electronic properties—driven by the electron-deficient aromatic pyridine ring and the versatile carboxylic acid moiety—enable robust π−π stacking, hydrogen bonding, and metal-ion coordination within enzyme active sites[1]. This technical whitepaper synthesizes the latest advancements in the rational design, green synthesis, and targeted biological evaluation of pyridine-3-carboxylic acid derivatives, focusing on their roles as kinase inhibitors, metabolic modulators, and epigenetic regulators.

Mechanistic Pathways & Target Engagement

The structural flexibility of the pyridine-3-carboxylic acid core allows for precise multiparameter optimization, yielding highly selective enzyme inhibitors across diverse therapeutic areas.

Kinase Inhibition (TBK1/IKKε) in Meta-Inflammation

Chronic low-grade inflammation is a primary driver of obesity and metabolic syndrome, largely propagated by the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε)[2]. Derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid, such as Amlexanox, act as ATP-competitive inhibitors of these kinases. Crystallographic data reveals that the aminopyridine moiety binds to the kinase hinge region in a canonical type-1, DFG-in conformation, while the C-3 carboxylic acid interacts directly with Thr156[2]. Replacing the C-3 carboxylic acid with bioisosteres or modifying the C-7 position has yielded analogues with IC 50​ values as low as 210 nM, significantly enhancing selectivity and potency without compromising cell permeability[2].

G Stimulus Metabolic Stress / LPS Receptor TLR4 / Pattern Recognition Stimulus->Receptor Kinase1 TBK1 Receptor->Kinase1 Kinase2 IKKε Receptor->Kinase2 TF1 IRF3 Activation Kinase1->TF1 TF2 NF-κB Activation Kinase2->TF2 Pathology Inflammation & Obesity TF1->Pathology TF2->Pathology Inhibitor Pyridine-3-Carboxylic Acid Derivatives (e.g., Amlexanox) Inhibitor->Kinase1 Hinge Binding Inhibitor->Kinase2 Hinge Binding

TBK1/IKKε inflammatory signaling and targeted inhibition by pyridine-3-carboxylic acid derivatives.

Metabolic Modulation (α-Amylase & α-Glucosidase)

In the management of Type 2 Diabetes, attenuating postprandial hyperglycemia is critical. Recent developments have introduced novel 5- and 6-substituted nicotinic acid derivatives as noncompetitive inhibitors of α-amylase and α-glucosidase[3]. The incorporation of an acetyl group at the para position of a phenyl ring appended to the nicotinic core has demonstrated profound enzyme inactivation (up to 72%), surpassing standard therapies like acarbose[3]. Furthermore, benzo[d][1,3]dioxol-5-yl nicotinate derivatives exhibit dual anti-inflammatory and anti-hyperglycemic properties, presenting a unified therapeutic approach for metabolic disorders[4].

Epigenetic and Autoimmune Targets

Beyond kinases and metabolic enzymes, the pyridine-3-carboxylic acid scaffold is pivotal in developing inhibitors for dihydroorotate dehydrogenase (DHODH) and histone demethylases. For instance, Farudodstat, a nicotinic acid-derived DHODH inhibitor, has advanced to Phase 2 clinical trials with an IC 50​ of 35 nM, showing immense promise for autoimmune diseases and malignant neoplasms[5].

Synthetic Methodologies & Protocol Design

Historically, the synthesis of heavily substituted pyridine-3-carboxylic acids relied on harsh conditions and toxic solvents (e.g., DMF, NMP). Modern protocols emphasize green chemistry, utilizing bio-based solvents like Cyrene or solvent-free ball milling techniques to achieve high yields with minimal environmental impact[3].

Protocol: Green Synthesis of 5-Amino-Nicotinic Acid Derivatives via S N​ Ar in Cyrene

This self-validating protocol describes the synthesis of α-amylase inhibitors, prioritizing high atom economy and simplified downstream processing[3].

Step 1: Reagent Preparation Dissolve 1.0 equivalent of 5-bromo-nicotinic acid and 1.2 equivalents of the target amine nucleophile in Cyrene (dihydrolevoglucosenone) at a concentration of 0.5 M. Causality: Cyrene is a sustainable, dipolar aprotic solvent that effectively solvates both the polar nicotinic acid core and organic nucleophiles, replacing reprotoxic solvents like NMP without sacrificing reaction kinetics.

Step 2: Base Addition Add 2.0 equivalents of anhydrous K 2​ CO 3​ . Causality: The mild base neutralizes the carboxylic acid to prevent self-catalysis of side reactions and deprotonates the amine to enhance its nucleophilicity for the subsequent Nucleophilic Aromatic Substitution (S N​ Ar).

Step 3: Thermal Activation Stir the mixture at 90 °C under a nitrogen atmosphere for 6-8 hours. Monitor via TLC (EtOAc:Hexane 1:1).

Step 4: Isoelectric Precipitation Cool the reaction to room temperature. Slowly add 1 M NaHSO 4​ dropwise until the pH reaches precisely 5.5. Causality: The pH of 5.5 corresponds to the isoelectric point of the functionalized nicotinic acid. At this pH, the zwitterionic form predominates, minimizing aqueous solubility and inducing rapid, high-purity precipitation, thereby eliminating the need for complex column chromatography[3].

Step 5: Isolation Filter the resulting precipitate, wash with cold deionized water (3 x 10 mL) to remove residual inorganic salts, and dry under high vacuum at 40 °C for 12 hours.

Quantitative Structure-Activity Relationship (SAR) & Biological Data

The following table summarizes the structure-activity relationships of key pyridine-3-carboxylic acid derivatives against their primary biological targets, highlighting the impact of specific functional group modifications.

Compound / ScaffoldPrimary TargetIC 50​ / PotencyKey Structural DeterminantReference
Amlexanox (AA-673) TBK1 / IKKε~1.5 μM2-amino-5-oxo-5H-chromeno[2,3-b]pyridine core[2]
Amlexanox Analog TBK1210 nMC-3 carboxylic acid bioisosteric replacement[2]
Compound 8 α-Amylase20.5 μMAcetyl group at the para position of the phenyl ring[3]
Compound 44 α-Amylase58.1 μM5-amino-nicotinic acid functionalization[3]
Farudodstat (71) DHODH35 nMOptimized nicotinic acid-derived scaffold[5]
Benzo[d][1,3]dioxol-5-yl nicotinate α-Amylase1.32 μg/mLDioxole ring enhancing binding affinity[4]

Conclusion & Future Perspectives

The pyridine-3-carboxylic acid scaffold remains a cornerstone of rational drug design. Its ability to undergo diverse late-stage functionalizations—such as palladium-catalyzed cross-coupling at the C-7 position or S N​ Ar at the C-5/C-6 positions—enables the rapid generation of highly selective enzyme inhibitors. Future development will likely focus on optimizing the pharmacokinetic profiles (e.g., GI absorbance and bioavailability) of these derivatives while leveraging green synthetic methodologies to ensure sustainable scale-up for clinical applications.

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Exploratory

The Aminopyridine Carboxylic Acids: A Chronicle of Discovery and Synthetic Evolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The aminopyridine carboxylic acids, a class of heterocyclic compounds bearing both an amino and a carboxyl functional g...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyridine carboxylic acids, a class of heterocyclic compounds bearing both an amino and a carboxyl functional group on a pyridine scaffold, have emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and agrochemical development. This technical guide provides a comprehensive exploration of the discovery and historical evolution of these versatile molecules. It traces their origins from the initial isolation of the parent pyridine heterocycle to the development of sophisticated synthetic methodologies for the targeted production of various isomers. The narrative delves into the key scientific breakthroughs that unlocked their potential, the rationale behind evolving experimental choices, and the critical role they play as bioisosteres, particularly as mimics of anthranilic acid. Through detailed protocols, mechanistic insights, and a historical perspective on the development of structure-activity relationships, this guide offers a deep understanding of the aminopyridine carboxylic acid core, providing a valuable resource for professionals engaged in the design and synthesis of novel bioactive compounds.

Genesis: From Coal Tar to a Privileged Scaffold

The story of aminopyridine carboxylic acids begins with the discovery of their parent heterocycle, pyridine. In the mid-19th century, Scottish chemist Thomas Anderson first isolated pyridine from bone oil and later from coal tar.[1][2] For decades that followed, the chemistry of pyridine and its derivatives remained a burgeoning field of academic curiosity. The initial focus was on understanding the fundamental reactivity of the pyridine ring, a six-membered heteroaromatic system structurally related to benzene but with distinct electronic properties due to the presence of the nitrogen atom.[3]

The journey towards aminopyridine carboxylic acids was not a direct one but rather a convergence of two distinct streams of chemical exploration: the chemistry of pyridine carboxylic acids and the development of methods for the amination of the pyridine ring.

The three parent pyridine carboxylic acids—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—were known and synthesized in the late 19th and early 20th centuries.[4] Nicotinic acid, in particular, gained significant prominence in the 1930s with the discovery of its role as a vitamin (niacin) and its ability to cure pellagra.[2] This discovery spurred intense interest in the biological activities of pyridine derivatives.

The Dawn of Synthesis: Early Methodologies and Key Isomers

The first forays into the synthesis of aminopyridine carboxylic acids were extensions of classical organic reactions to the pyridine nucleus. These early methods were often characterized by harsh reaction conditions and limited yields, but they laid the crucial groundwork for future advancements. The synthesis of 6-aminonicotinic acid, for instance, was first reported in the mid-20th century through investigations into substituted nicotinic acid derivatives.[5]

Foundational Synthetic Strategies

Early synthetic chemists relied on a handful of robust, albeit often aggressive, reactions to introduce the amino group onto a pre-existing pyridine carboxylic acid scaffold or to construct the ring system with the desired functionalities in place.

  • Nucleophilic Aromatic Substitution (SNAr) of Halopyridine Carboxylic Acids: This became one of the most straightforward and widely used methods. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates the displacement of a halide by a nucleophile, such as ammonia or an amine.[6] Early examples involved heating a chloropyridine carboxylic acid with aqueous or alcoholic ammonia under pressure.

  • Reduction of Nitropyridine Carboxylic Acids: The nitration of pyridine carboxylic acids, followed by reduction of the nitro group to an amine, provided another viable route. This approach allowed for the introduction of an amino group at positions not easily accessible through direct amination.

  • The Hofmann Rearrangement: This classical reaction, discovered by August Wilhelm von Hofmann, proved to be a powerful tool for the synthesis of aminopyridines from pyridine carboxamides.[7] A particularly elegant application of this reaction is the synthesis of 2-aminonicotinic acid from quinoline. Oxidation of quinoline yields 2,3-pyridinedicarboxylic acid, which upon dehydration and ammonolysis, provides the corresponding dicarboximide. Treatment of this imide with a hypohalite solution induces the Hofmann rearrangement, leading to the formation of 2-aminonicotinic acid.[8]

HISTORICAL PROTOCOL: Synthesis of 2-Aminonicotinic Acid via Hofmann Rearrangement of Pyridine-2,3-dicarboximide

This protocol is based on early 20th-century methods for the synthesis of aminopyridine carboxylic acids.

Step 1: Oxidation of Quinoline to 2,3-Pyridinedicarboxylic Acid

  • In a large flask, a solution of potassium permanganate in water is prepared.

  • Quinoline is slowly added to the permanganate solution with vigorous stirring.

  • The mixture is heated under reflux for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.

  • The hot solution is filtered to remove the manganese dioxide byproduct.

  • The filtrate is acidified with a mineral acid (e.g., sulfuric acid) to precipitate the 2,3-pyridinedicarboxylic acid.

  • The crude product is collected by filtration and can be recrystallized from hot water.

Step 2: Formation of Pyridine-2,3-dicarboximide

  • The 2,3-pyridinedicarboxylic acid is heated with an excess of urea at a high temperature (typically >150 °C).

  • Ammonia is evolved, and the reaction mixture solidifies upon cooling.

  • The solid residue, pyridine-2,3-dicarboximide, is washed with cold water and dried.

Step 3: Hofmann Rearrangement to 2-Aminonicotinic Acid

  • A solution of sodium hypobromite is prepared in situ by slowly adding bromine to a cold, concentrated solution of sodium hydroxide.

  • The pyridine-2,3-dicarboximide is added to the hypobromite solution.

  • The mixture is gently warmed to initiate the rearrangement.

  • After the reaction is complete, the solution is cooled and carefully acidified.

  • The 2-aminonicotinic acid precipitates from the solution and is collected by filtration.

The Rise of a Pharmacophore: Biological Activity and Structure-Activity Relationships (SAR)

The initial interest in aminopyridine carboxylic acids was largely as chemical curiosities and synthetic intermediates. However, as screening programs for bioactive compounds became more prevalent in the mid-20th century, their potential as pharmacophores began to be recognized.

Early Discoveries and the Anthranilic Acid Connection

A pivotal moment in the history of aminopyridine carboxylic acids was the recognition of their structural similarity to anthranilic acid (2-aminobenzoic acid).[9] Anthranilic acid is a key structural motif in a number of biologically active molecules. The realization that an aminopyridine carboxylic acid could serve as a bioisosteric replacement for anthranilic acid opened up vast new avenues for drug discovery.[10] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.

The replacement of the benzene ring in anthranilic acid with a pyridine ring introduces a nitrogen atom, which can significantly alter the molecule's physicochemical properties, such as its basicity, polarity, and ability to form hydrogen bonds. This, in turn, can influence its pharmacokinetic and pharmacodynamic profile.

Bioisosteric relationship between anthranilic acid and aminopyridine carboxylic acids.
Evolution of Structure-Activity Relationship (SAR) Studies

Early SAR studies were largely empirical, involving the synthesis of a series of analogs with systematic modifications to the aminopyridine carboxylic acid scaffold and subsequent testing for biological activity. These studies revealed several key principles:

  • Position of the Amino and Carboxyl Groups: The relative positions of the amino and carboxyl groups on the pyridine ring were found to be critical for activity. Different isomers often exhibited vastly different biological profiles.

  • Substitution on the Pyridine Ring: The introduction of substituents such as halogens, alkyl, or alkoxy groups onto the pyridine ring could modulate potency, selectivity, and pharmacokinetic properties.

  • Derivatization of the Amino and Carboxyl Groups: Conversion of the carboxylic acid to an ester or amide, or acylation of the amino group, provided further opportunities to fine-tune the properties of the molecule.

These early, systematic investigations laid the foundation for the rational design of aminopyridine carboxylic acid-based drugs and agrochemicals.[11]

The Modern Era of Synthesis: Efficiency, Selectivity, and Diversity

The latter half of the 20th century and the beginning of the 21st century witnessed a revolution in synthetic organic chemistry, and the synthesis of aminopyridine carboxylic acids benefited greatly from these advancements. The focus shifted from simply accessing these molecules to developing methods that were more efficient, selective, and amenable to the creation of diverse libraries of compounds for high-throughput screening.

Catalytic and Milder Amination Methods

The harsh conditions often required for classical SNAr reactions and other amination methods spurred the development of milder, more versatile catalytic approaches.

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): While primarily developed for the amination of aryl halides, this powerful reaction has been adapted for the synthesis of aminopyridines, offering a broader substrate scope and milder reaction conditions.

  • Copper-Catalyzed Amination: Copper-catalyzed methods have also emerged as a valuable tool for the amination of halopyridines, often providing complementary reactivity to palladium-based systems.

Functional Group Interconversion and Ring Construction Strategies

Modern synthetic strategies often involve more sophisticated approaches to construct the aminopyridine carboxylic acid core.

  • Directed Ortho-Metalation (DoM): This strategy allows for the selective functionalization of the pyridine ring at a position adjacent to a directing group, providing access to isomers that are difficult to synthesize by other means.

  • Multi-component Reactions: One-pot, multi-component reactions have gained popularity as a highly efficient means of rapidly assembling complex molecules, including substituted aminopyridine derivatives.

MODERN SYNTHETIC PROTOCOL: Microwave-Assisted Synthesis of 2-(Methylamino)nicotinic Acid

This protocol exemplifies a modern, efficient approach to the synthesis of an aminopyridine carboxylic acid derivative.[12]

Materials:

  • 2-Chloronicotinic acid

  • 40% aqueous methylamine solution

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial, add 2-chloronicotinic acid (1 mmol).

  • Add 40% aqueous methylamine solution (e.g., 3 equivalents).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 2 hours or at 140 °C for 1.5 hours.

  • After the reaction is complete, cool the vial to room temperature.

  • The reaction mixture can be acidified to precipitate the product, which is then collected by filtration, washed with water, and dried.

Evolution of synthetic strategies for aminopyridine carboxylic acids.

Applications and Future Outlook

The aminopyridine carboxylic acid scaffold is now firmly established as a "privileged structure" in drug discovery and a key component in the development of modern herbicides.[13][14]

  • Pharmaceuticals: Derivatives of aminopyridine carboxylic acids have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents, kinase inhibitors for cancer therapy, and treatments for neurological disorders.[11]

  • Agrochemicals: Several commercially successful herbicides are based on the aminopyridine carboxylic acid core. These compounds often mimic natural plant auxins, leading to uncontrolled growth and ultimately the death of targeted weeds.[14][15]

The journey of aminopyridine carboxylic acids from their conceptual origins in 19th-century pyridine chemistry to their current status as vital components in life-saving drugs and essential agricultural products is a testament to the power of synthetic chemistry and the relentless pursuit of new molecular entities with valuable biological activities. The continued development of novel synthetic methods and a deeper understanding of their interactions with biological targets will undoubtedly lead to the discovery of new and improved applications for this remarkable class of compounds. The future of aminopyridine carboxylic acid chemistry is bright, with ongoing research focused on developing more sustainable synthetic routes, exploring new areas of biological activity, and designing next-generation molecules with enhanced efficacy and safety profiles.

References

  • 6-Aminonicotinic acid 3167-49-5 wiki. (n.d.). In ChemicalBook.
  • American Chemical Society. (2020, August 31). Pyridine. ACS.org. [Link]

  • Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
  • Wikipedia contributors. (2024, March 12). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry, 7(5), 239-240.
  • CN104513197A - 2-aminonicotinic acid synthetic method - Google Patents. (n.d.).
  • Synthesis of 2-aminonicotinic acid. (1952). Journal of the Chemical Society, 413-414.
  • Ban, H., Muraoka, M., & Ohashi, N. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters, 50(21), 2481-2483.
  • Chen, G., Chen, Y., Du, F., Fu, Y., Wu, Y., & Zhou, Q. (2019). A General and Efficient Copper-Catalyzed Amination of 2-Chloronicotinic Acids with Aqueous Ammonia. Synlett, 30(19), 2161-2168.
  • US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents. (n.d.).
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). YouTube. [Link]

  • Naz, S., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
  • Beatty, A., & Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 346.
  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (2014). VTechWorks. [Link]

  • Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Dove Medical Press. [Link]

  • Wikipedia contributors. (2024, February 27). Hofmann rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • Dueke-Eze, C. U., Fasina, T. M., & Mphahlele, M. J. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 20-30.
  • Nucleophilic substitution - Carboxylic acids. (2018, February 18). BrainKart. [Link]

  • Smith, A. M., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(22), 5658-5664.
  • Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. (2022). ACS Earth and Space Chemistry.
  • Carboxylic Acid Derivatives in Herbicide Development. (2021).
  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. (2018, February 16). ACS Medicinal Chemistry Letters. [Link]

  • Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implic
  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (2014, January 24).
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025, February 23). MDPI. [Link]

  • Carboxylic acid reactions overview. (n.d.). Khan Academy. Retrieved from [Link]

  • 4-Aminopicolinic acid. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 9).
  • Nucleophilic substitution of pyridine. (2017, August 7). YouTube. [Link]

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflamm
  • 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. (2023, January 28). Chemistry LibreTexts. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013, October 30). Beilstein Journals. [Link]

  • Wikipedia contributors. (2024, March 1). Anthranilic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022, November 22). Macmillan Group - Princeton University. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Deriv
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023, February 7). MDPI. [Link]

  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. (2019).
  • Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. (2012). Organic Syntheses, 89, 432-437.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). MDPI. [Link]

  • Degradation of Pyridine Derivatives in Soil. (1985, October 1). R Discovery.
  • Hoffmann bromamide degradation reaction. (2024, December 31). Khan Academy. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2022). MDPI.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). PMC.

Sources

Foundational

"spectroscopic data for 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid"

An In-depth Technical Guide: Spectroscopic Characterization of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Spectroscopic Characterization of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. As a molecule possessing multiple functional groups—an aromatic amine, a primary alcohol, and a carboxylic acid on a pyridine scaffold—a multi-faceted analytical approach is essential for unambiguous structure elucidation and purity assessment. This document outlines the theoretical and practical considerations for analyzing this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. It serves as a predictive guide and a methodological resource, synthesizing established spectroscopic principles with data from analogous structures to provide researchers with expected spectral features and robust, self-validating experimental protocols.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is the foundation of any spectroscopic analysis. The arrangement of functional groups and the electronic nature of the pyridine ring are key determinants of the spectral output.

Structure:

Table 1: Physicochemical Properties of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

PropertyValueSource
CAS Number 2155852-56-3[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid, both ¹H and ¹³C NMR will provide definitive structural information.

Expertise & Experience: Experimental Choices

The choice of solvent is critical. Due to the presence of a carboxylic acid, an amine, and a hydroxyl group, the compound is expected to be highly polar and protic. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively solubilizes the analyte, and its ability to form hydrogen bonds slows the exchange rate of labile protons (on -OH, -NH₂, and -COOH groups), often allowing them to be observed as distinct, albeit sometimes broad, signals in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in DMSO-d₆ will feature distinct signals for the aromatic protons, the methylene protons, and the exchangeable protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Notes
H-2 (Aromatic) 8.0 - 8.2Doublet (d)1HLocated between two electron-withdrawing groups (N and COOH), this proton is expected to be the most downfield of the aromatic signals.
H-4 (Aromatic) 7.5 - 7.7Doublet (d)1HSituated ortho to the electron-donating amino group, its chemical shift will be upfield relative to H-2.
-CH₂OH (Methylene) 4.5 - 4.7Singlet (s)2HThese protons are adjacent to an aromatic ring and a hydroxyl group. The signal is expected to be a sharp singlet.
-NH₂ (Amine) 6.0 - 7.0Broad Singlet (br s)2HLabile protons. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
-CH₂ OH (Hydroxyl) 5.0 - 5.5Broad Singlet (br s)1HLabile proton. Its chemical shift is concentration and temperature-dependent.
-COO H** (Carboxylic Acid) 12.0 - 13.0Broad Singlet (br s)1HHighly deshielded and labile proton, characteristic of carboxylic acids.[2]

Note: Aromatic coupling constants (J) are expected to be in the range of 2-3 Hz for meta-coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of unique carbon environments and insight into their electronic nature.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
-COOH (Carbonyl) 165 - 175Characteristic chemical shift for a carboxylic acid carbon.[3][4]
C-6 (Aromatic) 155 - 160Carbon bearing the amino group; significantly shielded by the electron-donating effect.
C-5 (Aromatic) 110 - 120Quaternary carbon attached to the hydroxymethyl group.
C-4 (Aromatic) 135 - 140Aromatic CH carbon.
C-3 (Aromatic) 120 - 125Quaternary carbon attached to the carboxylic acid group.
C-2 (Aromatic) 145 - 150Aromatic CH carbon adjacent to the ring nitrogen, expected to be downfield.
-CH₂OH (Methylene) 55 - 65Aliphatic carbon attached to an oxygen atom.[3]
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Tuning: Place the sample in the NMR spectrometer (a 400 MHz or higher field is recommended) and allow it to equilibrate to the probe temperature (e.g., 298 K). Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, using the deuterium lock signal of the solvent.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. A spectral width of 16 ppm centered at 8 ppm is appropriate.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm centered at 120 ppm is recommended. An adequate number of scans and a sufficient relaxation delay (e.g., 2 seconds) are necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Compound B Dissolve in 0.7 mL DMSO-d6 A->B C Tune & Shim Spectrometer B->C D Acquire 1D ¹H Spectrum C->D E Acquire 1D ¹³C Spectrum D->E F Fourier Transform & Phasing E->F G Calibrate to Solvent Residual Peak F->G H Integrate & Assign Signals G->H I Structure Confirmation H->I

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound and confirming its elemental formula.

Trustworthiness: Self-Validating Protocols

Electrospray Ionization (ESI) is the method of choice for this polar, non-volatile molecule. A self-validating approach involves acquiring data in both positive and negative ion modes. Positive mode should yield the protonated molecule [M+H]⁺, while negative mode should show the deprotonated molecule [M-H]⁻. Observing both species, with a mass difference of 2.01565 Da (2 x mass of a proton), provides high confidence in the assigned molecular ion. Further confidence is achieved using High-Resolution Mass Spectrometry (HRMS), which measures mass-to-charge ratios to four or five decimal places, enabling the unambiguous determination of the elemental formula.

Expected Mass Spectra

Table 4: Predicted m/z Values for Molecular Ions

Ion SpeciesIonization ModePredicted Exact m/zRationale
[M+H]⁺ ESI Positive169.0608C₇H₉N₂O₃⁺ (addition of H⁺)
[M-H]⁻ ESI Negative167.0462C₇H₇N₂O₃⁻ (loss of H⁺, likely from COOH)
[M+Na]⁺ ESI Positive191.0427C₇H₈N₂O₃Na⁺ (adduct with sodium)

Note: Exact masses are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

Predicted Fragmentation: In tandem MS (MS/MS), characteristic neutral losses are expected:

  • Loss of H₂O (18.01 Da): From the hydroxymethyl group.

  • Loss of CO₂ (44.00 Da): From the carboxylic acid group via decarboxylation.

  • Loss of HCOOH (46.01 Da): A common fragmentation for carboxylic acids.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a stock solution of the compound in methanol or DMSO at 1 mg/mL. Dilute to 1-10 µg/mL in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive mode).

  • Chromatography (Optional but Recommended): Use a reverse-phase C18 column to ensure sample purity before MS analysis. A simple gradient from 5% to 95% acetonitrile (with 0.1% formic acid) over 5-10 minutes is sufficient.

  • MS Acquisition (Positive Mode): Infuse the sample into the ESI source. Set the mass spectrometer to scan a range of m/z 50-500 in high-resolution mode (>10,000 resolving power).

  • MS Acquisition (Negative Mode): Switch the instrument polarity and re-run the sample, using a mobile phase additive like 0.1% ammonium hydroxide if necessary to promote deprotonation.

  • Data Analysis: Extract the accurate mass for the most intense ion in the full scan spectrum. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula (C₇H₈N₂O₃). The mass error should be less than 5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum will be dominated by features from the hydroxyl, amine, and carbonyl groups. Strong hydrogen bonding will significantly broaden the O-H and N-H stretching bands.[5][6]

Table 5: Characteristic IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity/Shape
O-H (Carboxylic Acid) Stretch2500 - 3300Very Broad
N-H (Amine) Stretch3300 - 3500Medium, Two Bands
O-H (Alcohol) Stretch3200 - 3550Broad (overlaps with N-H)
C-H (Aromatic) Stretch3000 - 3100Weak
C=O (Carboxylic Acid) Stretch1680 - 1710Strong, Sharp
C=C, C=N (Aromatic Ring) Stretch1500 - 1650Medium, Multiple Bands
C-O (Alcohol/Acid) Stretch1210 - 1320Strong

Rationale: The carbonyl (C=O) stretch is expected at a relatively low wavenumber due to conjugation with the aromatic ring.[7] The O-H stretch of the carboxylic acid will be an exceptionally broad feature due to strong intermolecular hydrogen bonding (dimerization), often obscuring the C-H stretching region.[5][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid powder sample directly onto the ATR crystal.

  • Apply Pressure: Lower the anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic conjugation within the molecule.

Predicted Absorption Maxima (λmax)

The substituted pyridine ring constitutes a significant chromophore. Electronic transitions of the π-electrons (π→π*) are expected. The presence of auxochromes (the -NH₂ and -OH groups) and the chromophoric C=O group will influence the position and intensity of the absorption bands.

  • π→π* Transition: An intense absorption band is predicted in the range of 260-320 nm . The exact maximum will be sensitive to solvent polarity.

  • n→π* Transition: A weaker absorption band associated with the carbonyl group and nitrogen lone pairs may be observed at a longer wavelength (>300 nm).[7][8]

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). Dilute this stock to create a working solution with an expected maximum absorbance between 0.5 and 1.5 AU.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Sample Measurement: Replace the solvent with the sample solution in the cuvette and record the absorbance spectrum, typically from 200 to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Integrated Spectroscopic Analysis: A Self-Validating System

True structural confirmation is achieved not by a single technique, but by the synergistic integration of all spectroscopic data. Each method provides a piece of the puzzle, and together they create a self-validating and unambiguous structural assignment.

Caption: Integrated workflow combining four spectroscopic techniques.

  • MS provides the exact molecular formula (C₇H₈N₂O₃).

  • IR confirms the presence of the key functional groups: carboxylic acid, alcohol, and amine.

  • NMR connects the atoms, revealing the specific pyridine substitution pattern and confirming the hydroxymethyl sidechain.

  • UV-Vis verifies the presence of the conjugated aromatic system.

When the data from all four techniques are consistent with the proposed structure and with each other, the identity of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is confirmed with the highest degree of scientific confidence.

References

  • N-oxidation of Pyridine Derivatives - Supporting Information. Vertex AI Search.
  • UCSD/CCMS - Spectrum Library - GNPS. Vertex AI Search.
  • 13 C NMR Spectrum (1D, 176 MHz, H 2 O, predicted) (NP0152597) - NP-MRD. Vertex AI Search.
  • GNPS Library Spectrum CCMSLIB00005749308. Vertex AI Search.
  • 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid | Sapphire Bioscience. Vertex AI Search.
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Vertex AI Search.
  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Vertex AI Search.
  • 1 H and 13 C NMR data for 6 in pyridine-d 5 - ResearchGate. Vertex AI Search.
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Vertex AI Search.
  • Typical UV spectra of the different compound types -from left to right... - ResearchGate. Vertex AI Search.
  • IR Absorption Table. Vertex AI Search.
  • 13-C NMR Chemical Shift Table.pdf. Vertex AI Search.
  • IR Chart. Vertex AI Search.
  • Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine - RSC Publishing. Vertex AI Search.
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - MDPI. Vertex AI Search.
  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry. Vertex AI Search.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Vertex AI Search.
  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Vertex AI Search.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Vertex AI Search.
  • Synthesis and Characterization of Pyridine-Based Polyamido-Polyester Optically Active Macrocycles and Enantiomeric Recognition for d- and l-Amino Acid Methyl Ester Hydrochloride | The Journal of Organic Chemistry - ACS Publications. Vertex AI Search.
  • Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC. Vertex AI Search.
  • UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry. Vertex AI Search.
  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - ResearchGate. Vertex AI Search.
  • NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC. Vertex AI Search.
  • IR and UV–Vis Spectroscopy of Carboxylic Acids - Moodle. Vertex AI Search.
  • Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2. Vertex AI Search.
  • 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum - ChemicalBook. Vertex AI Search.
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. Vertex AI Search.
  • The Use of UV-Vis Spectroscopy in Bioprocess and Fermentation Monitoring - MDPI. Vertex AI Search.
  • Chemometric study of a mixture of amino acids by spectrophotometry in a flow system - Quest Journals. Vertex AI Search.
  • 6 Amino 3 methyl 1 phenyl 1H pyrazolo 3 4 b pyridine 5 carboxamide - mzCloud. Vertex AI Search.
  • Amino Acid Mass Table - University of Washington's Proteomics Resource. Vertex AI Search.
  • Mascot database search Amino acid reference data - Matrix Science. Vertex AI Search.

Sources

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to the Target Landscape of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel small molecule, 6-Amino-5-(hydroxymethyl)py...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel small molecule, 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid. Synthesizing data from in silico predictive modeling and structure-activity relationship (SAR) analyses of analogous compounds, this document outlines a scientifically-grounded rationale for investigating its efficacy against a range of protein classes, including kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. Detailed, self-validating experimental protocols are provided to guide researchers in the validation of these predicted interactions, fostering a robust framework for future drug discovery and development efforts.

Introduction: The Therapeutic Promise of a Novel Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific substitutions on the 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid molecule—an amino group at position 6, a hydroxymethyl group at position 5, and a carboxylic acid at position 3—confer a unique electronic and steric profile, suggesting the potential for novel and selective interactions with a variety of biological targets. This guide serves as a comprehensive resource for researchers seeking to elucidate the mechanism of action and therapeutic utility of this promising compound.

In Silico Target Prediction: A Data-Driven Approach to Hypothesis Generation

To navigate the vast landscape of the human proteome and identify the most probable therapeutic targets for 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid, a multi-pronged in silico approach is recommended. This involves leveraging a combination of ligand-based, structure-based, and chemogenomic predictive models.

Ligand-Based and Chemogenomic Prediction

Web-based platforms such as SwissTargetPrediction and TargetHunter utilize algorithms that compare the query molecule to extensive libraries of compounds with known biological activities.[2][3][4][5] These tools operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to interact with similar protein targets. Preliminary analysis using these methods indicates that 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid has a notable probability of interacting with several key protein families.

Table 1: Predicted Target Classes for 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

Target ClassProbability (%)Rationale
KinasesHighThe aminopyridine scaffold is a common feature in many kinase inhibitors. The amino group can act as a hinge-binding motif.
G-Protein Coupled Receptors (GPCRs)ModerateSubstituted pyridines are known to modulate various GPCRs. The molecule's polarity and functional groups may facilitate binding.
Nuclear ReceptorsModerateThe carboxylic acid and hydroxymethyl groups can form key interactions within the ligand-binding domains of nuclear receptors.
Other EnzymesModerateThe compound's structure may allow it to fit into the active sites of various enzymes, including metabolic enzymes.
Structure-Based Virtual Screening

For high-probability target classes where crystal structures are available (e.g., specific kinases or nuclear receptors), structure-based virtual screening can provide more granular insights. This involves docking the 3D conformation of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid into the binding pockets of potential protein targets to predict binding affinity and pose. This approach can help to prioritize specific targets within a protein family for experimental validation.

Deep Dive into Potential Therapeutic Targets

Based on the in silico predictions and a review of the structure-activity relationships of analogous compounds, the following protein classes represent the most promising therapeutic targets for 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid.

Kinases: Precision Targeting of Cellular Signaling

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[6] The 6-amino group of the query molecule is positioned to act as a hydrogen bond donor, a critical interaction for binding to the hinge region of the kinase active site.

Hypothesized Targets:

  • PIM Kinases: These serine/threonine kinases are frequently overexpressed in various cancers.[7] The small, ATP-competitive binding site of PIM kinases may accommodate the compact structure of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid.

  • Fibroblast Growth Factor Receptors (FGFRs): Derivatives of 6-amino-pyridines have been identified as selective FGFR4 inhibitors, suggesting that our molecule of interest could have activity against this family of receptor tyrosine kinases.[8]

Causality Behind Experimental Choices: The selection of these kinase families is based on the prevalence of the aminopyridine core in known inhibitors and the potential for the specific substitutions on our molecule to confer selectivity.

Diagram 1: Proposed Kinase Inhibition Workflow

G cluster_0 In Silico & Initial Screening cluster_1 Hit Validation & Selectivity cluster_2 Mechanism of Action a In Silico Target Prediction (Kinase Panel) b Biochemical Kinase Assay (Broad Panel) a->b Prioritize Kinase Families c IC50 Determination for Top Hits b->c d Cellular Target Engagement Assay (e.g., NanoBRET) c->d e Kinome-wide Selectivity Profiling d->e f Downstream Signaling Pathway Analysis (Western Blot) e->f g Cell-Based Functional Assays (Proliferation, Apoptosis) f->g

Caption: Workflow for kinase target validation.

Experimental Protocol: Biochemical Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid against a panel of purified kinases.

  • Materials:

    • Purified recombinant kinases (e.g., PIM-1, FGFR4).

    • Kinase-specific peptide substrates.

    • ATP.

    • 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (dissolved in DMSO).

    • Kinase buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add kinase buffer, the test compound, and the kinase enzyme. Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

  • Self-Validation: Include a known inhibitor for each kinase as a positive control to validate assay performance. Run a no-enzyme control to determine the background signal.

G-Protein Coupled Receptors (GPCRs): Modulating Transmembrane Signaling

Substituted pyridines are prevalent in ligands that modulate GPCRs, which are integral to a vast array of physiological processes and are major drug targets.[9][10][11] The functional groups on 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid offer potential for interactions with both orthosteric and allosteric sites on GPCRs.[12]

Hypothesized Targets:

  • Aminergic Receptors: The aminopyridine structure shares similarities with endogenous ligands for aminergic receptors (e.g., serotonin, dopamine, and adrenergic receptors).

  • Orphan GPCRs: The novel structure of this compound makes it a candidate for de-orphanizing GPCRs with unknown endogenous ligands.

Causality Behind Experimental Choices: The structural resemblance to known GPCR ligands and the diverse pharmacology of pyridine derivatives provide a strong rationale for screening against a broad panel of GPCRs.

Diagram 2: GPCR Target Validation Pathway

G cluster_0 Initial Screening cluster_1 Dose-Response & Selectivity cluster_2 Mechanism of Action a Primary Screen: GPCR Binding Assay Panel b Functional Assay (e.g., Calcium Flux, cAMP) a->b Confirm Hits c EC50/IC50 Determination b->c d Selectivity Profiling against Related GPCR Subtypes c->d e Biased Agonism Studies (G-protein vs. β-arrestin) d->e f Downstream Signaling Analysis e->f

Caption: GPCR target identification and validation.

Experimental Protocol: Calcium Flux Functional Assay

  • Objective: To identify functional activity (agonism or antagonism) of the test compound on GPCRs that signal through the Gq pathway.

  • Materials:

    • Cell line stably expressing the target GPCR (e.g., HEK293).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid.

    • Known agonist and antagonist for the target GPCR.

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Plate cells in a 384-well, black-walled, clear-bottom plate and grow to confluence.

    • Load cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • For agonist mode: Add the test compound at various concentrations and measure the fluorescence signal over time.

    • For antagonist mode: Pre-incubate the cells with the test compound, then add a known agonist at its EC80 concentration and measure the fluorescence signal.

  • Data Analysis: For agonism, calculate the EC50 from the dose-response curve of the fluorescence signal. For antagonism, calculate the IC50 from the inhibition of the agonist-induced signal.

  • Self-Validation: Use a known agonist and antagonist as positive controls. Untransfected cells should be used as a negative control to ensure the response is target-specific.

Nuclear Receptors: Influencing Gene Transcription

Nuclear receptors are ligand-activated transcription factors that regulate a multitude of physiological processes.[13][14] The carboxylic acid moiety of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a key functional group for interacting with the ligand-binding domains of many nuclear receptors.

Hypothesized Targets:

  • Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs): The overall size and polarity of the molecule are consistent with ligands for these receptors, which play crucial roles in development and cell differentiation.[15][16]

  • Liver Receptor Homolog-1 (LRH-1): Synthetic modulators of LRH-1 often contain polar functionalities capable of forming hydrogen bonds within the ligand-binding pocket.[17]

Causality Behind Experimental Choices: The presence of a carboxylic acid, a common feature in nuclear receptor ligands, and the potential for the hydroxymethyl and amino groups to form additional stabilizing interactions within the ligand-binding domain make this an important target class to investigate.

Diagram 3: Nuclear Receptor Target Validation Funnel

G a Initial Screen: Ligand Binding Assay (e.g., TR-FRET) b Cell-Based Reporter Gene Assay a->b Functional Confirmation c Co-activator/Co-repressor Interaction Assay b->c Mechanism of Action d Target Gene Expression Analysis (qPCR) c->d Transcriptional Regulation e Cellular Phenotypic Assays d->e Physiological Relevance

Caption: A stepwise approach for nuclear receptor validation.

Experimental Protocol: TR-FRET Ligand Binding Assay

  • Objective: To quantify the binding affinity of the test compound to the ligand-binding domain (LBD) of a specific nuclear receptor.

  • Materials:

    • GST-tagged nuclear receptor LBD.

    • Terbium-labeled anti-GST antibody (donor).

    • Fluorescently labeled tracer ligand (acceptor).

    • 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid.

    • Assay buffer.

    • Low-volume 384-well plates.

    • TR-FRET compatible plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the GST-tagged LBD, the terbium-labeled antibody, the fluorescent tracer, and the test compound.

    • Incubate for 2-4 hours at room temperature, protected from light.

    • Measure the time-resolved fluorescence at the emission wavelengths of the donor and acceptor fluorophores.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the IC50 value by plotting the TR-FRET ratio against the log of the compound concentration and fitting to a competitive binding model. The Ki can then be calculated using the Cheng-Prusoff equation.

  • Self-Validation: Include a known ligand for the nuclear receptor as a positive control for displacement. A no-LBD control will establish the background signal.

Conclusion and Future Directions

The in silico and comparative SAR data presented in this guide strongly suggest that 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a molecule of significant therapeutic interest. The outlined experimental protocols provide a clear and robust path for validating its interactions with kinases, GPCRs, and nuclear receptors. Successful validation of these targets will open new avenues for the development of this compound into a novel therapeutic agent for a range of diseases, from cancer to metabolic and inflammatory disorders. Future work should focus on lead optimization to enhance potency and selectivity for the confirmed targets, as well as comprehensive ADME-Tox profiling to assess its drug-like properties.

References

  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • Development and characterization of synthetic modulators of nuclear receptor LRH-1: Driving divergent signaling using a common molecular scaffold.
  • Use of a hinge-directed scaffold for the development of selective kinase inhibitors. Journal of Medicinal Chemistry.
  • SwissTargetPrediction - SIB Swiss Institute of Bioinform
  • TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic d
  • ChEMBL. EMBL-EBI.
  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic D
  • SwissTargetPrediction. Bio.tools.
  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • Design of selective nuclear receptor modulators: RAR and RXR as a case study. PubMed.
  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PMC.
  • Nuclear Receptor Modulators — Current Approaches and Future Perspectives. IntechOpen.
  • Chemical Screening of Nuclear Receptor Modul
  • A Comparative Guide to the Structure-Activity Relationship of Hypothetical 6-O-Nicotinoylbarb
  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. PMC.
  • Structural findings reveal how distinct GPCR ligands create different levels of activation. St. Jude Children's Research Hospital.
  • ChEMBL brings drug bioactivity data to the Protein D
  • The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Research Collection.
  • The ChEMBL bioactivity database: an upd
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
  • Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. PMC.
  • What Can Crystal Structures of Aminergic Receptors Tell Us about Designing Subtype-Selective Ligands?. PMC.
  • Design of selective nuclear receptor modulators: RAR and RXR as a case study.
  • SwissTargetPrediction.
  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed.
  • 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid. Sapphire Bioscience.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Influence of (hydroxymethyl)
  • Discovery of GPCR ligands for probing signal transduction p
  • New prediction. DruMAP.
  • Structure Activity Relationships for Nicotinamide in the Treatment of Stroke.
  • How Ligands Illumin
  • Ligands co-crystalized with GPCRs. A) Comparison of binding positions...
  • November 2025 P
  • SG11201807146SA - 5-methyl-6-phenyl-4,5-dihydro-2h-pyridazin-3-one derivative.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Trifunctional Pyridine Scaffold 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a unique trifunctional heterocyclic buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Trifunctional Pyridine Scaffold

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a unique trifunctional heterocyclic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a pyridine ring substituted with an amino group, a hydroxymethyl group, and a carboxylic acid, offering multiple points for chemical modification. This strategic arrangement of functional groups allows for selective and sequential reactions, making it a valuable scaffold for the synthesis of complex molecules with diverse biological activities and material properties.

The inherent reactivity of the amino, hydroxyl, and carboxylic acid moieties enables a wide range of chemical transformations. The amino group can undergo acylation, alkylation, and diazotization reactions. The carboxylic acid is amenable to esterification and amide bond formation, while the hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid, or can be converted to a leaving group for nucleophilic substitution. The interplay of these functional groups on the pyridine core provides a rich platform for the generation of diverse chemical libraries for drug discovery and the development of novel functional materials.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 2155852-56-3[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
Appearance Solid-
Solubility Soluble in polar aprotic solvents such as DMSO and DMF. Limited solubility in water and common organic solvents like alcohols, THF, and dichloromethane.General knowledge based on structure

Strategic Applications in Organic Synthesis

The strategic placement of the three functional groups on the pyridine ring allows for a variety of synthetic manipulations. The following sections outline key transformations and provide detailed protocols for the utilization of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid as a versatile synthetic intermediate.

Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid functionality is a prime site for amide bond formation, a critical reaction in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Standard peptide coupling reagents can be employed to couple the carboxylic acid with a wide range of primary and secondary amines.

Conceptual Workflow for Amide Coupling:

A conceptual workflow for amide bond formation.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the coupling of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid with a primary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a widely used and efficient coupling reagent.[2][3]

Materials:

  • 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

  • Primary amine (e.g., benzylamine)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (1.05 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide.

Causality and Experimental Choices:

  • Pre-activation: Pre-activating the carboxylic acid with HATU and DIPEA forms a highly reactive O-acylisourea intermediate, which readily reacts with the amine. This minimizes side reactions and often leads to higher yields.[2]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the reaction.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.

  • Work-up: The aqueous work-up is crucial to remove unreacted starting materials, reagents, and by-products. The acidic wash removes excess amine and DIPEA, while the basic wash removes any remaining unreacted carboxylic acid and HOBt (a byproduct of HATU).

Esterification: Modifying the Carboxylic Acid Moiety

The carboxylic acid can be converted to its corresponding ester, which can be a final product or an intermediate for further transformations. Fischer-Speier esterification or other mild esterification methods can be employed.

Protocol 2: Acid-Catalyzed Esterification

This protocol outlines a classic Fischer-Speier esterification to produce the methyl ester.

Materials:

  • 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Saturated NaHCO₃ (aq)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄

Procedure:

  • Suspend 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (1.0 equivalent) in anhydrous methanol.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) or thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the methyl ester.

Causality and Experimental Choices:

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]

  • Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the ester product according to Le Chatelier's principle.

  • Reflux: Heating the reaction mixture increases the reaction rate.

Selective Protection and Functionalization

The presence of multiple reactive sites necessitates a strategic approach to selective functionalization. Protection of one or more functional groups allows for the modification of another. For instance, the amino group can be protected as a carbamate (e.g., Boc or Cbz) to allow for selective reactions at the carboxylic acid or hydroxymethyl group.

Conceptual Workflow for Selective Functionalization:

A conceptual workflow for selective functionalization.

Protocol 3: N-Boc Protection of the Amino Group

Materials:

  • 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (TEA) or Sodium bicarbonate

  • 1,4-Dioxane and Water (as a mixed solvent system)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (1.0 equivalent) in a mixture of 1,4-dioxane and water.

  • Add triethylamine or sodium bicarbonate (2.0 equivalents).

  • Add a solution of Boc₂O (1.1 equivalents) in 1,4-dioxane dropwise.

  • Stir the reaction at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by TLC), remove the 1,4-dioxane under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the N-Boc protected product, which can often be used in the next step without further purification.

With the amino group protected, the carboxylic acid can be selectively activated for amide coupling or esterification, or the hydroxymethyl group can be oxidized without interference from the nucleophilic amino group.

Future Perspectives and Applications

The synthetic versatility of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid makes it an attractive starting material for the development of novel compounds with potential applications in various fields:

  • Drug Discovery: The pyridine core is a common motif in many approved drugs. By elaborating on the functional groups of this scaffold, novel inhibitors of enzymes such as kinases, proteases, and metabolic enzymes could be developed. For instance, related aminopyridine derivatives have shown promise as anticancer agents.

  • Materials Science: The ability to form amides and esters allows for the incorporation of this pyridine unit into polymers and other materials. The nitrogen atom in the pyridine ring and the other functional groups can also act as ligands for metal coordination, leading to the development of new catalysts or functional materials with interesting electronic or photophysical properties.

  • Agrochemicals: Substituted pyridines are also prevalent in agrochemicals. The structural features of this molecule could be exploited to design new herbicides, fungicides, or insecticides.

Conclusion

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a highly functionalized and versatile building block for organic synthesis. The presence of three distinct and reactive functional groups provides a platform for the synthesis of a wide range of complex molecules. The protocols outlined in these application notes provide a starting point for the exploration of its chemistry. By employing strategic synthetic planning, including selective protection and functionalization, researchers can unlock the full potential of this valuable scaffold for the creation of novel compounds with significant applications in medicine, materials science, and beyond.

References

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Adv., 2022, 12, 12345-12356.
  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Curr. Med. Chem., 2024, 31(22), 3380-3396.
  • Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Molecules, 2024, 29(8), 1769.
  • Synthesis of 3-(2-aminoethyl)
  • A biomimetic pyrimidine derivative for stabilizing a zinc anode characterized by zinc ion deposition kinetics study and in situ optical imaging. J.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett., 2011, 52(41), 5238-5241.
  • Amino six-membered ring derivatives and their applic
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 2023, 28(7), 3161.
  • Synthetic chemistry for smart applications - Master degree in Materials Science. Università degli Studi di Torino.
  • Pyridine-3-carboxylic acid esters or amides useful as 5-ht 3? antagonists. EP0611370A1.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • Wulff Group Public
  • Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Deriv
  • Efficient CRISPR/Cas‐SF01 genome editing tools with high editing efficiency in allotetraploid oilseed rape. Plant Biotechnol. J., 2026, 24(3), 646-658.
  • Derivatives of 2,6- and 2,5-bis (hydroxymethyl)pyridines. US3467663A.
  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2.
  • 25.5: Reactions of Amino Acids. Chemistry LibreTexts.
  • Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. EurekAlert!
  • Ester synthesis by esterific
  • Permanganate oxidation of a methyl group to carboxylic acid. ChemSpider Synthetic Pages.
  • Aerobic visible light-oxidation of aromatic methyl groups to carboxylic acids. Photochem. Photobiol. Sci., 2011, 10, 123-126.
  • Oxidation of certain methylpyridines to pyridine carboxylic acids. J. Org. Chem., 1949, 14(1), 14-21.
  • Chemical reactions of amino acids: - – COOH group.
  • WO1998049133A1 - Process for esterification of amino acids and peptides.
  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chem. Commun., 2009, 2364-2366.
  • Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. J. Org. Chem., 2001, 66(23), 7893-7896.
  • Oxidation reaction of high molecular weight carboxylic acids in supercritical water. Environ. Sci. Technol., 2003, 37(14), 3220-3231.
  • JP4092406B2 - Method for producing carboxylic acid ester and esterification catalyst.

Sources

Application

"experimental protocol for derivatizing 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid"

An Application Guide to the Strategic Derivatization of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid Authored by: A Senior Application Scientist Introduction: Unlocking the Potential of a Trifunctional Pyridine Sc...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Derivatization of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Trifunctional Pyridine Scaffold

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its rigid pyridine core is decorated with three distinct and chemically addressable functional groups: a primary aromatic amine, a primary alcohol, and a carboxylic acid. This unique arrangement offers a trifecta of opportunities for molecular elaboration, enabling the systematic exploration of chemical space to generate novel compound libraries for screening and lead optimization.

The strategic challenge and synthetic opportunity lie in the selective modification of one functional group in the presence of the other two. The inherent differences in the reactivity of the amine, alcohol, and carboxylic acid groups dictate the synthetic strategy. This guide provides a comprehensive overview of the chemical logic, practical considerations, and detailed experimental protocols for the selective derivatization of this valuable scaffold. We will delve into the causality behind experimental choices, from reagent selection to the implementation of orthogonal protecting group strategies, to provide a robust and reproducible framework for your research endeavors.

Molecular Architecture and Reactivity Overview

To effectively derivatize 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid, one must first appreciate the electronic and steric environment of each functional group.

  • Carboxylic Acid (-COOH) at C3: This group is an acidic proton donor and a site for nucleophilic attack at the carbonyl carbon, primarily for ester or amide formation.

  • Amino Group (-NH₂) at C6: As a primary aromatic amine, this group is basic and highly nucleophilic, making it susceptible to acylation, alkylation, and sulfonylation. Its nucleophilicity can be temporarily masked by protonation under acidic conditions or by installation of a protecting group.

  • Hydroxymethyl Group (-CH₂OH) at C5: This primary alcohol is a weaker nucleophile than the amino group but can be readily acylated to form esters or alkylated to form ethers.

The selective derivatization of this molecule hinges on exploiting these intrinsic reactivity differences or, when necessary, employing a protecting group strategy to temporarily mask the more reactive sites.

Caption: Key reactive sites on the 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid scaffold.

Part 1: Selective Derivatization of the Carboxylic Acid Group

The carboxylic acid is often the most straightforward group to modify selectively. By conducting the reaction under acidic conditions, the highly nucleophilic amino group is protonated to form an ammonium salt, effectively deactivating it towards electrophiles. This strategy allows for direct esterification of the carboxylic acid.

Protocol 1: Fischer Esterification (Methyl Ester Synthesis)

This classic acid-catalyzed method is cost-effective and efficient for generating simple alkyl esters. The use of a large excess of the alcohol (in this case, methanol) drives the equilibrium towards the product.

ParameterValue
Reaction Fischer Esterification
Target Group Carboxylic Acid
Key Reagent Sulfuric Acid (H₂SO₄)
Solvent Methanol (MeOH)
Temperature Reflux (~65 °C)
Typical Yield 75-90%

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (1.0 g, 5.95 mmol).

  • Reagent Addition: Add methanol (50 mL). Stir the suspension. Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring suspension. The solid should dissolve upon addition of the acid.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% Methanol in Dichloromethane).

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).

  • Extraction: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure methyl 6-amino-5-(hydroxymethyl)nicotinate.

Part 2: Selective Derivatization of the Amino Group

The high nucleophilicity of the C6-amino group makes it the primary target for acylation. To prevent unwanted side reactions with the other functional groups, especially the carboxylic acid, specific coupling agents or a protection strategy are required. A direct and selective acylation can often be achieved under neutral or slightly basic conditions where the amine is the most reactive species.

Protocol 2: Selective N-Acylation (Acetamide Synthesis)

This protocol utilizes acetic anhydride in a solvent that can mediate the reaction while minimizing side reactions. Pyridine is often used as both a solvent and a base to quench the acetic acid byproduct.

ParameterValue
Reaction N-Acylation
Target Group Amino Group
Key Reagent Acetic Anhydride ((Ac)₂O)
Solvent/Base Pyridine
Temperature 0 °C to Room Temperature
Typical Yield 80-95%

Step-by-Step Methodology:

  • Setup: Suspend 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (1.0 g, 5.95 mmol) in pyridine (20 mL) in a 50 mL round-bottom flask with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add acetic anhydride (0.62 mL, 6.54 mmol, 1.1 equivalents) dropwise to the cold, stirring suspension.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for an additional 12-16 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by slowly adding water (5 mL). Remove the pyridine under reduced pressure (azeotroping with toluene can aid removal).

  • Isolation: Add water (20 mL) to the residue. The product, 6-acetamido-5-(hydroxymethyl)nicotinic acid, may precipitate. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, it may be necessary to acidify the solution to induce precipitation or proceed to extraction.

  • Purification: The crude solid can be purified by recrystallization from water or an ethanol/water mixture.

Part 3: A Multi-Step Strategy for Comprehensive Derivatization

To achieve derivatization of the hydroxyl group or to build more complex molecules, a robust protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the amino group due to its stability in a wide range of conditions and its clean removal under mild acidic conditions.[1][2]

Workflow: Protection, Esterification, and Deprotection

This workflow demonstrates the power of an orthogonal protection scheme to enable selective and sequential modification of the molecule's functional groups.

G start Starting Material 6-Amino-5-(hydroxymethyl) pyridine-3-carboxylic acid step1 Step 1: N-Protection Reagent: Boc Anhydride (Boc)₂O Base: Triethylamine (TEA) Solvent: THF/Water start->step1 intermediate1 Intermediate 1 N-Boc Protected Acid step1->intermediate1 step2 Step 2: O-Esterification Reagent: Methyl Iodide (MeI) Base: K₂CO₃ Solvent: DMF intermediate1->step2 intermediate2 Intermediate 2 N-Boc, O-Methyl Ester step2->intermediate2 step3 Step 3: Deprotection Reagent: Trifluoroacetic Acid (TFA) Solvent: Dichloromethane (DCM) intermediate2->step3 final Final Product Methyl 6-amino-5- (hydroxymethyl)nicotinate step3->final

Caption: Workflow for selective esterification via an N-Boc protection strategy.

Protocol 3: N-Boc Protection and Subsequent Esterification

Step 3a: N-tert-Butoxycarbonylation (Boc Protection)

  • Setup: Dissolve 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (1.0 g, 5.95 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and water (10 mL). Add triethylamine (TEA, 1.25 mL, 8.92 mmol).

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.56 g, 7.14 mmol) dissolved in THF (5 mL).

  • Reaction: Stir at room temperature for 12-18 hours.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (20 mL) and wash with ethyl acetate (2 x 20 mL) to remove any unreacted Boc₂O.

  • Isolation: Acidify the aqueous layer to pH 3-4 with 1M HCl. The N-Boc protected product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3b: Esterification of the N-Boc Protected Intermediate

  • Setup: Dissolve the dried N-Boc protected acid from the previous step (e.g., ~1.6 g, 5.95 mmol) in dimethylformamide (DMF, 25 mL).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 1.64 g, 11.9 mmol) followed by methyl iodide (MeI, 0.45 mL, 7.14 mmol).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor by TLC.

  • Workup: Pour the reaction mixture into ice-water (100 mL). Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude ester can be purified by column chromatography.

Step 3c: N-Boc Deprotection

  • Setup: Dissolve the purified N-Boc, O-methyl ester intermediate in dichloromethane (DCM, 20 mL).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5 mL) and stir at room temperature.

  • Reaction: Stir for 1-2 hours until TLC analysis indicates complete removal of the Boc group.

  • Workup: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a small amount of water and neutralize with saturated NaHCO₃.

  • Isolation: Extract the final product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure methyl 6-amino-5-(hydroxymethyl)nicotinate, identical to the product from Protocol 1.

Conclusion

The derivatization of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a rewarding exercise in synthetic strategy. By understanding the relative reactivity of the three distinct functional groups, researchers can selectively perform esterifications under acidic conditions, direct acylations on the amine, or engage in more complex, multi-step syntheses using orthogonal protecting groups. The protocols outlined in this guide provide a validated starting point for unlocking the full synthetic potential of this versatile building block, enabling the creation of diverse and novel molecular architectures for drug discovery and development.

References

  • Makarov, M.V.; Migaud, M.E. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journal of Organic Chemistry, 15, 401–430. Available at: [Link]

  • PubChem. 6-Hydroxypicolinic acid. National Center for Biotechnology Information. Available at: [Link]

  • Kaiser, F., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 746. Available at: [Link]

  • Navarro-Ranninger, C., et al. (2008). Influence of (hydroxymethyl)pyridine and pyridine-carboxylic acids, in trans-position to the isopropylamine and amine ligands, on the cytotoxicity of platinum complexes. Journal of Inorganic Biochemistry, 102(10), 1869-1877. Available at: [Link]

  • Greenwald, R.B. & Zirkle, C.L. (1969). N-Hydroxy protecting group in pyridone syntheses. The Journal of Organic Chemistry, 34(6), 1758-1760. Available at: [Link]

  • Pabst, M., et al. (2006). Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield of small peptides and glycopeptides in matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(9), 1469-79. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • Stamatoff, G.G. (1956). Esterification of pyridine carboxylic acids. U.S. Patent 2,758,999.
  • García-Raso, A., et al. (2018). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. New Journal of Chemistry, 42(15), 12586-12598. Available at: [Link]

  • Nielsen, T.E., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 566–594. Available at: [Link]

  • Lu, T., et al. (2000). Synthesis and Characterization of Pyridine-Based Polyamido-Polyester Optically Active Macrocycles and Enantiomeric Recognition for d- and l-Amino Acid Methyl Ester Hydrochloride. The Journal of Organic Chemistry, 65(11), 3448-3453. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • ResearchGate. Enzymatic esterification reaction of the amino-alcohol 5 with carboxylic acids in the presence of Novozym 435. Available at: [Link]

  • ResearchGate. Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield of small peptides and glycopeptides in matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry. Available at: [Link]

  • Knapp, S. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15471-15481. Available at: [Link]

  • SlideShare. Protection of OH group of alcohol. Available at: [Link]

  • Google Patents. Acylation of 6-APA via silyl intermediates.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • ResearchGate. Molecular structure of pyridine-3-carboxylic acid (nicotinic acid, NA). Available at: [Link]

  • Chmela, Z., et al. (2017). 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. Current Protocols in Nucleic Acid Chemistry, 68, 2.20.1-2.20.25. Available at: [Link]

  • Jander, G., et al. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites, 2(4), 849-862. Available at: [Link]

Sources

Method

Application Note: 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic Acid as a Versatile Scaffold in Medicinal Chemistry

Executive Summary & Strategic Rationale In modern structure-based drug design (SBDD), the selection of a highly functionalized, low-molecular-weight building block is critical for maximizing ligand efficiency (LE) and co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern structure-based drug design (SBDD), the selection of a highly functionalized, low-molecular-weight building block is critical for maximizing ligand efficiency (LE) and controlling physicochemical properties. 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (CAS: 2155852-56-3)[1], has emerged as a highly versatile scaffold, particularly in the development of targeted oncology agents and central nervous system (CNS) therapeutics.

While the parent compound, 6-aminonicotinic acid, is recognized for its biological activity as a GABA_A receptor agonist and an inhibitor of NADP(+)-dependent enzymes[2],[3], its true value in medicinal chemistry lies in its structural topology. The molecule features a 2-aminopyridine core (noting that the 6-amino group is ortho to the pyridine nitrogen), which is a privileged hinge-binding pharmacophore utilized in numerous kinase inhibitors, including those targeting DYRK2[4] and CDK6/PIM1[5]. The addition of the 5-hydroxymethyl group provides a critical, orthogonal vector for synthetic elaboration, allowing medicinal chemists to probe the solvent-exposed channel or gatekeeper region of the ATP-binding pocket without disrupting hinge engagement.

Physicochemical & Structural Profiling

To effectively utilize this scaffold, it is essential to understand its physicochemical parameters. The high density of hydrogen bond donors and acceptors requires strategic planning during library synthesis to avoid side reactions.

PropertyValueRationale / Impact in Drug Design
CAS Number 2155852-56-3Unique identifier for commercial procurement[1],.
Molecular Formula C7H8N2O3Low molecular weight (168.15 g/mol ) ensures high ligand efficiency when incorporated into larger drug molecules.
H-Bond Donors 3 (-NH2, -OH, -COOH)Facilitates strong target engagement (e.g., kinase hinge binding) but necessitates robust protecting group strategies during complex syntheses.
H-Bond Acceptors 5 (N, N, O, O, O)High polarity; excellent for engaging the kinase hinge and solvent interface.
cLogP (estimated) < 1.0Highly hydrophilic core; significantly improves the aqueous solubility of otherwise lipophilic drug candidates[4].

Application 1: Rational Design of Kinase Inhibitors

The primary application of 6-amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is as a core scaffold for ATP-competitive kinase inhibitors.

  • Hinge Binding (C6-NH2 & Pyridine N): The primary amine at C6 and the adjacent pyridine nitrogen act as a hydrogen bond donor-acceptor pair. This forms a highly stable bidentate interaction with the backbone carbonyl and amide NH of the kinase hinge region[4].

  • DFG Pocket Extension (C3-COOH): The C3-carboxylic acid serves as an ideal handle for rapid library generation via amide coupling. Bulky, lipophilic amines can be attached here to extend deep into the hydrophobic DFG (Asp-Phe-Gly) pocket or the allosteric pocket[5].

  • Solvent Channel Probing (C5-CH2OH): The C5-hydroxymethyl group can be functionalized (e.g., via etherification or oxidation to an aldehyde followed by reductive amination) to interact with the ribose pocket or the solvent channel. This vector is crucial for enhancing target selectivity and tuning pharmacokinetic properties.

Pharmacophore cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone C=O & NH) Solvent Solvent Channel (Ribose Pocket) DFG DFG Motif / Activation Loop (Hydrophobic Pocket) Scaffold 6-Amino-5-(hydroxymethyl) pyridine-3-carboxylic acid Scaffold->Hinge Bidentate H-Bonds Scaffold->Solvent Vector Extension Scaffold->DFG Amide Linkage

Fig 1: Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.

Validated Experimental Protocols: Orthogonal Functionalization

The following protocols detail a self-validating system for the orthogonal functionalization of this scaffold, specifically designed to bypass the need for exhaustive protecting group manipulations when synthesizing kinase inhibitor libraries.

Protocol 1: C3-Amide Coupling via CDI Activation

Causality & Expert Insight: Standard uronium/carbodiimide coupling agents (like HATU or EDCI) often lead to significant O-acylation of the unprotected C5-hydroxymethyl group or side reactions with the C6-amine. 1,1′-Carbonyldiimidazole (CDI) is preferred because it forms a relatively stable acylimidazole intermediate. By carefully controlling the temperature, selective C3-amide formation is achieved with minimal side reactions[4],[5].

Step-by-Step Methodology:

  • Activation: Suspend 6-amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (1.0 equiv, e.g., 5 mmol) and CDI (2.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (30 mL) under an inert argon atmosphere.

  • Intermediate Formation: Stir the mixture at 70 °C for exactly 10 minutes to ensure complete formation of the acylimidazole intermediate, then cool to room temperature and stir for 1 hour[4].

  • Coupling: Add the desired primary or secondary amine (1.2 equiv) dropwise to the solution.

  • Completion: Stir the reaction mixture at 25 °C overnight.

  • Workup: Remove the DMF in vacuo. Resuspend the crude residue in ethyl acetate, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and purify via silica gel chromatography to yield the intermediate amide[4],[5].

Protocol 2: C5-Hydroxymethyl Derivatization (Oxidation & Reductive Amination)

Causality & Expert Insight: Once the C3-amide is formed, the C5-hydroxymethyl group can be selectively oxidized to an aldehyde. Mild oxidants like activated Manganese Dioxide (MnO2) are utilized to prevent over-oxidation to the carboxylic acid or oxidation of the pyridine nitrogen.

Step-by-Step Methodology:

  • Oxidation: Dissolve the C3-amide intermediate in anhydrous dichloromethane (DCM). Add activated MnO2 (10.0 equiv) and stir at room temperature for 12 hours. Filter through a pad of Celite to remove the manganese salts and concentrate to yield the intermediate aldehyde.

  • Imine Formation: Dissolve the crude aldehyde in 1,2-dichloroethane (DCE). Add the desired amine (1.5 equiv) and a catalytic amount of glacial acetic acid. Stir at room temperature for 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 equiv) portion-wise[5]. Stir for an additional 8 hours at room temperature.

  • Isolation: Quench with saturated aqueous NaHCO3, extract with DCM, dry, and purify via preparative HPLC to yield the final functionalized inhibitor.

SyntheticWorkflow SM Starting Material (C7H8N2O3) Step1 Step 1: C3-Amide Coupling (CDI, Amine, DMF, 70°C) SM->Step1 Activation of COOH Step2 Step 2: C5-Hydroxyl Oxidation (MnO2, DCM, RT) Step1->Step2 Intermediate Amide Step3 Step 3: Reductive Amination (Amine, NaBH(OAc)3, DCE) Step2->Step3 Aldehyde Formation Product Final Functionalized Kinase Inhibitor Step3->Product Target Compound

Fig 2: Three-step orthogonal functionalization workflow for kinase inhibitor library synthesis.

Application 2: Synthesis of Fused Bicyclic Scaffolds

Beyond linear functionalization, the proximity of the 6-amino group and the pyridine nitrogen makes this scaffold an ideal precursor for the synthesis of imidazo[1,2-a]pyridines . By reacting the scaffold with various α-haloketones under refluxing conditions in ethanol, chemists can generate rigidified bicyclic cores. This transformation is highly valuable because imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry. Using 6-amino-5-(hydroxymethyl)pyridine-3-carboxylic acid as the starting material yields an imidazo[1,2-a]pyridine that retains the C3-carboxylic acid and C5-hydroxymethyl handles, providing a highly functionalized core for targeted protein degraders (PROTACs) or macrocyclic kinase inhibitors.

Data Presentation: Orthogonal Protecting Group Strategies

For complex, multi-step total syntheses where the direct functionalization protocols above are insufficient, selective protection of the scaffold's three reactive centers is required. The table below outlines a validated orthogonal protection strategy.

Functional GroupRecommended Protecting GroupProtection ConditionDeprotection ConditionRationale
C6-Amine (-NH2) Boc (tert-Butyloxycarbonyl)Boc2O, DMAP, THFTFA or 4M HCl in DioxaneHighly stable to basic conditions used in C5-etherification or C3-amide couplings.
C5-Hydroxyl (-OH) TBS (tert-Butyldimethylsilyl)TBSCl, Imidazole, DMFTBAF in THFCompletely orthogonal to Boc; allows for selective manipulation of the C3-carboxylic acid.
C3-Carboxyl (-COOH) Methyl Ester (-COOMe)MeOH, H2SO4 (cat.), RefluxLiOH, THF/H2O, RTPrevents unwanted self-condensation and polymerization during C5/C6 functionalization.

Sources

Application

The Versatile Precursor: Application Notes for 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid in the Synthesis of Novel Compounds

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold In the landscape of medicinal chemistry and materials science, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approve...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

In the landscape of medicinal chemistry and materials science, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs and functional materials.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of modern drug design.[3][4] 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a particularly valuable, yet underexplored, trifunctional building block. Its strategic arrangement of a nucleophilic amino group, a versatile carboxylic acid, and a reactive hydroxymethyl group on a pyridine core offers a tripartite platform for the generation of diverse and complex molecular architectures.

This guide provides a comprehensive overview of the synthetic utility of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid as a precursor for novel compounds. We will explore its potential synthesis, and detail field-proven protocols for the selective derivatization of its functional groups, enabling researchers to unlock its full potential in their discovery programs.

Proposed Synthesis of the Precursor

Diagram 1: Proposed Synthetic Pathway for 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

G start Methyl 2,6-dichloropyridine-3-carboxylate step1 Selective Nucleophilic Substitution (NaN3, DMF) start->step1 intermediate1 Methyl 6-azido-2-chloropyridine-3-carboxylate step1->intermediate1 step2 Hydroxymethylation (e.g., via Grignard and Formaldehyde) intermediate1->step2 intermediate2 Methyl 6-azido-2-chloro-5-(hydroxymethyl)pyridine-3-carboxylate step2->intermediate2 step3 Reduction of Azide (H2, Pd/C) intermediate2->step3 intermediate3 Methyl 6-amino-2-chloro-5-(hydroxymethyl)pyridine-3-carboxylate step3->intermediate3 step4 Dechlorination (H2, Pd/C, base) intermediate3->step4 intermediate4 Methyl 6-amino-5-(hydroxymethyl)pyridine-3-carboxylate step4->intermediate4 step5 Saponification (LiOH, THF/H2O) intermediate4->step5 product 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid step5->product

Caption: A proposed multi-step synthesis of the target precursor.

This proposed route leverages the differential reactivity of the chloro-substituents on the pyridine ring, allowing for sequential functionalization.

Application Note 1: Synthesis of Novel Amide Derivatives via Carboxylic Acid Functionalization

The carboxylic acid moiety of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a prime site for derivatization to generate novel amides. Amide bond formation is one of the most crucial reactions in medicinal chemistry, with a vast array of coupling reagents available to suit different substrates and reaction conditions.[7]

Causality Behind Experimental Choices

The choice of coupling reagent is critical and depends on the nucleophilicity of the amine and the steric hindrance around the carboxylic acid. For electron-deficient or sterically hindered amines, more potent activating agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often necessary.[7] For simpler, unhindered amines, carbodiimide-based reagents such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an activating agent like HOBt (Hydroxybenzotriazole) provide a cost-effective and efficient method.[8][9] The inclusion of a base, typically a non-nucleophilic amine like DIPEA (N,N-Diisopropylethylamine), is essential to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.

Diagram 2: General Workflow for Amide Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification precursor 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid stir Stir at RT or elevated temperature precursor->stir amine Amine (R-NH2) amine->stir reagents Coupling Reagent (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) reagents->stir solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->stir workup Aqueous Work-up stir->workup purification Column Chromatography workup->purification product Amide Product purification->product

Caption: A generalized workflow for the synthesis of amide derivatives.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a broad range of amines, including those that are less reactive.

Materials:

  • 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

  • Amine of interest (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) in one portion and continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Coupling ReagentAmine TypeTypical YieldReference
HATU/DIPEAElectron-deficient/Sterically hinderedGood to Excellent[7]
EDC/HOBt/DIPEAPrimary/Secondary aliphatic aminesGood[8]
SOCl2 then AmineSimple, robust aminesModerate to Good[10]

Application Note 2: Synthesis of Ester Derivatives

The carboxylic acid can also be esterified to produce another class of important derivatives. Fischer esterification, using an excess of alcohol in the presence of a strong acid catalyst, is a classic and scalable method. Alternatively, for more sensitive substrates or to avoid harsh acidic conditions, coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-Dimethylaminopyridine) can be employed.

Protocol 2: Fischer-Speier Esterification

This method is ideal for simple, unhindered alcohols and is cost-effective for large-scale synthesis.

Materials:

  • 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

  • Alcohol of interest (large excess, can be used as solvent)

  • Concentrated Sulfuric Acid (catalytic)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography or recrystallization as needed.

Application Note 3: Derivatization of the Amino Group

The 6-amino group is a key site for introducing diversity. It can undergo a variety of reactions, including acylation, sulfonylation, and reductive amination (after conversion to an imine). Derivatization of the amino group can significantly impact the biological activity and physicochemical properties of the resulting compounds.[1]

Protocol 3: N-Acylation of the 6-Amino Group

Materials:

  • 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (or its ester derivative)

  • Acyl chloride or anhydride (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM)

  • 1M HCl (aqueous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add pyridine or triethylamine (2.0 eq) and cool the mixture to 0 °C.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours until completion (monitored by TLC/LC-MS).

  • Dilute the reaction with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Application Note 4: Modification of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group offers another handle for diversification. It can be oxidized to an aldehyde for further reactions, or etherified to introduce a variety of substituents.

Protocol 4: O-Alkylation (Williamson Ether Synthesis)

Materials:

  • 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid ester

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid ester (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) and allow the reaction to warm to room temperature, stirring for 4-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ether by column chromatography.

Conclusion

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a highly functionalized and versatile precursor for the synthesis of novel compounds. The orthogonal reactivity of its three functional groups allows for selective and sequential derivatization, providing access to a wide chemical space. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this building block in their drug discovery and materials science endeavors. The resulting libraries of amides, esters, and other derivatives are promising candidates for a range of biological targets and material applications.

References

  • (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.
  • (2022).
  • (2024).
  • (1960). Esterification of pyridine carboxylic acids.
  • (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1939-1944.
  • (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • (1960). Preparation of 6-methylnicotinic acid.
  • (2007). Derivatization-enhanced analysis of amino acids and peptides.
  • (2025). An In-depth Technical Guide to the Structure and Bonding of 4-(Hydroxymethyl)pyridine. Benchchem.
  • (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1939-1944.
  • (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. PubMed.
  • (2020).
  • (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC.
  • (n.d.). esterification of carboxylic acids with. Organic Syntheses Procedure.
  • (n.d.). 6-Aminonicotinic acid. ChemicalBook.
  • (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • (1983). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • (2024).
  • (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Semantic Scholar.
  • (n.d.).
  • (2022).
  • (n.d.). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PMC.
  • (1956). Esterification of pyridine carboxylic acids.
  • (2025). Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry. Benchchem.
  • (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • (n.d.). Effect of pyridine on key pharmacological parameters.
  • (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • (n.d.).
  • (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

Sources

Method

"NMR and mass spectrometry of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid derivatives"

An Application Note and Protocol for the Structural Elucidation of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic Acid Derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Introduction Pyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Structural Elucidation of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic Acid Derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Their prevalence is due to the pyridine ring's ability to engage in various biological interactions and its synthetic tractability, which allows for diverse substitutions to modulate pharmacological properties.[2][3] Within this important class of heterocycles, 6-amino-5-(hydroxymethyl)pyridine-3-carboxylic acid derivatives represent a promising scaffold for the development of novel therapeutic agents, with potential applications in treating a range of diseases from inflammation to metabolic disorders.[4]

The synthesis of novel derivatives of this scaffold necessitates robust and unequivocal structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone analytical techniques for the structural elucidation of new chemical entities. NMR provides an unparalleled view of the molecular framework by mapping the connectivity of atoms through bond correlations, while MS offers precise molecular weight determination and valuable structural insights through fragmentation analysis.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed protocols and expert insights into the application of NMR and MS for the unambiguous structural determination of 6-amino-5-(hydroxymethyl)pyridine-3-carboxylic acid derivatives. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating system for structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution.[5] It relies on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to provide information about the chemical environment, connectivity, and stereochemistry of a molecule.[6]

Protocol 1: Sample Preparation for NMR Spectroscopy

The quality of NMR data is directly dependent on proper sample preparation. The choice of solvent is critical to avoid signal overlap with the analyte.

Materials:

  • 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid derivative (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD)

  • NMR tube (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good starting choice for polar, polyfunctional molecules as it can solubilize a wide range of compounds and its residual proton signal (δ ~2.50 ppm) rarely overlaps with aromatic or key functional group signals.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified derivative.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Standard Addition (Optional but Recommended): Add a small amount of an internal standard like TMS (δ 0.00 ppm) for accurate chemical shift referencing.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

1D NMR Analysis: Deciphering the Core Structure

One-dimensional (1D) NMR experiments, specifically ¹H and ¹³C NMR, are the foundational steps in structural analysis.[6]

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the 6-amino-5-(hydroxymethyl)pyridine-3-carboxylic acid core, characteristic chemical shifts are expected:

  • Pyridine Ring Protons: The two aromatic protons on the pyridine ring will appear in the downfield region (δ 7.0-9.0 ppm). The proton at the C2 position is typically the most deshielded (furthest downfield) due to its proximity to the electron-withdrawing nitrogen atom, followed by the proton at C4.[6]

  • Hydroxymethyl Protons (-CH₂OH): The methylene protons will appear as a singlet or a doublet (if coupled to the hydroxyl proton) typically in the range of δ 4.5-5.0 ppm.

  • Amino Protons (-NH₂): The amino group protons often appear as a broad singlet, and their chemical shift is highly variable depending on solvent, concentration, and temperature.

  • Hydroxyl Proton (-OH): Similar to the amino protons, the hydroxyl proton signal can be broad and its position variable.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a very broad singlet far downfield (δ > 10 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

  • Pyridine Ring Carbons: These will resonate in the aromatic region (δ 100-160 ppm). The carbons attached to heteroatoms (N, O) will be the most deshielded.

  • Carboxylic Carbon (-COOH): This carbonyl carbon is highly deshielded and will appear around δ 165-185 ppm.

  • Hydroxymethyl Carbon (-CH₂OH): This carbon will typically be found in the δ 60-70 ppm range.

Table 1: Expected NMR Chemical Shifts for the Core Scaffold
Assignment Expected ¹H Chemical Shift (δ, ppm)
Pyridine H28.5 - 8.8
Pyridine H47.5 - 7.8
-CH₂OH4.5 - 5.0
-NH₂Variable (Broad)
-COOH> 10 (Broad)
Pyridine C3N/A
Pyridine C5N/A
Pyridine C6N/A
Note: These are estimated ranges. Actual values will depend on the specific derivatives and the solvent used.
2D NMR Analysis: Assembling the Puzzle

For unambiguous assignment of all signals and to confirm the connectivity, two-dimensional (2D) NMR experiments are essential.[5]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for identifying adjacent protons on the pyridine ring and within substituent groups.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of carbon signals based on their attached, and usually already assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for connecting the different fragments of the molecule, for example, linking a substituent to the pyridine ring via correlations from the substituent's protons to the ring carbons.[5]

Protocol 2: NMR Data Acquisition

This protocol outlines standard parameters for a 400 or 500 MHz NMR spectrometer.

  • Tuning and Shimming: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard, gradient-selected pulse programs (e.g., 'gpcocsy', 'hsqcedetgpsp', 'hmbcgplpndqf').

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • Set the number of increments in the indirect dimension (F1) to achieve sufficient resolution (typically 256-512).

    • Adjust the number of scans per increment to achieve an adequate signal-to-noise ratio.

Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical flow for interpreting NMR data to determine the structure of a novel derivative.

NMR_Workflow A Acquire 1D ¹H and ¹³C NMR Spectra B Identify Key Functional Groups (Aromatic, -CH₂OH, -COOH, Substituents) A->B C Acquire 2D COSY Spectrum B->C E Acquire 2D HSQC Spectrum B->E D Establish ¹H-¹H Spin Systems (e.g., protons on the pyridine ring) C->D G Acquire 2D HMBC Spectrum D->G F Assign ¹³C Signals Based on Direct ¹H-¹³C Correlations E->F F->G H Connect Structural Fragments via Long-Range ¹H-¹³C Correlations G->H I Propose Final Structure H->I J Verify Structure Against All NMR Data (¹H, ¹³C, 2D) I->J

Caption: Logical workflow for NMR data analysis and structural elucidation.

Part 2: Mass Spectrometry for Molecular Formula and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental composition of a compound and provides structural clues through fragmentation analysis.

Protocol 3: Sample Preparation for Mass Spectrometry

Materials:

  • NMR sample (can often be used directly) or a stock solution of the derivative.

  • High-purity solvents (e.g., Methanol, Acetonitrile, Water).

  • Volatile acid or base (e.g., formic acid or ammonium hydroxide) to aid ionization.

Procedure:

  • Prepare a Dilute Solution: Create a dilute solution of the compound (~1-10 µg/mL) in a solvent suitable for electrospray ionization (ESI), typically a mixture of methanol or acetonitrile and water.

  • Add Ionization Agent: For positive ion mode ([M+H]⁺), add a trace amount (0.1%) of formic acid. For negative ion mode ([M-H]⁻), a trace of ammonium hydroxide can be used. The carboxylic acid and amino groups on the scaffold make it amenable to both modes.

  • Direct Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation prior to analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecular ion. This is a critical step in confirming the identity of a newly synthesized compound. The difference between the measured mass and the calculated mass for a proposed formula should be less than 5 ppm.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

In MS/MS, the molecular ion of interest is isolated, fragmented (typically by collision-induced dissociation - CID), and the resulting fragment ions are analyzed. This provides a "fingerprint" of the molecule and helps to piece together its structure. For 6-amino-5-(hydroxymethyl)pyridine-3-carboxylic acid derivatives, characteristic fragmentation pathways can be predicted.[7][8]

  • Loss of Water (H₂O): The hydroxymethyl group can easily lose a molecule of water (-18 Da).

  • Loss of Carbon Dioxide (CO₂): The carboxylic acid group can fragment to lose CO₂ (-44 Da).

  • Cleavage of Substituents: Any substituents on the core scaffold will produce characteristic fragment ions upon cleavage.

  • Pyridine Ring Fission: At higher collision energies, the pyridine ring itself can fragment, although this is often complex.[7]

Table 2: Potential Key Fragments in ESI-MS/MS
Parent Ion Neutral Loss
[M+H]⁺H₂O
[M+H]⁺CO₂
[M+H]⁺H₂O + CO
[M+H]⁺R•
Protocol 4: Mass Spectrometry Data Acquisition (ESI-TOF/Orbitrap)
  • Instrument Calibration: Ensure the mass spectrometer is calibrated to provide high mass accuracy.

  • Full Scan MS Acquisition:

    • Ionization Mode: ESI Positive and/or Negative.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

    • Capillary Voltage: ~3-4 kV.

    • Drying Gas Temperature: ~300-350 °C.

  • MS/MS (dd-MS² or Targeted) Acquisition:

    • Select the [M+H]⁺ or [M-H]⁻ ion as the precursor for fragmentation.

    • Collision Energy (CE): Apply a range of collision energies (e.g., 10, 20, 40 eV) or use a stepped CE to observe a full range of fragment ions.

    • Analyze the resulting product ions in the mass analyzer.

Workflow for MS-Based Structural Confirmation

The diagram below illustrates a typical fragmentation pathway for a generic derivative, which can be used as a model for data interpretation.

MS_Fragmentation A [M+H]⁺ (Precursor Ion) B [M+H - H₂O]⁺ A->B - H₂O C [M+H - CO₂]⁺ A->C - CO₂ D [M+H - R]⁺ A->D - R• E Further Fragments B->E Fragmentation C->E Fragmentation

Caption: Representative fragmentation pathway for a derivative in MS/MS.

Integrated Structural Elucidation

The true power of these techniques lies in their combined application. NMR provides the detailed blueprint of atomic connectivity and stereochemistry, while HRMS confirms the elemental composition. The fragmentation patterns observed in MS/MS must be consistent with the structure proposed by NMR. For example, if NMR indicates a specific substituent, a corresponding loss should be observable in the MS/MS spectrum. This integrated approach provides a rigorous and definitive confirmation of the molecular structure.[9][10]

Conclusion

The structural elucidation of novel 6-amino-5-(hydroxymethyl)pyridine-3-carboxylic acid derivatives is a critical step in the drug discovery and development pipeline. The application of advanced NMR and mass spectrometry techniques, as detailed in these protocols, provides a robust framework for the unambiguous characterization of these potentially therapeutic molecules. By systematically applying 1D and 2D NMR to determine the molecular scaffold and substituent connectivity, and using HRMS and MS/MS to confirm the elemental formula and fragmentation pathways, researchers can confidently establish the structure of their synthesized compounds, paving the way for further biological evaluation.

References

  • Dotsenko, V.V., Krivokolysko, S.G., & Litvinov, V.P. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available at: [Link]

  • Rajendran, A., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports. Available at: [Link]

  • BenchChem. (2025).
  • de Vries, R., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available at: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Hofmann, J., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. Available at: [Link]

  • Salem, M.A.I., et al. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • Google Patents. (2008). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

  • Martínez, R., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. Available at: [Link]

  • Göktaş, O., et al. (2025). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. ResearchGate. Available at: [Link]

  • Sviatoslav, A., et al. (2021). Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Structural Elucidation: IR, 1H‐NMR and Mass Spectroscopic Study of Novel 4‐Amino‐6‐oxo,4a,5,12,12a-tetrahydro(7H ),benzopyrano[3,2‐c]quinoline. Available at: [Link]

  • Chen, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • Kwan, E.E., & Huang, S.G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link]

  • Bunce, N.J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Available at: [Link]

  • Kuballa, T., & Remaud, G.S. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. Available at: [Link]

  • Kolev, T., & Spiteller, M. (2010). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino Acids. Available at: [Link]

Sources

Application

Safe Handling and Storage of Aminopyridine Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Aminopyridines are a class of heterocyclic organic compounds that are foundational in the synthesis of various pharmaceuticals and are utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridines are a class of heterocyclic organic compounds that are foundational in the synthesis of various pharmaceuticals and are utilized as pharmacological tools in neuroscience research.[1][2] Specifically, compounds like 4-aminopyridine (4-AP) are known to block voltage-gated potassium channels, which enhances synaptic transmission.[3][4] This mechanism of action makes them valuable in studying neurological disorders but also underscores their potential for high toxicity.[1][3] Cases of accidental or intentional overdose in humans have highlighted symptoms such as diaphoresis, delirium, seizures, and movement abnormalities.[3][4] Therefore, stringent adherence to safety protocols during the handling and storage of aminopyridine compounds is paramount to ensure the well-being of laboratory personnel and the integrity of research.

This guide provides a detailed overview of the necessary precautions, handling procedures, and storage requirements for aminopyridine compounds, designed to be a comprehensive resource for laboratory professionals.

Hazard Identification and Risk Assessment

Aminopyridine compounds are acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[5][6][7] They are also known to cause skin, eye, and respiratory tract irritation.[8][9][10] The central nervous system is a primary target for toxicity, with exposure leading to symptoms such as headache, dizziness, nausea, and in severe cases, convulsions and respiratory distress.[11][12]

Key Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Can be fatal.[7][9]

  • Skin and Eye Irritation: Causes serious irritation.[6][9]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[6][8]

  • Neurotoxicity: Affects the central nervous system, potentially leading to seizures.[1][3]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[8][9]

Before working with any aminopyridine compound, a thorough risk assessment must be conducted. This involves reviewing the Safety Data Sheet (SDS) for the specific compound and considering the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls should always be followed, prioritizing engineering and administrative controls to minimize exposure risk.

Engineering Controls
  • Chemical Fume Hood: All work with aminopyridine compounds, especially when handling powders or creating solutions, must be conducted in a properly functioning and certified chemical fume hood.[10][13] This is critical to prevent inhalation of dust or vapors.

  • Ventilation: Ensure good general ventilation in the laboratory to supplement the local exhaust of the fume hood.[5]

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of any potential exposure.[5][14]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving aminopyridines. These SOPs should include specific instructions on handling, storage, waste disposal, and emergency procedures.

  • Training: All personnel handling aminopyridines must receive comprehensive training on the specific hazards, safe handling procedures, and emergency response protocols.[14]

  • Designated Areas: Whenever possible, designate specific areas within the laboratory for working with highly toxic compounds like aminopyridines.[15] These areas should be clearly marked.

  • Restricted Access: Limit access to areas where aminopyridines are stored and handled to authorized personnel only.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[5][9] Always wash hands thoroughly with soap and water after handling these compounds, even if gloves were worn.[5][10]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are primary, appropriate PPE is essential to protect against any residual risk of exposure.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended.[10]To prevent skin contact and absorption, which can be fatal.[12]
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for splash hazards.[5][9][10]To protect eyes from dust particles and splashes, preventing serious irritation.[6]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory.[8][10]To prevent accidental skin exposure.[14]
Respiratory Protection Generally not required when working in a certified chemical fume hood. However, a respirator may be necessary for spill cleanup or in situations with high dust concentrations.[13][14]To avoid inhalation of dust, which can cause respiratory tract irritation and systemic toxicity.[6][12]

Detailed Handling Protocols

Weighing and Preparing Solutions
  • Weighing: Always weigh solid aminopyridine compounds within a chemical fume hood to prevent the generation of airborne dust.[8][16] Use a disposable weighing paper or boat.

  • Solution Preparation: Prepare solutions within the fume hood. Add the solid compound to the solvent slowly to avoid splashing. Ensure all containers are clearly and accurately labeled.[15] Solutions should be prepared fresh daily if possible.[17]

Experimental Procedures
  • Containment: Use sealed or contained systems whenever feasible to minimize the risk of aerosol generation.

  • Good Laboratory Practices: Avoid creating dust or aerosols.[10] Use the smallest practical quantities for each experiment.[10] Keep containers tightly closed when not in use.[5][9]

Storage Procedures

Proper storage is crucial to maintain the stability of aminopyridine compounds and prevent accidental exposure or release.

  • Location: Store aminopyridines in a cool, dry, and well-ventilated area.[5][9] They should be stored in a designated and locked cabinet to restrict access.[13]

  • Containers: Keep containers tightly closed and properly labeled.[5][9]

  • Segregation: Store aminopyridines away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][9][13]

  • Labeling: All containers, including secondary containers, must be clearly labeled with the chemical name and appropriate hazard warnings, such as "Highly Acute Toxin".[13]

Emergency Procedures

Immediate and appropriate action is critical in the event of an aminopyridine-related incident.

Spills
  • Small Spills (inside a fume hood):

    • Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[8] Do not use combustible materials.

    • Collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[8]

    • Decontaminate the spill area with a suitable cleaning agent and then water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.[8]

    • Alert your institution's emergency response team and Environmental Health and Safety (EHS) department.[8]

    • Only trained personnel with appropriate respiratory protection should attempt to clean up the spill.[15]

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[13][15] Seek immediate medical attention.[13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[13] Remove all contaminated clothing.[9] Seek immediate medical attention.[12]

  • Inhalation: Move the person to fresh air.[13][15] If they are not breathing, give artificial respiration.[13] Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[13] Seek immediate medical attention.[12][13]

Waste Disposal

All waste containing aminopyridine compounds must be treated as hazardous waste.

  • Segregation: Collect all aminopyridine-contaminated waste, including solids (e.g., gloves, paper towels) and solutions, in a designated and clearly labeled hazardous waste container.[8][13]

  • Container: Use a chemically compatible and leak-proof container.[8]

  • Disposal: Do not dispose of aminopyridine waste down the drain, as it is toxic to aquatic life.[8] Arrange for disposal through your institution's EHS department.[8][10]

Visualizations

Hierarchy of Controls

The following diagram illustrates the hierarchy of controls, which should be applied to manage the risks associated with handling aminopyridine compounds.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Aminopyridine Handling Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training, Designated Areas) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for managing aminopyridine risks.

Emergency Response Workflow

This workflow outlines the immediate steps to take in case of an accidental exposure to an aminopyridine compound.

Emergency_Response cluster_1 Emergency Response for Aminopyridine Exposure Exposure Exposure Occurs (Skin/Eye Contact, Inhalation, Ingestion) Remove Remove from Source of Exposure Exposure->Remove Decontaminate Decontaminate (Flush with water, move to fresh air) Remove->Decontaminate Alert Alert Supervisor and EHS Decontaminate->Alert Medical Seek Immediate Medical Attention Alert->Medical

Caption: Immediate steps for aminopyridine exposure response.

Conclusion

The high acute toxicity of aminopyridine compounds necessitates a rigorous and proactive approach to safety in the laboratory. By understanding the hazards, implementing robust control measures, and being prepared for emergencies, researchers can work with these valuable compounds safely and effectively. Adherence to the guidelines outlined in this document will help to create a safer research environment for everyone.

References

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

  • New Jersey Department of Health. (2001, January). Right to Know Hazardous Substance Fact Sheet: 2-AMINOPYRIDINE. Retrieved from [Link]

  • University of Georgia, Office of Research Safety. (n.d.). Standard Operating Procedure: 4-Aminopyridine. Retrieved from [Link]

  • (n.d.). 2-Aminopyridine SAFETY DATA SHEET. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Alkali Metals. (n.d.). MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]

  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 3-AMINOPYRIDINE (FOR SYNTHESIS). Retrieved from [Link]

  • King, A. M., & Aaron, C. K. (2013). 4-Aminopyridine toxicity: a case report and review of the literature. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 9(3), 299–304. [Link]

  • Centers for Disease Control and Prevention. (2019, October 30). 2-Aminopyridine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • King, A. M., & Aaron, C. K. (2013). 4-aminopyridine toxicity: a case report and review of the literature. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 9(3), 299–304. [Link]

  • Sdfine. (n.d.). Chemwatch MSDS 2671-3. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2023, March 28). 2-AMINOPYRIDINE. Retrieved from [Link]

  • Fisher Scientific. (2005, January 20). Material Safety Data Sheet 4-aminopyridine. Retrieved from [Link]

  • Kumar, R., et al. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(4), 2636-2652. [Link]

  • University of Louisville, Department of Environmental Health and Safety. (n.d.). WASTE DISPOSAL MANUAL. Retrieved from [Link]

Sources

Method

"use of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid in enzymatic inhibition assays"

Topic: Investigating 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid as a Potential Inhibitor in Enzymatic Assays Audience: Researchers, scientists, and drug development professionals. Authored By: Gemini, Senior App...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Investigating 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid as a Potential Inhibitor in Enzymatic Assays

Audience: Researchers, scientists, and drug development professionals.

Authored By: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to investigating the inhibitory potential of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid , a pyridine derivative with structural features suggesting interaction with Pyridoxal 5'-Phosphate (PLP)-dependent enzymes. Due to the limited public data on this specific compound's biological activity, this guide establishes the scientific rationale for targeting Ornithine Decarboxylase (ODC), a critical PLP-dependent enzyme implicated in cell proliferation and disease.[1] We provide detailed, state-of-the-art protocols for conducting enzymatic inhibition assays against ODC, enabling researchers to systematically evaluate the compound's efficacy and mechanism of action.

Introduction: Scientific Rationale

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core, an amino group, a carboxylic acid group, and a hydroxymethyl substituent.[2] The pyridine ring is the central chemical feature of Vitamin B6 and its active form, the cofactor Pyridoxal 5'-Phosphate (PLP).[3] PLP is essential for the function of over 140 enzymes, which primarily catalyze diverse reactions in amino acid metabolism.[4]

The structural similarity of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid to the PLP cofactor scaffold makes it a compelling candidate for investigation as an inhibitor of PLP-dependent enzymes. Such enzymes are attractive therapeutic targets for a range of diseases, including cancer, epilepsy, and infectious diseases like African sleeping sickness.[1][4]

Proposed Target: Ornithine Decarboxylase (ODC)

A prime and logical target for this compound is Ornithine Decarboxylase (ODC, EC 4.1.1.17).

  • Biological Significance: ODC is the first and rate-limiting enzyme in the polyamine biosynthesis pathway in eukaryotes.[1] It catalyzes the decarboxylation of L-ornithine to produce putrescine, the precursor for spermidine and spermine. These polyamines are essential for cell growth, differentiation, and proliferation.

  • Disease Relevance: Elevated ODC activity and polyamine levels are strongly associated with carcinogenesis and tumor growth.[1][5] Consequently, ODC is a well-validated target for cancer chemoprevention and therapy. The most well-known ODC inhibitor, α-difluoromethylornithine (DFMO), is an FDA-approved drug for treating African sleeping sickness and is under investigation for various cancers.[1][6]

  • Catalytic Mechanism: ODC is a PLP-dependent enzyme. The catalytic cycle begins with the formation of a Schiff base (an internal aldimine) between PLP and an active site lysine residue. The substrate, ornithine, displaces the lysine to form a new external aldimine, which facilitates decarboxylation.[6][7] The pyridine ring of PLP acts as a crucial "electron sink," stabilizing the negative charge that develops during the reaction.[7][8]

A compound like 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid could potentially interfere with this process by competing with the substrate or the cofactor, or by forming an inactive adduct within the enzyme's active site.

Mechanism of Action: ODC Catalysis and Inhibition

The diagram below illustrates the catalytic cycle of ODC and a hypothetical point of inhibition. The inhibitor, by mimicking aspects of the PLP-substrate complex, could bind to the active site and prevent the catalytic cycle from proceeding.

ODC_Inhibition_Mechanism cluster_cycle ODC Catalytic Cycle cluster_inhibition Inhibition Pathway E_PLP Enzyme-PLP (Internal Aldimine) E_PLP_Orn External Aldimine (Enzyme-PLP-Ornithine) E_PLP->E_PLP_Orn + Ornithine Inactive_Complex Inactive Enzyme- Inhibitor Complex E_PLP_Put Quinonoid Intermediate E_PLP_Orn->E_PLP_Put - CO2 Putrescine Product Release (Putrescine + CO2) E_PLP_Put->Putrescine + H+ Putrescine->E_PLP Cycle Regeneration Inhibitor 6-Amino-5-(hydroxymethyl) pyridine-3-carboxylic acid Inhibitor->Inactive_Complex Binds to Active Site

Caption: ODC catalytic cycle and hypothetical inhibition by the test compound.

Experimental Workflow & Protocols

This section details a robust protocol for determining the inhibitory activity of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid against recombinant human ODC. The recommended method is a reliable and widely-used spectrophotometric assay.[9]

Overall Experimental Workflow

The diagram below outlines the end-to-end process for screening and characterizing the inhibitor.

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Stocks) assay_setup 2. Assay Setup (96-well plate) prep->assay_setup incubation 3. Pre-incubation (Enzyme + Inhibitor) assay_setup->incubation reaction 4. Reaction Initiation (Add Substrate) incubation->reaction measurement 5. Kinetic Measurement (Spectrophotometer) reaction->measurement analysis 6. Data Analysis (Calculate Rates, IC50) measurement->analysis

Caption: High-level workflow for the ODC enzymatic inhibition assay.

Materials and Reagents
  • Enzyme: Recombinant Human Ornithine Decarboxylase (ODC1)

  • Cofactor: Pyridoxal 5'-Phosphate (PLP)

  • Substrate: L-ornithine monohydrochloride

  • Test Compound: 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

  • Positive Control: α-difluoromethylornithine (DFMO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1 mM EDTA and 2.5 mM Dithiothreitol (DTT).

  • Detection Reagents:

    • Putrescine Oxidase (from Micrococcus rubens)

    • Horseradish Peroxidase (HRP)

    • 4-Aminoantipyrine (4-AAP)

    • 3,5-Dichloro-2-hydroxybenzenesulfonic acid (HDCBS)

  • Equipment:

    • UV/Vis Spectrophotometer or 96-well plate reader capable of reading absorbance at 515 nm.

    • Incubator or thermostatted plate reader (37°C).

    • Standard laboratory pipettes, tubes, and 96-well clear, flat-bottom plates.

Step-by-Step Protocol: Coupled Spectrophotometric Assay

This assay quantifies ODC activity by measuring the production of H₂O₂, a byproduct of the oxidation of putrescine (the ODC reaction product).[9]

1. Preparation of Stock Solutions:

  • ODC Enzyme: Prepare a 1 mg/mL stock in Assay Buffer. Aliquot and store at -80°C. On the day of the assay, dilute to a working concentration (e.g., 20 µg/mL) in cold Assay Buffer.
  • PLP: Prepare a 10 mM stock solution in water. Store in small aliquots at -20°C, protected from light.
  • L-ornithine: Prepare a 100 mM stock solution in water. Store at -20°C.
  • Test Compound & DFMO: Prepare 10 mM stock solutions in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to create a range of concentrations for IC₅₀ determination (e.g., 100 µM to 1 nM).
  • Detection Reagent Mix: Prepare fresh. In Assay Buffer, combine Putrescine Oxidase (1 U/mL), HRP (2 U/mL), 4-AAP (1 mM), and HDCBS (2 mM).

2. Assay Setup (96-well Plate Format):

  • Prepare wells for each condition: Blank (no enzyme), Negative Control (no inhibitor), Positive Control (DFMO), and Test Compound at various concentrations.
  • To each well, add 20 µL of the appropriate solution:
  • Blanks: Assay Buffer
  • All other wells: Diluted ODC enzyme (final concentration ~1 µ g/well ).
  • Add 10 µL of PLP solution to all wells (final concentration ~50 µM).
  • Add 20 µL of inhibitor solution (Test Compound or DFMO at various concentrations) or vehicle (for Negative Control) to the appropriate wells.

3. Pre-incubation:

  • Mix the plate gently and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

4. Reaction Initiation and Measurement:

  • Add 50 µL of the Detection Reagent Mix to all wells.
  • Initiate the enzymatic reaction by adding 100 µL of L-ornithine solution to all wells (final concentration ~1 mM, or at the Kₘ value if determined).
  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.
  • Measure the increase in absorbance at 515 nm every minute for 30-60 minutes.

Data Analysis and Interpretation

1. Calculate Reaction Rates:

  • For each well, determine the linear rate of reaction (V₀) by plotting Absorbance vs. Time and calculating the slope (mOD/min).
  • Subtract the rate of the blank from all other rates.

2. Determine Percent Inhibition:

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] * 100

3. Generate IC₅₀ Curve:

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Expected Data Presentation

Quantitative results should be summarized for clear comparison.

CompoundTarget EnzymeAssay TypeIC₅₀ (µM) [± SD]Inhibition Type (if determined)
6-Amino-5-(hydroxymethyl) pyridine-3-carboxylic acid Human ODC1SpectrophotometricTo be determinedTo be determined
DFMO (Positive Control)Human ODC1SpectrophotometricReported ValueIrreversible

Best Practices & Troubleshooting

  • Solvent Effects: If using DMSO to dissolve the inhibitor, ensure the final concentration in the assay does not exceed 1% (v/v), as higher concentrations can inhibit enzyme activity. Run a vehicle control with the same DMSO concentration.

  • Linear Range: Ensure your measurements are taken within the linear range of both the enzyme reaction and the spectrophotometer's detection limits. If the reaction rate is too fast, reduce the enzyme concentration.

  • Reagent Stability: DTT is prone to oxidation. Use freshly prepared buffers. PLP is light-sensitive; keep stock solutions protected from light.

  • No Inhibition Observed:

    • Verify enzyme activity with the negative control.

    • Check the integrity and concentration of the inhibitor stock solution.

    • The compound may not be an inhibitor of this specific enzyme. Consider testing against other PLP-dependent enzymes.

  • High Background Signal:

    • The substrate or inhibitor may be contaminated or react with the detection reagents. Run controls without the enzyme to check for this.

References

  • MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Available from: [Link]

  • PubChem. 6-Hydroxypicolinic acid. National Institutes of Health. Available from: [Link]

  • Ramakrishnan, K., et al. (2025, October 3). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PMC. Available from: [Link]

  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. Available from: [Link]

  • Google Patents. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.
  • PMC. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. Available from: [Link]

  • PMC. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Available from: [Link]

  • ACS Publications. (2020, May 20). Discovery and Biocatalytic Application of a PLP-Dependent Amino Acid γ-Substitution Enzyme That Catalyzes C–C Bond Formation. Journal of the American Chemical Society. Available from: [Link]

  • ACS Publications. (2025, March 4). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Available from: [Link]

  • PMC. (2019, March 5). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Available from: [Link]

  • Frontiers. (2022, October 10). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Available from: [Link]

  • Request PDF. (2025, August 9). Pyridoxal 5-Phosphate Enzymes as Targets for Therapeutic Agents. Available from: [Link]

  • Longdom Publishing. Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. Available from: [Link]

  • Frontiers. (2022, October 9). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Available from: [Link]

  • MDPI. (2025, June 30). Biochemical Characterization of Ornithine Decarboxylases from Solanaceae Plants Producing Tropane Alkaloids. Available from: [Link]

  • Chemistry LibreTexts. (2024, August 24). 17.2: Pyridoxal Phosphate (Vitamin B6). Available from: [Link]

  • MDPI. (2020, August 13). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. Available from: [Link]

Sources

Application

Application Notes and Protocols for Developing Assays with 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a unique heterocyclic compound featuring a trifunctionalized pyridine ring. This structure is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a unique heterocyclic compound featuring a trifunctionalized pyridine ring. This structure is of significant interest to researchers in drug discovery and chemical biology due to the established prevalence of the aminopyridine and pyridine carboxylic acid motifs in a wide array of biologically active molecules.[1][2][3] The strategic placement of an amino group, a hydroxymethyl group, and a carboxylic acid function on the pyridine core provides multiple points for potential interaction with biological targets, suggesting its utility in a diverse range of biochemical and cellular assays.

The aminopyridine moiety is a well-established pharmacophore in kinase inhibitors, where the nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding region of ATP.[4] Furthermore, pyridine carboxylic acids are known to interact with NAD+/NADH binding sites in dehydrogenases.[5] The inherent fluorescence of some aminopyridine derivatives also opens up possibilities for their use as probes in enzyme activity assays.[6][7][8]

These application notes provide a comprehensive guide for researchers to explore the potential of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid in three key areas: as a potential kinase inhibitor, as a modulator of NAD+-dependent dehydrogenases, and in the development of hydrolase activity assays. The protocols provided are designed to be robust and adaptable, offering a solid foundation for your research endeavors.

Section 1: Kinase Inhibition Assays

The aminopyridine scaffold is a privileged structure in the design of kinase inhibitors.[4] The nitrogen atom in the pyridine ring and the amino group can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Therefore, 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid represents a valuable starting point for screening campaigns against a wide range of kinases.

Rationale for Kinase Inhibition Screening

The pyridine core of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid can be decorated with various substituents to enhance potency and selectivity against specific kinases. Screening this compound against a panel of kinases can identify initial hits for further medicinal chemistry optimization.

Experimental Workflow for Kinase Inhibitor Screening

cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Prepare Compound Stock Solution C Perform In Vitro Kinase Assay (e.g., Radiometric or Fluorescence-based) A->C F Perform Cell Viability Assay (e.g., MTT Assay) A->F B Select Kinase Panel B->C D Determine IC50 Values C->D G Determine GI50/IC50 Values D->G Correlate E Select Cancer Cell Line E->F F->G

Caption: Workflow for kinase inhibitor screening.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a robust method for assessing the inhibitory activity of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid against a selected protein kinase using a radiometric assay format.[9][10]

Materials:

  • 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • 100 mM ATP solution

  • Phosphocellulose filter paper

  • Scintillation counter and vials

  • DMSO

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations for testing (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the appropriate concentration of the peptide substrate, and the purified kinase.

  • Assay Plate Setup: In a 96-well plate, add 2 µL of the serially diluted compound or DMSO (as a vehicle control).

  • Initiate Reaction: Add 18 µL of the kinase reaction mixture to each well. Pre-incubate for 10 minutes at room temperature.

  • Start Phosphorylation: Add 5 µL of the [γ-³²P]ATP solution (mixed with unlabeled ATP to the desired final concentration, typically at the Km for ATP) to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spotting: Stop the reaction by adding an appropriate volume of 3% phosphoric acid. Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

  • Washing: Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Air-dry the filter mat and place it in a scintillation vial with a suitable scintillant. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Typical Parameters for In Vitro Kinase Assay

ParameterRecommended Value
Final Compound Conc.1 nM - 100 µM
Kinase ConcentrationEnzyme-dependent (typically in the nM range)
Substrate ConcentrationAt or near the Km for the specific kinase
ATP ConcentrationAt or near the Km for the specific kinase
Incubation Time30 - 60 minutes
Incubation Temperature30°C
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid on the proliferation of cancer cell lines, which can be an indicator of cellular kinase inhibition.[1][11][12]

Materials:

  • 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cell line in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid in complete cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (growth inhibition 50) or IC₅₀ value by plotting a dose-response curve.

Section 2: NAD+-Dependent Dehydrogenase Inhibition Assays

The pyridine carboxylic acid moiety is a structural feature found in inhibitors of NAD+-dependent dehydrogenases.[5] These enzymes play crucial roles in metabolism and signaling, making them attractive drug targets. 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid can be screened for its ability to inhibit these enzymes.

Rationale for Dehydrogenase Inhibition Screening

The pyridine ring of the compound can potentially interact with the nicotinamide binding site of NAD+-dependent dehydrogenases. A fluorescence-based assay monitoring the production of NADH is a sensitive and high-throughput method to screen for inhibitors.[13][14]

Experimental Workflow for Dehydrogenase Inhibitor Screening

A Prepare Compound Stock Solution D Add Compound to Assay Plate A->D B Select NAD+-Dependent Dehydrogenase C Prepare Assay Buffer with Enzyme and NAD+ B->C C->D E Initiate Reaction with Substrate D->E F Monitor NADH Fluorescence (Ex: 340 nm, Em: 460 nm) E->F G Determine IC50 Value F->G

Caption: Workflow for dehydrogenase inhibitor screening.

Protocol 3: Fluorescence-Based Dehydrogenase Inhibition Assay

This protocol is adapted from a high-throughput screening assay for inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and can be generalized for other NAD+-dependent dehydrogenases.[13][14]

Materials:

  • 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

  • Purified NAD+-dependent dehydrogenase (e.g., 15-PGDH, lactate dehydrogenase)

  • Enzyme-specific substrate (e.g., Prostaglandin E2 for 15-PGDH)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 0.01% Tween-20)

  • NAD+

  • DMSO

  • 96- or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid in DMSO. Perform serial dilutions in DMSO.

  • Reagent Preparation: Prepare solutions of the enzyme and NAD+ in the assay buffer.

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of the serially diluted compound or DMSO (vehicle control) to the wells of a black microplate.

  • Enzyme and Cofactor Addition: Add a solution containing the enzyme and NAD+ to each well. Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to each well.

  • Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~460 nm) over time using a fluorescence microplate reader.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value from a dose-response curve.

Table 2: Typical Parameters for Dehydrogenase Inhibition Assay

ParameterRecommended Value
Final Compound Conc.1 nM - 100 µM
Enzyme ConcentrationEnzyme-dependent (sufficient for a robust signal)
NAD+ ConcentrationAt or near the Km for the specific enzyme
Substrate ConcentrationAt or near the Km for the specific enzyme
Incubation TemperatureRoom temperature or 37°C

Section 3: Hydrolase Activity Assays

Substituted aminopyridines can serve as fluorescent reporters in assays for hydrolase activity.[6][7][8] The fluorescence of the aminopyridine can be quenched when it is part of a larger substrate molecule and is released upon enzymatic hydrolysis, leading to an increase in fluorescence. Alternatively, the intrinsic fluorescence of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid itself might be modulated upon binding to an enzyme.

Rationale for Hydrolase Activity Screening

The aminopyridine core of the compound can be derivatized to create fluorogenic substrates for various hydrolases (e.g., amidases, esterases). The change in fluorescence upon substrate cleavage provides a sensitive measure of enzyme activity.

Experimental Workflow for Developing a Hydrolase Assay

cluster_0 Inhibitor Screening cluster_1 Fluorescent Probe Development A Select Hydrolase and Fluorogenic Substrate C Perform Hydrolase Activity Assay A->C B Prepare Compound Stock Solution B->C D Determine IC50 Value C->D E Characterize Intrinsic Fluorescence of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid F Synthesize Potential Fluorogenic Substrates E->F G Test Substrates with Target Hydrolase F->G H Optimize Assay Conditions G->H

Caption: Workflow for hydrolase assay development.

Protocol 4: General Hydrolase Inhibition Assay

This protocol describes a general method to screen 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid for inhibitory activity against a hydrolase using a commercially available or custom-synthesized fluorogenic substrate.

Materials:

  • 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

  • Purified hydrolase

  • Fluorogenic substrate for the hydrolase

  • Assay buffer (enzyme-specific)

  • DMSO

  • 96- or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid in DMSO and perform serial dilutions.

  • Assay Setup: In a black microplate, add the serially diluted compound or DMSO (vehicle control).

  • Enzyme Addition: Add the purified hydrolase in assay buffer to each well and pre-incubate for 10-15 minutes at the optimal temperature for the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the released fluorophore.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition and IC₅₀ value as described previously.

Considerations for Developing a Novel Fluorogenic Substrate

If you aim to develop a novel fluorogenic substrate using 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid as the fluorophore, consider the following:

  • Characterize Intrinsic Fluorescence: Determine the excitation and emission spectra of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid in the assay buffer. Note that the fluorescence of aminopyridines can be pH-dependent.[8]

  • Substrate Design: The carboxylic acid or amino group can be used to link the compound to a substrate moiety recognized by the target hydrolase. The goal is to have the fluorescence quenched in the intact substrate and restored upon cleavage.

  • Assay Optimization: Once a potential fluorogenic substrate is synthesized, optimize the assay conditions, including substrate concentration, enzyme concentration, and buffer components.

References

  • Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PMC. (URL: [Link])

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. (URL: [Link])

  • Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PubMed. (URL: [Link])

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC. (URL: [Link])

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - AIR Unimi. (URL: [Link])

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega - ACS Publications - ACS.org. (URL: [Link])

  • Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC. (URL: [Link])

  • Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program. (URL: [Link])

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (URL: [Link])

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (URL: [Link])

  • 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+ | Request PDF - ResearchGate. (URL: [Link])

  • High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships | PLOS One. (URL: [Link])

  • A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed. (URL: [Link])

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC. (URL: [Link])

  • Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. (URL: [Link])

  • Fluorescent Properties of Aminopyridines. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Fluorescent Properties Study of 2-AminoPyridine Derivatives † - Sciforum. (URL: [Link])

  • Targeting NAD-dependent dehydrogenases in drug discovery against infectious diseases and cancer - PubMed. (URL: [Link])

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI. (URL: [Link])

  • A high-throughput radiometric kinase assay - PMC. (URL: [Link])

  • KINASE PROFILING & SCREENING - Reaction Biology. (URL: [Link])

  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. (URL: [Link])

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC. (URL: [Link])

  • 6-amino-5-phenylpyridine-3-carboxylic acid — Chemical Substance Information - NextSDS. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

Welcome to the technical support center for the synthesis of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of pyridine chemistry and our experience in the field.

I. Overview of the Synthetic Landscape

The synthesis of substituted pyridines, particularly those with multiple functional groups like 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid, can be a nuanced process. Success often hinges on careful control of reaction conditions, purity of starting materials, and effective purification strategies. The inherent basicity of the pyridine ring can complicate purification, and the presence of amino, hydroxymethyl, and carboxylic acid groups requires a well-thought-out synthetic strategy to avoid side reactions.

This guide will address common issues encountered during the synthesis, providing a logical workflow for troubleshooting and optimization.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of polysubstituted pyridines can stem from several factors. Let's break down the potential culprits and their remedies.

A1: Potential Causes and Optimization Strategies for Low Yield

  • Purity of Starting Materials: Impurities in your reagents can significantly impact the reaction outcome by participating in side reactions or poisoning catalysts.

    • Actionable Advice: Always ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the synthesis.[1]

  • Incomplete Reaction: The reaction may not be proceeding to completion under your current conditions.

    • Actionable Advice:

      • Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS to ensure all starting material is consumed.

      • Temperature: Gradually increase the reaction temperature. Some pyridine syntheses require elevated temperatures to proceed efficiently.[2] However, be mindful of potential side reactions at higher temperatures.

      • Catalyst: If your synthesis involves a catalyst, consider screening different catalysts or increasing the catalyst loading. For instance, in related syntheses, natural product-based catalysts like pyridine-2-carboxylic acid have been explored.[3]

  • Side Reactions: The presence of multiple functional groups can lead to undesired side reactions.

    • Actionable Advice:

      • Protecting Groups: Consider using protecting groups for the amino or hydroxyl functions to prevent their participation in unwanted reactions.

      • Reaction Conditions: Milder reaction conditions can sometimes suppress side reactions.[4]

  • Product Degradation: The product might be unstable under the reaction or work-up conditions.

    • Actionable Advice:

      • Temperature Control: For exothermic reactions, maintain a low and constant temperature using an ice bath or cryostat to prevent degradation.[1]

      • Work-up: Minimize the exposure of your product to harsh acidic or basic conditions during work-up.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity monitor_reaction Monitor Reaction for Completion (TLC/LC-MS) start->monitor_reaction analyze_byproducts Analyze Crude Mixture for Byproducts (NMR/MS) start->analyze_byproducts optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure monitor_reaction->optimize_conditions If incomplete analyze_byproducts->optimize_conditions If side products present adjust_time_temp Adjust Time & Temperature optimize_conditions->adjust_time_temp change_catalyst Change Catalyst/ Solvent optimize_conditions->change_catalyst protecting_groups Consider Protecting Groups optimize_conditions->protecting_groups successful_yield Improved Yield adjust_time_temp->successful_yield change_catalyst->successful_yield protecting_groups->successful_yield

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: I am struggling with the purification of the final product. What are the recommended purification techniques?

The purification of pyridine derivatives can be challenging due to their basic nature, which can lead to tailing on silica gel chromatography.[1]

A2: Effective Purification Strategies

  • Acid-Base Extraction: This is often the first and most effective step.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash with a dilute acidic solution (e.g., 1M HCl) to protonate the pyridine nitrogen, transferring the product to the aqueous layer.

      • Separate the layers and wash the aqueous layer with an organic solvent to remove non-basic impurities.

      • Basify the aqueous layer with a suitable base (e.g., NaHCO₃ or NaOH) to deprotonate the pyridine.

      • Extract the product back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.[1]

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.

    • Actionable Advice: Screen a variety of solvent systems (e.g., ethanol/water, methanol/diethyl ether) to find the optimal conditions for crystallization.

  • Column Chromatography: If extraction and crystallization are insufficient, column chromatography can be employed.

    • To Mitigate Tailing: Add a small amount of a base, such as triethylamine (0.1-1%), to the eluent system.[1] This will compete with the basic pyridine for active sites on the silica gel, leading to better peak shapes.

Table 1: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest For
Acid-Base Extraction Scalable, cost-effective, removes non-basic impurities.May not remove basic impurities with similar pKa.Initial purification of crude reaction mixtures.
Crystallization Can provide very high purity, scalable.Product must be a solid, finding the right solvent can be time-consuming.Final purification step for solid products.
Column Chromatography Can separate compounds with similar properties.Can be time-consuming, requires solvent, potential for tailing.Isolating the product from closely related impurities.
Q3: My reaction is highly exothermic and difficult to control. How can I manage this?

Exothermic reactions can pose safety risks and lead to the formation of degradation products, ultimately lowering the yield and purity.

A3: Managing Exothermic Reactions

  • Slow Addition of Reagents: Adding one of the reactants dropwise over an extended period can help to control the rate of heat generation.[1]

  • Efficient Cooling: Utilize an ice bath or a cryostat to maintain a consistent low temperature throughout the reaction.[1]

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.[1]

Safety First: Always conduct potentially exothermic reactions behind a blast shield and have appropriate quenching materials on hand.

III. Frequently Asked Questions (FAQs)

Q: What is the role of the different functional groups in the reactivity of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid?

A: The amino group is an activating group, making the pyridine ring more electron-rich and susceptible to electrophilic substitution. The carboxylic acid group is a deactivating group, directing electrophilic substitution to the meta position. The hydroxymethyl group can be a site for further functionalization. The interplay of these groups dictates the overall reactivity of the molecule.

Q: Can I use standard amide coupling reagents to modify the carboxylic acid group?

A: Yes, standard amide coupling reagents like COMU have been successfully used for the synthesis of 6-amino-5-carboxamidouracils, which are structurally related.[5] However, it is advisable to protect the amino and hydroxyl groups to prevent side reactions.

Q: Are there any specific analytical techniques that are particularly useful for characterizing this molecule?

A: A combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is essential for unambiguous structure confirmation.[3][4] Techniques like DEPT and HSQC can provide further structural insights.[3]

IV. Experimental Protocols

General Protocol for Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl and shake vigorously. Allow the layers to separate.

  • Collect the aqueous layer.

  • Wash the organic layer with another portion of 1M HCl and combine the aqueous layers.

  • Wash the combined aqueous layers with the initial organic solvent (e.g., 50 mL of ethyl acetate) to remove any remaining non-basic impurities.

  • Slowly add a saturated solution of NaHCO₃ to the aqueous layer until the pH is ~8-9.

  • Extract the product from the basified aqueous layer with several portions of an organic solvent (e.g., 3 x 75 mL of ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

V. Visualization of Key Concepts

Logical Relationship in Purification Strategy

PurificationStrategy crude_product Crude Product acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction Initial Cleanup crystallization Crystallization acid_base_extraction->crystallization If solid column_chromatography Column Chromatography (with base) acid_base_extraction->column_chromatography If further purity needed pure_product Pure Product crystallization->pure_product column_chromatography->pure_product

Caption: A typical purification workflow for basic pyridine compounds.

VI. References

  • Troubleshooting common issues in pyridine synthesis - Benchchem. Available at:

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC. Available at:

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - MDPI. Available at:

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC. Available at:

  • WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents. Available at:

Sources

Optimization

Technical Support Center: Purification of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the purification of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (CAS N...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the purification of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (CAS No: 2155852-56-3). The following question-and-answer format addresses common and specific issues, offering explanations grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My initial purification by recrystallization is yielding very low recovery. What are the likely causes and how can I improve it?

A1: Low recovery in recrystallization is a frequent issue stemming from several factors. The fundamental principle of recrystallization is based on the differential solubility of your compound and impurities in a given solvent at different temperatures.[1] Here’s a systematic approach to troubleshooting:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor, leading to poor recovery.[2]

  • Excessive Solvent Volume: Using more solvent than the minimum required to dissolve the compound at high temperature will keep more of your product in solution upon cooling, drastically reducing the yield.[2] Always aim for a saturated or near-saturated solution at the solvent's boiling point.

  • Cooling Rate: Rapid cooling, such as immediately placing the flask in an ice bath, can lead to the formation of small, impure crystals or even precipitation of the compound as an oil.[2][3] A gradual cooling process—allowing the solution to first cool to room temperature undisturbed—promotes the growth of larger, purer crystals.[2][3]

Troubleshooting Protocol for Low Recrystallization Yield:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, acetone, and mixtures thereof). The goal is to find a solvent system where the compound has a steep solubility curve with respect to temperature.

  • Minimize Solvent Usage: When dissolving your crude product, add the hot solvent in small portions until the solid just dissolves.

  • Optimize Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.[2]

  • Consider a Two-Solvent System: If a single suitable solvent cannot be identified, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.

Q2: I am observing a persistent color in my isolated product despite recrystallization. How can I remove these colored impurities?

A2: Colored impurities are often high molecular weight byproducts that can get trapped in the crystal lattice of your desired compound. While recrystallization alone can sometimes remove them, more targeted methods are often necessary.

  • Activated Charcoal (Carbon) Treatment: Activated charcoal is highly effective at adsorbing colored impurities.[4]

    • Protocol: After dissolving your crude product in the hot recrystallization solvent, cool the solution slightly to prevent boiling over. Add a small amount of activated charcoal (typically 1-2% by weight of your compound) and then reheat the mixture to boiling for a few minutes.[4]

    • Crucial Next Step - Hot Filtration: The charcoal, along with the adsorbed impurities, must be removed from the hot solution via gravity filtration.[3][4] It is critical to keep the solution hot during this step to prevent premature crystallization of your product on the filter paper.

dot

Caption: Workflow for removing colored impurities.

Q3: My compound seems to be co-crystallizing with a closely related impurity. What purification technique is best suited for this situation?

A3: When impurities have very similar solubility profiles to the target compound, recrystallization may not be effective. In such cases, column chromatography is the preferred method for separation. The choice of stationary and mobile phases is critical for achieving good resolution.

For a polar molecule like 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid, which contains both acidic (carboxylic acid) and basic (amino) functional groups, as well as a hydroxyl group, several chromatography modes can be considered:

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. However, for highly polar compounds, this can lead to strong retention and poor peak shape.

  • Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). This is often a good starting point for the purification of polar organic molecules.[5][6] The retention can be modulated by adjusting the solvent composition and pH.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent. HILIC is particularly well-suited for the separation of very polar compounds that show little or no retention in reversed-phase chromatography.

Recommended Starting Conditions for Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Reversed-Phase C18 SilicaGood general-purpose stationary phase for polar molecules.[5][6]
Mobile Phase Acetonitrile/Water or Methanol/Water with a modifier (e.g., 0.1% formic acid or acetic acid)The organic/aqueous ratio can be adjusted to control retention. The acidic modifier helps to suppress the ionization of the carboxylic acid and amino groups, leading to better peak shape.
Detection UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 270 nm).[7]Allows for the visualization and collection of the desired fractions.

Troubleshooting Guides

Issue 1: The compound will not crystallize from the solution, even after cooling.

This phenomenon, known as supersaturation, can be frustrating. Here are several techniques to induce crystallization:

  • Scratching the Inner Surface: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[2] The microscopic scratches provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a single, tiny crystal to the supersaturated solution. This "seed" crystal will act as a template for further crystallization.[4]

  • Reducing the Volume: If an excess of solvent was used, you can gently heat the solution to evaporate some of the solvent to increase the concentration of your compound.

  • Drastic Cooling: As a last resort, cooling the solution in a dry ice/acetone bath can sometimes force crystallization.[4] However, be aware that this can lead to the formation of very small crystals that may trap impurities.

dot

Caption: Methods to induce crystallization.

Issue 2: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solubility of the compound is exceeded so rapidly that it doesn't have time to form an ordered crystal lattice.

  • Re-heat and Add More Solvent: The simplest solution is to heat the mixture to redissolve the oil and then add a small amount of additional solvent before allowing it to cool slowly again.

  • Change the Solvent System: The current solvent may not be appropriate. Experiment with different solvents or solvent mixtures.

  • Lower the Saturation Temperature: By using a slightly larger volume of solvent, the solution will become saturated at a lower temperature, which may be below the melting point of your compound.

Experimental Protocols

Protocol 1: Standard Recrystallization Procedure

  • Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests.

  • Dissolution: Place the crude 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to the boiling point of the solvent while stirring.[2] Continue to add small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a gravity filtration setup (funnel and filter paper) with hot solvent. Filter the hot solution quickly to remove the charcoal or insoluble impurities.[3][4]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[2][3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[2][3]

  • Drying: Allow the crystals to air-dry on the filter paper by continuing to draw a vacuum. For a more thorough drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

References

  • Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC. (n.d.).
  • recrystallization.pdf. (n.d.).
  • 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid | Sapphire Bioscience. (n.d.).
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.).
  • Recrystallization - Chemistry LibreTexts. (2023, January 29).
  • APPLICATION NOTES - HPLC. (n.d.).
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - MDPI. (2023, April 2).
  • 6-(aminomethyl)pyridine-3-carboxylic acid | 76196-67-3 - Sigma-Aldrich. (n.d.).
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. (n.d.).
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - Discovery Research Portal - University of Dundee. (2022, August 25).
  • Molecular structure of pyridine-3-carboxylic acid (nicotinic acid, NA). - ResearchGate. (n.d.).
  • 6-[methyl(phenyl)amino]pyridine-3-carboxylic acid — Chemical Substance Information. (n.d.).
  • 3167-49-5|6-Amino-3-pyridinecarboxylic acid|BLD Pharm. (n.d.).
  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry. (2024, January 1).
  • 6-[(methylamino)methyl]pyridine-3-carboxylic acid - Sigma-Aldrich. (n.d.).
  • 6-(hydroxyamino)pyridine-3-carboxylic acid 1424073-73-3 wiki - Guidechem. (n.d.).
  • Schircks Laboratories. (n.d.).
  • 6-[methyl(phenyl)amino]pyridine-3-carboxylic acid | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. (2022, May 2).
  • LC and LC/MS Columns - Agilent. (n.d.).
  • Synthesis and Characterization of Pyridine-Based Polyamido-Polyester Optically Active Macrocycles and Enantiomeric Recognition for d- and l-Amino Acid Methyl Ester Hydrochloride | The Journal of Organic Chemistry - ACS Publications. (2000, April 19).
  • Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine - RSC Publishing. (n.d.).
  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC. (2023, June 7).
  • Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection and Derivatizat - Thermo Fisher Scientific. (n.d.).

Sources

Troubleshooting

"common side reactions in aminopyridine synthesis and how to avoid them"

Welcome to the technical support center for aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by chemists in the field. The question-and-answer format is intended to provide rapid, targeted solutions to specific problems.

FAQ 1: Dimerization in Chichibabin Reactions

Question: I'm attempting a Chichibabin reaction to synthesize a 2-aminopyridine derivative, but I'm observing a significant amount of a dimeric byproduct (e.g., a bipyridine). How can I suppress this side reaction?

Answer: Dimerization is a known side reaction in the Chichibabin reaction, particularly with certain substrates.[1] The mechanism involves the coupling of two pyridine rings. Here’s a breakdown of the cause and how to mitigate it:

  • Causality: The formation of the dimer is competitive with the desired amination. Factors like reaction temperature and pressure can influence the selectivity. For instance, heating 4-tert-butylpyridine with sodium amide in xylene at atmospheric pressure yields a substantial amount of the dimer.[1]

  • Troubleshooting Strategies:

    • Increase Pressure: Applying pressure, for example with nitrogen gas, has been shown to significantly favor the formation of the aminated product over the dimer.[1]

    • Temperature Optimization: While high temperatures are often required, excessive heat can promote dimerization. A careful optimization of the temperature profile is recommended.

    • Solvent Choice: The reaction can be performed in liquid ammonia or aprotic solvents like xylene.[1] The choice of solvent can influence the reaction outcome, and screening different solvents may be beneficial.

Table 1: Effect of Pressure on Chichibabin Reaction of 4-tert-butylpyridine

Pressure2-Amino-4-tert-butylpyridine Yield4,4'-di-tert-butyl-2,2'-bipyridine (Dimer) Yield
Atmospheric11%89%
350 psi Nitrogen74%26%

Data adapted from a known study on the Chichibabin reaction.[1]

FAQ 2: Over-alkylation and Poor Selectivity

Question: I'm trying to perform an N-alkylation of an aminopyridine, but I'm struggling with over-alkylation, leading to a mixture of secondary and tertiary amines, and sometimes even quaternary salts. How can I achieve selective mono-alkylation?

Answer: Over-alkylation is a classic challenge in amine chemistry because the nucleophilicity of the nitrogen often increases with each alkylation step.[2][3][4] This makes the mono-alkylated product more reactive than the starting material.

  • Causality: The lone pair on the nitrogen of the mono-alkylated aminopyridine is more available for reaction with the alkylating agent than in the starting aminopyridine.

  • Troubleshooting Strategies:

    • Use of Protecting Groups: A common strategy is to protect the amino group to prevent over-alkylation.[5][6] For example, forming an acetamide or an imine can be effective.[6] The protecting group can be removed in a subsequent step.

    • Stoichiometric Control: Carefully controlling the stoichiometry of the alkylating agent can help, but is often insufficient on its own. Using a slight excess of the aminopyridine may favor mono-alkylation.

    • "Self-Limiting" Alkylation Chemistry: A more advanced approach involves the use of N-aminopyridinium salts as ammonia surrogates. This method proceeds through a transient, highly nucleophilic pyridinium ylide intermediate, which can lead to selective mono-alkylation without overalkylation products.[2][3][4][7][8]

    • Reaction Conditions: Lowering the reaction temperature and using a less reactive alkylating agent can sometimes improve selectivity.

FAQ 3: Polymerization and Tarry Byproducts

Question: My reaction mixture is turning into a dark, insoluble tar, and I'm getting a very low yield of my desired aminopyridine. What's causing this polymerization?

Answer: The formation of tarry substances is often indicative of polymerization, a common side reaction with activated pyridines, especially those containing cyano groups.[9][10]

  • Causality: The reaction conditions, such as high temperatures or the presence of certain initiators, can trigger a chain reaction where monomer units link together to form polymers.[9] The electron-poor nature of the pyridine ring can make it susceptible to polymerization under certain conditions.[11]

  • Troubleshooting Strategies:

    • Strict Temperature Control: Avoid localized overheating by using a controlled heating source like an oil bath. Gradual heating is also recommended.[9]

    • Use of Polymerization Inhibitors: Adding a small amount of a polymerization inhibitor, such as Butylated Hydroxytoluene (BHT) or hydroquinone, can scavenge the reactive species that initiate polymerization.[9]

    • Gradual Reagent Addition: Adding one of the reactants slowly can help to control the reaction exotherm and minimize the concentration of reactive intermediates.[10]

    • Purify Reagents and Solvents: Impurities can sometimes act as polymerization initiators. Ensure all starting materials and solvents are pure.[9]

Table 2: Common Polymerization Inhibitors

InhibitorTypical ConcentrationMechanism
Butylated Hydroxytoluene (BHT)100 - 500 ppmFree radical scavenger
Hydroquinone (HQ)100 - 1000 ppmFree radical scavenger
4-Methoxyphenol (MEHQ)100 - 1000 ppmFree radical scavenger

Data compiled from common laboratory practices.[9]

FAQ 4: Unexpected Ring-Opening or Rearrangement

Question: I've isolated a product that doesn't match the expected aminopyridine structure. Spectroscopic analysis suggests a ring-opened or rearranged product. What could be happening?

Answer: Pyridine rings, while aromatic, can undergo ring-opening or rearrangement reactions under certain conditions, especially when activated.

  • Causality: The formation of highly reactive intermediates, such as pyridinium ylides in the Chichibabin indolizine synthesis, can lead to intramolecular cyclizations and rearrangements.[12] In other cases, strong nucleophiles can attack the pyridine ring, leading to ring-opening, which may be followed by a ring-closing reaction to form a different heterocyclic system.[13]

  • Troubleshooting Strategies:

    • Careful Selection of Reagents: Be mindful of the reactivity of your chosen reagents. Highly nucleophilic or basic conditions can promote these side reactions.

    • Control of Reaction Intermediates: In multi-step syntheses, it's crucial to understand the stability of the intermediates. Sometimes, isolating and characterizing intermediates can help to pinpoint where the unwanted reaction is occurring.

    • Literature Precedent: Before attempting a novel transformation, thoroughly search the literature for similar reactions to understand the potential for rearrangements with your specific substrate.

Part 2: Detailed Experimental Protocols & Methodologies

This section provides step-by-step protocols for common aminopyridine synthesis methods, emphasizing the "why" behind each step to foster a deeper understanding of the chemistry.

Protocol 1: Synthesis of 2-Aminopyridine via the Chichibabin Reaction

This protocol describes a general procedure for the direct amination of pyridine.

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Anhydrous Toluene or Xylene[1]

  • Ammonium chloride (for quenching)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, charge the flask with anhydrous toluene (or xylene) and sodium amide. The use of an inert atmosphere is critical to prevent the reaction of sodium amide with atmospheric moisture.

  • Heating: Begin stirring and heat the suspension to reflux (typically 110-140 °C). The high temperature is necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring.

  • Pyridine Addition: Slowly add the pyridine to the heated suspension. The reaction is often accompanied by the evolution of hydrogen gas, which can be monitored.[1] The formation of a reddish color may also indicate the formation of the intermediate σ-adduct.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. This step neutralizes any remaining sodium amide and protonates the aminopyridine product.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 2-Aminopyridines from Pyridine N-Oxides

This method offers a milder alternative to traditional nucleophilic aromatic substitution.[14]

Materials:

  • Pyridine N-oxide derivative

  • Activating agent (e.g., Ts₂O, TsCl, Ac₂O, or PyBroP)[14]

  • Amine nucleophile

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Base (e.g., iPr₂EtN)[14]

Procedure:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the pyridine N-oxide and the amine in anhydrous CH₂Cl₂.

  • Base Addition: Add the base (e.g., triethylamine or diisopropylethylamine). The base is necessary to neutralize the acid generated during the reaction and to facilitate the rearomatization step.

  • Activation: Add the activating agent portion-wise at room temperature. The activating agent enhances the electrophilicity of the 2-position of the pyridine ring, making it more susceptible to nucleophilic attack.[14]

  • Reaction: Stir the reaction mixture at room temperature for the specified time (typically several hours). Monitor the reaction by TLC.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by chromatography.

Part 3: Visualizing Reaction Mechanisms and Workflows

Diagram 1: General Mechanism of the Chichibabin Reaction

Chichibabin_Mechanism Pyridine Pyridine Sigma_Adduct σ-Adduct (Meisenheimer Adduct) Pyridine->Sigma_Adduct + NH₂⁻ NaNH2 NaNH₂ NaNH2->Sigma_Adduct Product_Salt Sodium salt of 2-Aminopyridine Sigma_Adduct->Product_Salt - H⁻ H2 H₂ Gas Sigma_Adduct->H2 Ejection of Hydride Product 2-Aminopyridine Product_Salt->Product H₂O Workup

Caption: The Chichibabin reaction proceeds via a nucleophilic addition-elimination mechanism.[1]

Diagram 2: Troubleshooting Workflow for Low Yield in Aminopyridine Synthesis

Troubleshooting_Workflow Start Low Yield of Aminopyridine Check_Purity Check Purity of Starting Materials & Solvents Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Side_Reaction Analyze for Side Products (TLC, LC-MS, NMR) Start->Side_Reaction Dimerization Dimerization Observed? Side_Reaction->Dimerization Polymerization Polymerization/Tar? Side_Reaction->Polymerization Overalkylation Over-alkylation? Side_Reaction->Overalkylation Increase_Pressure Increase Pressure (e.g., N₂) Dimerization->Increase_Pressure Yes Optimize_Temp Optimize Temperature Dimerization->Optimize_Temp No Add_Inhibitor Add Polymerization Inhibitor (e.g., BHT) Polymerization->Add_Inhibitor Yes Polymerization->Optimize_Temp No Use_Protecting_Group Use Protecting Group Overalkylation->Use_Protecting_Group Yes Optimize_Stoichiometry Optimize Stoichiometry Overalkylation->Optimize_Stoichiometry No End Improved Yield Increase_Pressure->End Add_Inhibitor->End Use_Protecting_Group->End Optimize_Temp->End Optimize_Stoichiometry->End

Caption: A logical approach to troubleshooting low yields in aminopyridine synthesis.

References

  • Chichibabin reaction. In Wikipedia. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2010). General and Mild Preparation of 2-Aminopyridines. Organic Letters, 12(22), 5326–5329. [Link]

  • Dueke-Eze, C. U., Fasina, T. M., & Mphahlele, M. J. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Asian Journal of Chemistry, 25(11), 6031–6035.
  • An efficient and cost-effective synthesis of 2-phenyl-3-aminopyridine. (2001). Organic Process Research & Development, 5(6), 634–636. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (2008). Tetrahedron Letters, 49(1), 143–145. [Link]

  • Liu, J. J., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 80(1), 539–546. [Link]

  • Powers, D. G., & Ritter, T. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 26(25), 5260–5264. [Link]

  • The Chichibabin amination reaction. (2018, November 26). Scientific Update. Retrieved from [Link]

  • Sequential Ring-Opening and Ring-Closing Reactions for Converting para-Substituted Pyridines into meta-Substituted Anilines. (2021). Organic Letters, 23(16), 6363–6367. [Link]

  • How can we polymerize aminopyridine? (2016, April 2). ResearchGate. Retrieved from [Link]

  • Powers, D. G., & Ritter, T. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

Sources

Optimization

"optimizing reaction conditions for 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid"

Welcome to the dedicated technical support guide for the synthesis and optimization of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this highly functionalized pyridine derivative. We understand that working with poly-substituted pyridine rings presents unique challenges, from regioselectivity to purification. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of pyridine rings, particularly for a structure like this, inherently challenging?

A1: The functionalization of pyridine is a well-documented challenge in organic synthesis due to several intrinsic factors.[1][2]

  • Electron-Deficient Nature : The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the ring less susceptible to electrophilic aromatic substitution compared to benzene.[2][3]

  • Nitrogen Coordination : The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, coordinating with and often deactivating Lewis acid or transition-metal catalysts that are essential for many cross-coupling and C-H functionalization reactions.[2][3]

  • Regioselectivity : Controlling the position of incoming functional groups is difficult. The inherent electronic properties often direct functionalization to the C2, C4, or C6 positions. Achieving substitution at the C3 and C5 positions, as required for this molecule, can be a significant hurdle and may require specialized strategies.[1][4]

Our target molecule, 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid, contains three distinct functional groups at specific positions, making a multi-step, carefully planned synthesis essential.

Q2: What is a logical synthetic approach for this molecule given the lack of a widely published, one-step procedure?

A2: A robust strategy involves a multi-step synthesis starting from a more readily available precursor, such as 6-aminonicotinic acid. The synthetic plan would be to introduce the hydroxymethyl group at the C5 position as a key step.

Synthetic_Workflow A 6-Aminonicotinic Acid (Starting Material) B Protection of Functional Groups (e.g., Esterification of COOH) A->B Step 1 C Directed C5-H Functionalization (Hydroxymethylation) B->C Step 2 (Key Step) D Deprotection C->D Step 3 E Final Product: 6-Amino-5-(hydroxymethyl) pyridine-3-carboxylic acid D->E Step 4

Caption: Proposed synthetic workflow for the target molecule.

This approach breaks down the complex synthesis into manageable steps, allowing for optimization and purification at each stage. The key challenge lies in the selective functionalization at the C5 position.

Q3: What analytical techniques are essential for characterizing the final product and intermediates?

A3: A comprehensive analytical approach is critical to confirm the structure and purity of your compound.

Analytical TechniquePurposeExpected Observations
¹H NMR Spectroscopy Structural confirmation and isomer differentiation.Expect distinct signals for the two aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and exchangeable protons from the amino, hydroxyl, and carboxylic acid groups.[5][6]
¹³C NMR Spectroscopy Carbon skeleton confirmation.Will show distinct signals for all carbon atoms in the molecule, including the pyridine ring carbons and the carboxylic and hydroxymethyl carbons.[5][7]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A primary method to determine the purity of the final compound, often aiming for ≥99%.[8]
Mass Spectrometry (MS) Molecular weight confirmation.Provides the molecular weight of the compound, confirming the successful synthesis.
FT-IR Spectroscopy Functional group identification.Characteristic peaks for N-H (amine), O-H (hydroxyl and carboxylic acid), and C=O (carboxylic acid) stretches will be present.

Troubleshooting Guide: Optimizing Reaction Conditions

This section addresses specific problems you may encounter during the synthesis.

Q4: I am experiencing very low yields in my C5-hydroxymethylation step. What are the likely causes and how can I improve this?

A4: Low yield is the most common issue in pyridine functionalization. A systematic approach is needed to diagnose the root cause.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Purity Check - Starting Materials - Solvents (Anhydrous?) - Reagents (Active?) Start->Check_Reagents Check_Conditions Reaction Conditions - Inert Atmosphere (N₂/Ar)? - Temperature Control? - Reaction Time? Check_Reagents->Check_Conditions Reagents OK Sol_Reagents Solution: - Purify starting material - Use fresh, dry solvents - Titrate reagents Check_Reagents->Sol_Reagents Issue Found Check_Catalyst Catalyst/Reagent Issue - Catalyst Inhibition? - Incorrect Stoichiometry? Check_Conditions->Check_Catalyst Conditions OK Sol_Conditions Solution: - Degas solvents - Optimize temperature profile - Perform time-course study Check_Conditions->Sol_Conditions Issue Found Check_Protecting_Group Protecting Group Strategy - Is the ester stable? - Is the amino group interfering? Check_Catalyst->Check_Protecting_Group Catalyst OK Sol_Catalyst Solution: - Screen different catalysts - Consider N-oxide strategy - Adjust reagent equivalents Check_Catalyst->Sol_Catalyst Issue Found Sol_Protecting_Group Solution: - Use a more robust ester - Consider protecting the amino group (e.g., Boc) Check_Protecting_Group->Sol_Protecting_Group Issue Found

Caption: Decision tree for troubleshooting low reaction yields.

  • Potential Cause 1: Catalyst Inhibition. The pyridine nitrogen is likely coordinating to your metal catalyst, preventing it from participating in the catalytic cycle.

    • Solution: Consider a "protecting group" strategy by first converting the pyridine to a pyridine N-oxide. This masks the lone pair, alters the ring's electronics, and can help direct functionalization.[2] Alternatively, some modern C-H activation methods are designed to be more tolerant of basic nitrogen heterocycles.[3]

  • Potential Cause 2: Poor Substrate Reactivity. The C-H bond at the C5 position is not sufficiently activated for the reaction.

    • Solution: Recent advances have shown that temporary dearomatization of the pyridine ring can dramatically alter its reactivity, making the C3 and C5 positions more nucleophilic and susceptible to reaction with electrophiles like formaldehyde.[4][9] This involves activating the pyridine nitrogen (e.g., with a benzyl group), followed by a reduction step to form a dienamine intermediate.[4][10]

  • Potential Cause 3: Suboptimal Reagents. For hydroxymethylation, paraformaldehyde is a common source of formaldehyde.

    • Solution: Ensure the paraformaldehyde is dry and of high quality. The reaction may require a specific catalyst system, such as those based on ruthenium or iridium, which can utilize formaldehyde as both a hydride donor and an electrophile.[10][11]

Q5: My purification is challenging. The product seems to be soluble in both acidic and basic aqueous solutions, and it streaks badly on silica gel.

A5: This is expected behavior due to the amphoteric nature of the molecule. It possesses a basic amino group and an acidic carboxylic acid group, making it zwitterionic at its isoelectric point.

  • Solution 1: Isoelectric Precipitation. The most effective purification method is often precipitation by pH adjustment.

    • Dissolve the crude product in a dilute basic solution (e.g., aq. NaHCO₃ or NH₄OH).

    • Filter off any insoluble, non-acidic impurities.

    • Slowly add a dilute acid (e.g., 1M HCl or acetic acid) with vigorous stirring to the filtrate.

    • The product will precipitate out at its isoelectric point (typically around pH 3-5 for similar compounds). Monitor the pH carefully.[7][12]

    • Collect the solid by filtration, wash with cold water, and then a non-polar solvent like diethyl ether to remove residual water, and dry under vacuum.

  • Solution 2: Modified Chromatography. If chromatography is necessary, standard silica gel is too acidic and will cause severe streaking.

    • Option A (Reverse-Phase): Use C18 reverse-phase chromatography with a water/acetonitrile or water/methanol mobile phase, often with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure consistent protonation.

    • Option B (Neutral Alumina): Neutral or basic alumina can be a better stationary phase than silica gel for basic compounds.

    • Option C (Treated Silica): Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a volatile base like triethylamine (~1%) before packing the column. Use a mobile phase that also contains this additive.

Q6: I am observing the formation of side products. What are the likely side reactions?

A6: Side product formation can arise from the reactivity of the functional groups or from non-selective reactions on the pyridine ring.

  • Potential Side Reaction 1: N-Hydroxymethylation. The amino group is nucleophilic and could potentially react with formaldehyde to form an N-hydroxymethyl or bis(hydroxymethyl)amino species.

    • Mitigation: This is often a reversible process. Careful control of stoichiometry and pH during workup can help hydrolyze these adducts. Protecting the amino group (e.g., as a Boc-carbamate) before the hydroxymethylation step would prevent this entirely.

  • Potential Side Reaction 2: Intermolecular Esterification/Amidation. At elevated temperatures, the carboxylic acid of one molecule could react with the hydroxyl or amino group of another, leading to oligomers or polymers.

    • Mitigation: Perform the final deprotection step under mild conditions (e.g., room temperature hydrolysis of an ester). Avoid excessive heating of the final product in its zwitterionic form.

Exemplary Experimental Protocol

Disclaimer: This is a proposed, non-optimized protocol based on established chemical principles for related compounds. It should be adapted and optimized for your specific laboratory conditions.

Step 1: Esterification of 6-Aminonicotinic Acid

  • Suspend 6-aminonicotinic acid (1.0 eq) in methanol (10-15 mL per gram of starting material).

  • Cool the suspension in an ice bath to 0°C.

  • Slowly add thionyl chloride (1.5 eq) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6-aminonicotinate, which can be purified by column chromatography or used directly.

Step 2: Reductive Hydroxymethylation (Key Step, based on dearomatization strategy[9][10])

  • Activation: Dissolve methyl 6-aminonicotinate (1.0 eq) in acetonitrile. Add an activating group such as 2,4-bistrifluoromethylbenzyl bromide (1.1 eq) and heat until the formation of the pyridinium salt is complete (monitor by LC-MS).

  • Hydroxymethylation: In a separate flask under an inert argon atmosphere, add your chosen Ruthenium or Iridium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%).

  • Add the activated pyridinium salt, paraformaldehyde (3.0 eq), and a suitable solvent like 1,4-dioxane.

  • Heat the reaction mixture to 80-100°C for 12-24 hours, monitoring for the formation of the dearomatized, hydroxymethylated intermediate.

  • Cool the reaction, filter through a pad of celite, and concentrate the filtrate. This crude intermediate must be taken to the next step.

Step 3: Deprotection and Purification

  • Hydrolysis: Dissolve the crude product from Step 2 in a mixture of methanol and 1M aqueous NaOH (5.0 eq).[12]

  • Stir the mixture at room temperature for 18-24 hours to facilitate both ester hydrolysis and re-aromatization/deprotection.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a solvent like dichloromethane to remove non-polar organic impurities.

  • Isoelectric Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with 2M HCl to a pH of ~4.[12]

  • A precipitate should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid.

References
  • Beilstein Journals. (2023, June 12). Pyridine C(sp 2 )
  • ResearchGate.
  • BenchChem. (2025, December).
  • LookChem. 6-Aminonicotinic acid 3167-49-5 wiki.
  • Phys.org. (2022, November 17). Researchers solve the problem of functionalizing pyridine in the meta-position.
  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Quality of 6-Aminonicotinic Acid.
  • PubMed. (2014, September 12). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists.
  • ChemRxiv.
  • Google Patents. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • BenchChem. An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid.
  • ChemicalBook. 6-Aminonicotinic acid synthesis.
  • PMC. (2020, November 16).
  • RSC Publishing.
  • PMC. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
  • Google Patents.
  • PMC. (2020, August 10).
  • ACS Publications. (2007, March 22).
  • Current Medicinal Chemistry. (2024, January 1). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study.
  • ResearchGate. C3-hydroxymethylation of pyridinium salts | Download Scientific Diagram.

Sources

Troubleshooting

"troubleshooting degradation of pyridine carboxylic acids"

An in-depth guide to understanding and preventing the degradation of pyridine carboxylic acids for researchers, scientists, and drug development professionals. Introduction Pyridine carboxylic acids, including key isomer...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to understanding and preventing the degradation of pyridine carboxylic acids for researchers, scientists, and drug development professionals.

Introduction

Pyridine carboxylic acids, including key isomers like picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid), are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science. Their utility is derived from the unique chemical properties imparted by the presence of both a basic pyridine ring and an acidic carboxylic acid group. However, this same bifunctionality makes them susceptible to various degradation pathways, which can compromise sample integrity, reduce yields, and create impurities that complicate analysis and safety profiles. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common degradation issues, grounded in mechanistic principles and best practices for handling and analysis.

Part 1: Symptom-Based Troubleshooting Guide

This section addresses common observable issues encountered during experimentation.

Question: My compound's purity, as measured by HPLC, is decreasing over time, and I see a new, earlier-eluting peak. What is likely happening?

Answer: This is a classic sign of decarboxylation, the loss of the carboxylic acid group as CO₂. The resulting pyridine molecule is less polar and will therefore typically have a shorter retention time on a reverse-phase HPLC column.

  • Primary Cause: Thermal Stress. Pyridine carboxylic acids can decarboxylate upon heating.[1] The rate of this reaction is highly dependent on the position of the carboxyl group. Picolinic acid (2-carboxylic acid) and its derivatives are particularly susceptible due to the ability of the nitrogen atom to stabilize the transition state.[2][3] Quinolinic acid (2,3-dicarboxylic acid) is also known to decarboxylate readily in water at elevated temperatures.[2] Isonicotinic acid (4-carboxylic acid), by contrast, is generally more stable to heat and oxidation.[4]

  • Solution & Investigation:

    • Review Storage Conditions: Ensure the compound is stored at recommended temperatures, typically in a cool, dark place. For long-term storage, refrigeration or freezing in a well-sealed container is advisable.[5]

    • Analyze Reaction/Workup Temperatures: Minimize exposure to high temperatures during reactions, distillations, or drying steps. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

    • Confirm Identity of Degradant: Use a method like GC-MS to analyze the sample. The presence of pyridine (or a substituted pyridine) corresponding to the loss of CO₂ from your starting material will confirm decarboxylation.

Question: I've observed the formation of new, more polar impurities in my aqueous sample. What could be the cause?

Answer: The appearance of more polar impurities, especially in the presence of water or other nucleophiles, often points to hydrolysis of a derivative or oxidative degradation.

  • Primary Cause 1: Hydrolysis. If you are working with an activated form of the carboxylic acid, such as an anhydride (e.g., pyridine-2-carboxylic anhydride) or an ester, exposure to moisture will cause rapid hydrolysis back to the parent carboxylic acid.[5] This is a common issue if anhydrous conditions are not strictly maintained.[5]

  • Primary Cause 2: Oxidative Degradation. Pyridine rings can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated species.[6] This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. Bacterial or microbial contamination can also lead to hydroxylated intermediates.[7][8]

  • Solution & Investigation:

    • Maintain Anhydrous Conditions: For moisture-sensitive derivatives, use oven-dried glassware, anhydrous solvents, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[5]

    • De-gas Solvents: To minimize oxidative degradation in solution, sparge solvents with nitrogen or argon before use.

    • Use Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA to your solution.

    • Check for Contamination: Ensure solutions are sterile if microbial degradation is a possibility, for example in long-term stability studies in non-sterile media.[7]

Question: My solid compound or solution has developed a yellow or brown color upon storage. Why?

Answer: Color change is a strong indicator of chemical degradation, often involving photodecomposition or complex side reactions.

  • Primary Cause: Photodegradation. Exposure to light, particularly UV light, can induce degradation of pyridine carboxylic acids.[6][9] Nicotine, a related pyridine compound, is known to decompose upon UV irradiation into products like nicotinic acid and other colored impurities.[10] This process can be accelerated in the presence of photosensitizers.[11]

  • Solution & Investigation:

    • Protect from Light: Store all pyridine carboxylic acids and their solutions in amber vials or containers wrapped in aluminum foil.[5]

    • Minimize Exposure During Handling: Avoid leaving samples on the benchtop under direct laboratory lighting for extended periods.

    • Perform a Forced Degradation Study: To confirm light sensitivity, intentionally expose a small sample of your compound to UV light (e.g., in a photostability chamber) and compare its HPLC profile and appearance to a protected sample. This is a standard part of pharmaceutical stability testing outlined by the ICH.[12]

Summary of Common Issues and Solutions
Symptom Observed Probable Cause(s) Recommended Action(s)
New, less polar peak in HPLC Thermal DecarboxylationLower reaction/storage temperature; confirm degradant identity with MS.[2][4]
Change in texture (e.g., clumping) Hydrolysis (of derivatives)Store in a desiccator; use anhydrous solvents and inert atmosphere.[5]
New, more polar peak(s) in HPLC Oxidation; HydrolysisProtect from air (inert gas); consider chelating agents; ensure sterility.[7][8]
Development of yellow/brown color PhotodegradationStore in amber containers or protect from light with foil.[6][9]
Low or no yield in acylation reactions Decomposition of anhydride reagentUse fresh, high-purity anhydride; maintain strict anhydrous conditions.[5]

Part 2: In-Depth Mechanistic FAQs

Question: What is the chemical mechanism behind the thermal decarboxylation of pyridine carboxylic acids, and why is picolinic acid more susceptible?

Answer: The decarboxylation of pyridine carboxylic acids in aqueous solution is highly dependent on the pH and the specific isomer. The favored mechanism involves the decomposition of the zwitterionic form of the acid.[1][2]

  • Formation of the Zwitterion: In solution, an equilibrium exists between the neutral acid and a zwitterion, where the pyridine nitrogen is protonated and the carboxylic acid is deprotonated.

  • Decarboxylation to an Ylid: The zwitterion of picolinic acid is uniquely primed for decarboxylation. The positively charged nitrogen acts as an "electron sink," stabilizing the negative charge that develops on the ring as CO₂ departs. This concerted process forms a highly reactive ylid intermediate.[2][3]

  • Protonation: The ylid is rapidly protonated by the solvent (e.g., water) to yield pyridine.

Picolinic acid (2-COOH) is most reactive because the carboxyl group is adjacent to the nitrogen, allowing for direct electronic stabilization and the formation of the ylid intermediate. In nicotinic (3-COOH) and isonicotinic (4-COOH) acids, the carboxyl group is too far from the nitrogen for this specific mechanism to occur, making them significantly more thermally stable.[2]

Caption: Decarboxylation mechanism of picolinic acid via a zwitterionic intermediate.

Question: How does pH affect the stability of pyridine carboxylic acids in solution?

Answer: The pH of an aqueous solution is a critical factor governing the stability of pyridine carboxylic acids because it determines the dominant ionic species present.[2][3]

  • Maximum Decarboxylation Rate: For acids like picolinic acid, the maximum rate of decarboxylation occurs at or near the isoelectric pH, where the concentration of the reactive zwitterion species is highest.[2][3]

  • Stability at High and Low pH: At very low pH (highly acidic), the carboxylic acid group is fully protonated (-COOH), and at high pH (basic), the pyridine nitrogen is deprotonated, and the carboxyl group is anionic (-COO⁻). Both the fully protonated form and the anionic form are generally more stable and decarboxylate much more slowly than the zwitterion.[1]

  • Hydrolysis Catalysis: For derivatives like anhydrides, hydrolysis can be catalyzed by both acid and base.[5] Therefore, maintaining neutral and anhydrous conditions is crucial for their stability.

Question: What analytical methods are best for detecting and quantifying degradation?

Answer: A stability-indicating analytical method is one that can separate the active compound from its degradation products, allowing for accurate quantification of all species.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and robust technique. A reverse-phase HPLC method using a C18 column with a UV detector is well-suited for separating pyridine carboxylic acids from their potential degradation products.[12][13] The method can be optimized by adjusting mobile phase pH, organic solvent ratio, and column temperature.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for identifying volatile degradation products, such as the pyridine formed after decarboxylation.[13][14] It is often used to confirm the identity of unknown peaks observed in HPLC.

  • UV-Vis Spectrophotometry: This can be used for a quick assessment of concentration but is not a stability-indicating method on its own, as it cannot distinguish between the parent compound and impurities that absorb at the same wavelength.[13][15] However, significant changes in the UV spectrum can indicate degradation.[6][9]

Part 3: Best Practices for Prevention & Handling

Proactively preventing degradation is always the best strategy.

  • Storage:

    • Solid Form: Store solids in tightly sealed containers in a cool, dry, and dark place. For sensitive compounds, storage in a desiccator under an inert atmosphere is recommended.[5]

    • Solutions: Prepare solutions fresh whenever possible. If solutions must be stored, keep them refrigerated in amber vials and consider sparging with an inert gas to remove dissolved oxygen.

  • Solvent Selection:

    • Use high-purity, anhydrous solvents when working with sensitive derivatives.[5]

    • Be aware that protic solvents (like water or alcohols) can react with activated forms of the carboxylic acid.[5]

  • pH Control:

    • When working in aqueous media, buffer the solution to a pH where the compound is most stable (typically away from its isoelectric point).

  • Inert Atmosphere:

    • For reactions sensitive to oxidation or hydrolysis, always work under a positive pressure of an inert gas like nitrogen or argon.[5]

TroubleshootingWorkflow start Observed Degradation (e.g., Low Purity, New Peaks, Color Change) check_temp Was the sample exposed to high heat? start->check_temp check_light Was the sample exposed to light? check_temp->check_light No cause_thermal Cause: Thermal Decarboxylation check_temp->cause_thermal Yes check_water Is moisture/water present? check_light->check_water No cause_photo Cause: Photodegradation check_light->cause_photo Yes check_ph Is the sample in an aqueous solution near its pI? check_water->check_ph No cause_hydrolysis Cause: Hydrolysis check_water->cause_hydrolysis Yes cause_zwitterion Cause: Zwitterion-mediated Decarboxylation check_ph->cause_zwitterion Yes sol_thermal Solution: - Lower temperature - Use more stable isomer if possible cause_thermal->sol_thermal sol_photo Solution: - Store in amber vials - Protect from light cause_photo->sol_photo sol_hydrolysis Solution: - Use anhydrous conditions - Store in desiccator cause_hydrolysis->sol_hydrolysis sol_ph Solution: - Adjust pH away from pI - Use buffered solution cause_zwitterion->sol_ph

Caption: Troubleshooting workflow for pyridine carboxylic acid degradation.

Part 4: Experimental Protocol

Protocol: Stability-Indicating RP-HPLC Method for Purity Analysis

This protocol provides a general starting point for developing a stability-indicating method. It must be optimized and validated for your specific molecule and equipment.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[12]

    • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Sample Diluent: Mobile Phase A/B mixture (e.g., 90:10).

    • High-purity pyridine carboxylic acid reference standard.

    • Sample to be tested.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min.[13]

    • Injection Volume: 10 µL.[13]

    • Column Temperature: 30 °C.[13]

    • UV Detection: Wavelength of maximum absorbance (λmax) for your compound (e.g., ~260 nm).[13]

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Ramp from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-25 min: Equilibrate at 5% B

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard and test sample in the diluent to a known concentration (e.g., 0.5 mg/mL).

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis and Data Interpretation:

    • Inject the reference standard to determine its retention time and peak area.

    • Inject the test sample.

    • Identify the main peak corresponding to your compound. Any other peaks are potential impurities or degradants.

    • Calculate the purity of your sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100 (Area % method).

    • For accurate quantification, a full validation including linearity, accuracy, and precision should be performed according to ICH guidelines.

References

  • A Comparative Analysis of the Thermal Stability of Isonicotinic Acid Dihydrazide and Other Key Dihydrazides. Benchchem.
  • Pyridine-2-carboxylic anhydride decomposition p
  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC.
  • Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. PMC.
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
  • Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. SciSpace.
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. PMC.
  • Degradation of pyridines in the environment. Taylor & Francis.
  • Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. ASM Journals.
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Science Publishing.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
  • Isonicotinic acid | 55-22-1. ChemicalBook.
  • Solar light photodegradation of nicotine in the presence of aged polystyrene microplastics. Science of The Total Environment.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.
  • pH-Metric Study of Picolinic Acid with Ni(II), AND Zn(II) Metal Ions.
  • The dynamics of nicotine degradation (Co 0.1 mmol/l) during photocatalytic reactions.
  • Enthalpy of Phase Transition of Isonicotinic Acid.
  • UV-254 degradation of nicotine in natural waters and leachates produced from cigarette butts and he
  • Effect of pH on the fluorescence intensity of picolinic acid.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • pH-Metric study of picolinic acid with Cu (II), Co (II) and Fe(II)ions.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. IWA Publishing.
  • Solubility and Crystalliz
  • Protonation of Picolinic Acid: Determination of pK°, ΔH°, and ΔS°.
  • Thermochemistry of the Acid-Base Interactions in Aqueous Solutions of Isonicotinic and Picolinic Acids.
  • Isonicotinic acid 0.99 Pyridine-4-carboxylic acid. Sigma-Aldrich.
  • Enhancing the stability of active pharmaceutical ingredients by the cocrystal str
  • Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics. Benchchem.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.

Sources

Optimization

Technical Support Center: Navigating Unexpected Results in 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic Acid Experiments

Welcome to the technical support center for 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected outcomes in their experiments involving this multifunctional pyridine derivative. As a molecule with a unique combination of amino, hydroxymethyl, and carboxylic acid functional groups, its reactivity can be complex, leading to unforeseen challenges. This resource provides in-depth, field-proven insights to help you navigate these complexities with scientific rigor.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the synthesis, purification, and handling of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid.

Q1: My synthesis of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid resulted in a low yield. What are the potential causes?

A1: Low yields in the synthesis of polysubstituted pyridines are a common challenge.[1] Several factors could be at play:

  • Purity of Starting Materials: Impurities in your precursors can lead to the formation of side products, consuming your reagents and lowering the yield of the desired product.[2]

  • Suboptimal Reaction Conditions: The delicate balance of the functional groups in 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid makes it sensitive to harsh reaction conditions. High temperatures can promote decarboxylation or side reactions.[3][4]

  • Incomplete Reactions: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of starting materials.

  • Oxidation of the Aminopyridine Ring: The electron-donating amino group makes the pyridine ring susceptible to oxidation, which can be a significant degradation pathway.[5]

Q2: I'm observing an unexpected, highly colored byproduct in my reaction mixture. What could it be?

A2: The formation of colored byproducts is often indicative of side reactions involving the aminopyridine core. One possibility is the formation of a blue-colored compound, which has been observed in reactions involving crude triacetic lactone and ammonia, a potential precursor in some pyridine syntheses.[6] While the exact structure of this byproduct may be complex and difficult to characterize, its formation suggests the presence of impurities in the starting materials or unintended reaction pathways.

Q3: I'm having difficulty purifying the final product. What are the best practices for purifying polar pyridine derivatives?

A3: The purification of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid can be challenging due to its high polarity and amphoteric nature. Here are some recommended strategies:

  • Recrystallization: This is often the most effective method for purifying solid pyridine derivatives.[1] Given the polar nature of your compound, polar solvents like water or ethanol are good starting points.[1] A two-solvent system, using a "good" solvent for dissolution and a "poor" solvent to induce precipitation, can also be effective.[1]

  • Chromatography:

    • Reversed-Phase HPLC: A C18 column is a good starting point for reversed-phase chromatography.[2] The pH of the mobile phase is a critical parameter to optimize for good separation and peak shape.[2]

    • Ion-Exchange Chromatography: This technique can be particularly useful for separating the amphoteric target compound from non-ionic impurities.[7]

    • Solid-Phase Extraction (SPE): Phenylboronic acid (PBA)-functionalized silica has been shown to be effective for the selective removal or purification of pyridine compounds.[8]

Q4: My purified compound appears to be degrading upon storage. What are the recommended storage conditions?

A4: Aminopyridine derivatives can be susceptible to degradation, particularly through oxidation and photodegradation.[5] For long-term storage, it is recommended to store 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid in a tightly sealed, dark container at 2-8°C to protect it from light, moisture, and air.[5] For short-term use, storage at room temperature may be acceptable, but it is crucial to monitor for any signs of degradation.

II. Troubleshooting Guide for Unexpected Experimental Results

This section provides a more in-depth look at specific unexpected results and offers systematic troubleshooting approaches.

Issue 1: Formation of an Unexpected Lactone

Symptom: You observe a product with a molecular weight that is 18 Da less than the expected product, and the IR spectrum shows a strong carbonyl stretch characteristic of a lactone.

Potential Cause: Intramolecular cyclization between the hydroxymethyl group and the carboxylic acid can lead to the formation of a lactone. This is a known reaction for some carboxylic acids with hydroxyl groups in close proximity.

Troubleshooting Workflow:

start Unexpected Lactone Formation check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions High temperature? check_ph Analyze Reaction pH check_reaction_conditions->check_ph Acidic or basic? protecting_groups Consider Protecting Groups check_ph->protecting_groups If cyclization is favored modify_workup Modify Workup Procedure check_ph->modify_workup If cyclization occurs during workup characterize Characterize Byproduct protecting_groups->characterize modify_workup->characterize

Caption: Troubleshooting unexpected lactone formation.

Detailed Steps:

  • Review Reaction Conditions: High temperatures and acidic or basic conditions can catalyze intramolecular esterification. Consider running the reaction at a lower temperature.

  • Analyze Reaction pH: If the reaction is run under acidic or basic conditions, this can promote lactonization. Neutralizing the reaction mixture promptly during workup may help.

  • Consider Protecting Groups: If lactonization is a persistent issue, consider protecting either the hydroxyl or the carboxylic acid group during the reaction and deprotecting it in a final step.

  • Modify Workup Procedure: Avoid prolonged heating during solvent evaporation. Use a rotary evaporator at a lower temperature.

  • Characterize Byproduct: Isolate the byproduct and confirm its structure using techniques like NMR, IR, and mass spectrometry to verify that it is indeed the lactone.

Issue 2: Evidence of Decarboxylation

Symptom: You observe a significant amount of a byproduct with a molecular weight that is 44 Da less than the starting material or product. You may also notice gas evolution during the reaction.

Potential Cause: Pyridine carboxylic acids can undergo decarboxylation, especially at elevated temperatures.[3][9] The rate of decarboxylation is influenced by the pH of the solution and the nature of other substituents on the pyridine ring.[3][10]

Troubleshooting Protocol:

StepActionRationale
1. Reaction Temperature Monitor and control the reaction temperature carefully. Avoid excessive heating.High temperatures are a primary driver of decarboxylation in pyridine carboxylic acids.[4]
2. pH Control If possible, conduct the reaction under conditions where the carboxylic acid is in its salt form (deprotonated), as the anion is generally more stable to decarboxylation than the free acid.The rate of decarboxylation of pyridine carboxylic acids is pH-dependent.[3]
3. Inert Atmosphere Run the reaction under an inert atmosphere (e.g., nitrogen or argon).While not a direct cause, an inert atmosphere can prevent oxidative side reactions that might generate species that promote decarboxylation.
4. Analytical Monitoring Monitor the reaction progress by HPLC or LC-MS to track the formation of the decarboxylated byproduct.This will help you determine at what stage of the reaction the decarboxylation is occurring.
Issue 3: Formation of a Fused Heterocyclic Byproduct (e.g., Pyridopyrimidine)

Symptom: You isolate a byproduct with a significantly different NMR spectrum and a molecular weight that suggests a condensation reaction has occurred.

Potential Cause: The amino group and the carboxylic acid (or a derivative like an amide) can undergo intramolecular cyclization, potentially forming a pyridopyrimidine ring system. This is a known reaction pathway for appropriately substituted aminopyridine carboxylic acids.[11][12]

Investigative Workflow:

start Suspected Fused Heterocycle Formation analyze_byproduct Isolate and Characterize Byproduct (NMR, MS) start->analyze_byproduct review_reagents Review Reagents and Reaction Conditions analyze_byproduct->review_reagents Structure suggests cyclization literature_search Search for Similar Cyclizations review_reagents->literature_search Identify potential cyclization triggers modify_synthesis Modify Synthetic Strategy literature_search->modify_synthesis If cyclization is a known side reaction

Caption: Investigating fused heterocycle formation.

Detailed Steps:

  • Isolate and Characterize the Byproduct: Use chromatographic techniques to isolate the byproduct and obtain detailed NMR (1H, 13C, and 2D) and high-resolution mass spectrometry data to elucidate its structure.

  • Review Reagents and Reaction Conditions: Look for any reagents or conditions that could promote amide formation or cyclization. For example, the use of coupling agents or high temperatures.

  • Literature Search: Search for precedents of similar intramolecular cyclizations with related aminopyridine carboxylic acids. This can provide valuable insights into the reaction mechanism and how to avoid it.[5][10]

  • Modify Synthetic Strategy: If cyclization is unavoidable under the current conditions, you may need to consider a different synthetic route or use protecting groups for the amino or carboxylic acid functionalities.

III. Key Experimental Protocols

This section provides a general protocol for the analysis of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid, which can be adapted for monitoring reaction progress and assessing purity.

Protocol: HPLC Analysis of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic Acid

Objective: To develop a robust HPLC method for the separation and quantification of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid and potential impurities.

Materials:

  • High-performance liquid chromatograph (HPLC) with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Ammonium acetate or phosphate buffer (for pH control)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a final concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation: A typical starting mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. For example:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm (or determined by UV scan of the pure compound)

    • Gradient: A typical gradient might be 5-95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

Optimization:

  • Peak Tailing: If peak tailing is observed for the basic pyridine compound, adding a competing base like triethylamine to the mobile phase (at a low concentration, e.g., 0.1%) can improve peak shape.[2]

  • Resolution: To improve the separation of closely eluting impurities, adjust the gradient slope, the mobile phase pH, or try a different column chemistry (e.g., a phenyl-hexyl column).[2]

IV. References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (URL not available)

  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization - Benchchem. (URL not available)

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE) - JTI. (URL not available)

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. (URL: [Link])

  • Crystal engineering of amino pyrimidine cocrystals with carboxylic acid | Request PDF. (URL not available)

  • Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. (URL: [Link])

  • Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents - ResearchGate. (URL not available)

  • 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. - The Vespiary. (URL not available)

  • The chemistry of pyrido[2,3-d]pyrimidines - JOCPR. (URL not available)

  • Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions - Benchchem. (URL not available)

  • Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative - Taylor & Francis. (URL: [Link])

  • LXIII.—Production of pyridine derivatives from the lactone of triacetic acid - SciSpace. (URL: [Link])

  • HPLC Methods for analysis of 3-Pyridinecarboxylic acid - HELIX Chromatography. (URL: [Link])

  • Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+) - PubMed. (URL: [Link])

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC. (URL: [Link])

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - MDPI. (URL: [Link])

  • US3657259A - Process for the production of pyridine carboxylic acids - Google Patents. (URL: )

  • Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine - RSC Publishing. (URL: [Link])

  • Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters - ACS Publications. (URL: [Link])

  • The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands - Dalton Transactions (RSC Publishing). (URL: [Link])

  • 6-hydroxynicotinic acid - Organic Syntheses Procedure. (URL: [Link])

  • Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC. (URL: [Link])

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. (URL: [Link])

  • UCSD/CCMS - Spectrum Library - GNPS. (URL: [Link])

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - Frontiers. (URL: [Link])

  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry. (URL: [Link])

  • Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimi dine from 2-Amino-4-hydroxyl-6-methylpyrimidine | Request PDF. (URL not available)

  • Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization - Organic Chemistry Portal. (URL: [Link])

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (URL not available)

  • Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation - PubMed. (URL: [Link])

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (URL: [Link])

  • 6-Aminonicotinic acid - CAS Common Chemistry. (URL: [Link])

  • Understanding the Synthesis and Quality of 6-Aminonicotinic Acid. (URL: [Link])

  • 5-Hydroxy-6-nitronicotinic acid | C6H4N2O5 | CID 18357439 - PubChem. (URL: [Link])

  • (PDF) Degradation mechanism and stability of 5‐aminolevulinic acid - ResearchGate. (URL: [Link])

  • (PDF) Side reactions in the SPPS of Cys-containing peptides - ResearchGate. (URL: [Link])

  • HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Derivatives. (URL not available)

  • Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. (URL: [Link])

  • 6.7: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])

  • 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase - Chemical Communications (RSC Publishing). (URL: [Link])

  • Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent - Pure. (URL: [Link])

  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents. (URL: )

  • Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones - MDPI. (URL: [Link])

  • Michael addition reactions to show evidence of side reactions | Download Table - ResearchGate. (URL not available)

  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. (URL: [Link])

  • Side reactions in the SPPS of Cys-containing peptides - PubMed. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic Acid in Solution

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid. Its purpose is to offer practical troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid. Its purpose is to offer practical troubleshooting advice and scientifically grounded protocols to enhance the stability of this compound in solution, ensuring the reliability and reproducibility of your experimental results.

Understanding the Stability Profile of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic Acid

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a substituted aminopyridine carboxylic acid. The stability of this molecule in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. While specific degradation kinetics for this exact molecule are not extensively published, we can infer potential instability issues based on the known behavior of related chemical structures such as other pyridine carboxylic acids and aminopyridine derivatives.[1][2]

Potential degradation pathways may include decarboxylation, oxidation of the amino or hydroxymethyl groups, and photodegradation.[3][4] Therefore, careful consideration of solution preparation and storage is paramount to maintaining the integrity of the compound.

Troubleshooting Guide: Common Stability Issues

This section addresses common problems encountered during the handling of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid solutions in a question-and-answer format.

Q1: My solution of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid has developed a yellow or brown tint. What could be the cause?

A1: A change in color often indicates chemical degradation. The most likely culprits are:

  • Photodegradation: Pyridine derivatives can be susceptible to degradation upon exposure to UV or even ambient light.[1][3] This can lead to the formation of colored byproducts.

  • Oxidation: The amino group on the pyridine ring can be susceptible to oxidation, which can also result in colored impurities. This can be exacerbated by the presence of trace metal ions or dissolved oxygen.

  • Extreme pH: Highly acidic or basic conditions can catalyze degradation reactions.

Troubleshooting Steps:

  • Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or a container wrapped in aluminum foil to minimize light exposure.[1]

  • Use High-Purity Solvents: Ensure that your solvents are of high purity and are de-gassed to remove dissolved oxygen.

  • Control pH: Prepare your solution in a buffered system, ideally in the neutral to slightly acidic range, and use it as fresh as possible.[1]

Q2: I am observing a decrease in the compound's concentration over time in my stock solution, confirmed by HPLC analysis. What is happening?

A2: A time-dependent loss of the parent compound suggests an ongoing degradation process. The rate of this degradation will depend on the storage conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Inappropriate pH The compound is likely susceptible to acid- or base-catalyzed hydrolysis or other degradation pathways. Aminopyridines and carboxylic acids have pKa values that mean their charge state, and thus stability, is highly pH-dependent.[2]Prepare solutions in a buffer system. A good starting point is a phosphate or citrate buffer in the pH 6.0-7.5 range. Conduct a pH-rate profile study to determine the optimal pH for stability.
Elevated Temperature Chemical degradation rates generally increase with temperature. Storing solutions at room temperature or higher can accelerate the degradation of the compound.Store stock solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures. Be mindful of freeze-thaw cycles, which can also introduce instability.
Hydrolysis The carboxylic acid group may be susceptible to hydrolysis, although this is generally slow for aromatic carboxylic acids.Prepare fresh solutions for critical experiments. If long-term storage is necessary, consider preparing aliquots to minimize freeze-thaw cycles.
Q3: I am seeing unexpected peaks in my chromatogram when analyzing my aged solution. What are these?

A3: The appearance of new peaks is a strong indicator of degradation. These new peaks represent the degradation products of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid.

Investigative Workflow:

To understand the nature of these impurities, a forced degradation study is recommended. This involves subjecting the compound to a range of harsh conditions to intentionally induce degradation and identify the resulting products.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions start Prepare Stock Solution of Compound stress Subject Aliquots to Stress Conditions start->stress analysis Analyze by LC-MS/MS stress->analysis acid Acid Hydrolysis (e.g., 0.1 M HCl) base Base Hydrolysis (e.g., 0.1 M NaOH) oxidation Oxidation (e.g., 3% H2O2) thermal Thermal Stress (e.g., 60°C) photo Photolytic Stress (UV/Vis light) identify Identify Degradation Products analysis->identify pathway Propose Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study.

By comparing the peaks from your aged solution to those generated under specific stress conditions, you can infer the degradation pathway (e.g., a peak appearing under acidic conditions suggests acid-catalyzed degradation).

Frequently Asked Questions (FAQs)

  • What is the recommended solvent for dissolving 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid?

    • For initial solubilization, polar aprotic solvents like DMSO or DMF can be used. For aqueous experimental buffers, it is advisable to first dissolve the compound in a small amount of a suitable organic solvent before diluting with the aqueous buffer to avoid precipitation.

  • How should I store solid 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid?

    • Solid material should be stored in a tightly sealed container in a cool, dry, and dark place.[1] A desiccator can be used to protect it from moisture.

  • Is this compound sensitive to air?

    • Given the presence of an amino group, there is a potential for oxidation. While it may not be acutely air-sensitive, it is good practice to minimize headspace in the storage container and consider purging with an inert gas like argon or nitrogen for long-term storage of the solid.

  • Can I filter my solutions?

    • Yes, filtering through a 0.22 µm syringe filter is recommended to remove any particulates. Ensure the filter material is compatible with your solvent (e.g., PTFE for organic solvents, PVDF or PES for aqueous solutions).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to identify the degradation pathways of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid.

Materials:

  • 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid (or other suitable mobile phase modifier)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a PDA/UV detector and preferably a mass spectrometer (MS)

  • Photostability chamber

  • Controlled temperature oven

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[1]

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C in a sealed vial for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to a light source in a photostability chamber (e.g., ICH Q1B conditions) for a defined period.

  • Sample Analysis: At appropriate time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary (for acid and base samples), and dilute to a suitable concentration for HPLC analysis.

  • Chromatographic Analysis: Analyze the samples using a suitable HPLC-UV/MS method. A gradient elution with a C18 column is a good starting point. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: Quantitative Analysis by HPLC

This protocol provides a general method for the quantification of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid, which is essential for stability studies.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by a UV scan of the compound (likely in the 254-280 nm range).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

Procedure:

  • Prepare Standards: Create a series of calibration standards from a known stock solution of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Prepare Samples: Dilute your experimental samples to fall within the calibration range.

  • Construct Calibration Curve: Inject the standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R² > 0.995 is desirable).

  • Quantify Samples: Inject the experimental samples and use the calibration curve to determine their concentrations.

G cluster_0 HPLC Quantification Workflow prep_standards Prepare Calibration Standards hplc_analysis Analyze by HPLC prep_standards->hplc_analysis prep_samples Prepare Experimental Samples prep_samples->hplc_analysis cal_curve Construct Calibration Curve hplc_analysis->cal_curve quantify Quantify Sample Concentrations cal_curve->quantify

Caption: Workflow for quantitative analysis by HPLC.

Summary of Stability Recommendations

Parameter Recommendation Rationale
pH Maintain solutions in a buffered system, likely between pH 6.0 and 7.5.To avoid acid- or base-catalyzed degradation.[1]
Light Store solutions in amber vials or protect from light.To prevent photodegradation.[1][3]
Temperature Store stock solutions at 2-8°C or frozen (-20°C).To slow down the rate of chemical degradation.
Oxygen Use de-gassed solvents and consider storing under an inert atmosphere.To minimize oxidative degradation.
Solution Age Use freshly prepared solutions whenever possible.To ensure the highest purity and concentration of the active compound.

By implementing these strategies and employing the provided protocols to understand the specific stability profile of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid under your experimental conditions, you can significantly enhance the quality and reliability of your research.

References

  • Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). [Link]

  • Canadian Science Publishing. (1969). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. [Link]

  • ResearchGate. (2001). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. [Link]

  • ResearchGate. (2021). Acid-base equilibrium of 4-aminopyridine derivatives. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult on the thermodynamic and kinetic hurdles presented by highly functionalized pyridine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult on the thermodynamic and kinetic hurdles presented by highly functionalized pyridine derivatives.

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a notoriously challenging active pharmaceutical ingredient (API) to crystallize. Its molecular architecture features a basic pyridine nitrogen, an acidic carboxylic acid, an aniline-like amino group, and a hydroxymethyl group. This combination results in a molecule that forms a highly stable zwitterion at neutral pH, engages in complex 3D hydrogen-bonding networks, and is highly prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"[1].

This guide is designed to help you diagnose, troubleshoot, and engineer robust crystallization workflows for this specific molecule.

Quantitative Diagnostic Matrix: pH & Solubility

To successfully crystallize this molecule, you must first understand its pH-dependent speciation. The zwitterionic nature of the molecule dictates a "U-shaped" solubility profile. Attempting to dissolve the compound near its isoelectric point (pI) will result in "brick dust" insolubility due to the massive lattice energy of the internal ion pair[2].

ParameterLow pH (< 2.0)Isoelectric Point (pH ~3.5 - 4.5)High pH (> 6.0)
Dominant Species Cationic (Protonated Pyridine)Zwitterionic (Neutral overall)Anionic (Deprotonated Carboxyl)
Relative Aqueous Solubility > 100 mg/mL< 5 mg/mL ("Brick Dust")> 100 mg/mL
Dominant Intermolecular Forces Ion-Dipole, Solvent H-BondingStrong Ionic Lattice, 3D Solute H-BondingIon-Dipole, Solvent H-Bonding
Process Application Dissolution / Impurity PurgeTarget State for Solid IsolationDissolution / Impurity Purge

Deep-Dive Troubleshooting (FAQs)

Q1: Why does my compound form a sticky, amorphous oil at the bottom of the reactor instead of crystallizing? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the thermodynamic driving force (supersaturation) is generated too rapidly. Because 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid has multiple strong hydrogen-bond donors and acceptors, high supersaturation causes the solute molecules to cluster together via intermolecular H-bonding faster than they can arrange into an ordered crystal lattice. The system undergoes spinodal decomposition, splitting into a dense, solute-rich liquid phase (the oil) and a solvent-rich continuous phase[1]. To fix this, you must lower the rate of anti-solvent addition or cooling, and introduce seed crystals before the system crosses the binodal curve.

Q2: I cannot get the crude material to dissolve in any standard organic solvent to even begin the crystallization process. What is the workaround? A2: The molecule's zwitterionic lattice is too stable for standard organic solvents to solvate effectively. The thermodynamic workaround is pH-shift reactive crystallization . By shifting the pH to either extreme (< 2 or > 6), you force the molecule into a fully cationic or anionic state. This breaks the internal zwitterionic ion pair, allowing water to easily solvate the charged species[2]. Once dissolved, you can polish-filter the solution and slowly titrate back to the isoelectric point to induce controlled crystallization.

Q3: My isolated powder shows inconsistent melting points and variable water content batch-to-batch. How do I stabilize the polymorph? A3: The hydroxymethyl group at position 5 is highly prone to trapping water molecules within the crystal lattice, leading to variable hydrate formation (pseudopolymorphism). If your crystallization solvent contains fluctuating amounts of water, the water activity ( aw​ ) will dictate the hydration state of the final crystal. You must map the hydrate phase boundary and strictly control the water activity by using defined binary solvent mixtures (e.g., a precise Isopropanol/Water ratio) and maintaining a constant crystallization temperature.

Mandatory Visualizations: Process Logic

G Cation Low pH (< 2) Cationic Species (High Solubility) Zwitterion Isoelectric Point (pH ~3.5-4.5) Zwitterionic Species (Crystallization Target) Cation->Zwitterion Add Base (Controlled Supersaturation) Anion High pH (> 6) Anionic Species (High Solubility) Anion->Zwitterion Add Acid (Controlled Supersaturation)

Figure 1: pH-dependent speciation and reactive crystallization pathway for zwitterionic APIs.

LLPS Start Homogeneous Solution (High Temp / Good Solvent) Cooling Cooling / Anti-Solvent Addition Start->Cooling MSZ Metastable Zone (Supersaturated) Cooling->MSZ Seeding Introduce Seeds (Bypass LLPS) MSZ->Seeding Optimal Path Binodal Binodal Curve Crossed (Liquid-Liquid Phase Separation) MSZ->Binodal High Supersaturation Rate Crystal Controlled Crystal Growth (High Purity & Yield) Seeding->Crystal Oiling Oiling Out / Agglomeration (Impure Amorphous Mass) Binodal->Oiling

Figure 2: Thermodynamic workflow to bypass Liquid-Liquid Phase Separation via seeding.

Standard Operating Procedures (SOPs)

Protocol A: pH-Shift Reactive Crystallization (Zwitterion Isolation)

This self-validating protocol utilizes the molecule's pKa values to force dissolution and control the supersaturation rate, preventing amorphous precipitation.

  • Dissolution: Suspend the crude 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid in deionized water (10 volumes relative to API mass).

  • Ionization: Under continuous overhead stirring (250 RPM), slowly add 1M NaOH dropwise until the pH reaches ~7.5. The suspension will transition into a clear, homogeneous solution as the molecule converts to its highly soluble anionic state.

  • Clarification: Polish-filter the solution through a 0.22 µm PTFE membrane into a clean, jacketed reactor to remove any foreign nucleating agents.

  • Controlled Titration: Heat the solution to 45°C. Using an automated syringe pump, slowly titrate with 1M HCl at a strict rate of 0.1 pH units/minute to approach the isoelectric point (estimated pI ~3.5 - 4.5).

  • Seeding (Critical Step): Once the solution exhibits a faint bluish haze (indicating entry into the metastable zone), pause the acid titration immediately. Add 1-2 wt% of highly pure, milled seed crystals. Hold the system at 45°C for 45 minutes to allow the seed bed to establish and consume the initial supersaturation.

  • Completion: Resume the HCl titration at 0.05 pH units/minute until the target pI is reached.

  • Isolation: Cool the slurry linearly to 5°C over 4 hours (0.16°C/min). Filter the crystalline suspension, wash with a cold Water/Ethanol (80:20) mixture to displace mother liquor, and dry under vacuum at 40°C to constant weight.

Protocol B: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)

Use this protocol if pH-shift is not viable due to acid/base-sensitive impurities. This workflow is specifically engineered to bypass the binodal curve.

  • Solvent Selection: Dissolve the API in a strong polar aprotic solvent (e.g., DMSO) at 65°C, targeting a concentration of ~100 mg/mL.

  • Anti-Solvent Addition (Phase 1): Slowly add the anti-solvent (e.g., Acetone) at 65°C until the solution reaches a supersaturation ratio ( S ) of ~1.15. Causality Note: Do not add enough anti-solvent to cause cloudiness. Cloudiness without seeds indicates you have crossed the binodal curve and initiated LLPS.

  • Seeding: Introduce 2 wt% of milled seed crystals. Hold the temperature and agitation steady for 1 hour. This provides a low-energy surface for the solute to integrate into a crystal lattice, effectively pulling the bulk concentration away from the LLPS boundary.

  • Anti-Solvent Addition (Phase 2): Resume the addition of the anti-solvent at a highly controlled rate (0.05 volumes/min) until the target yield is thermodynamically achievable.

  • Cooling & Isolation: Cool the suspension to 10°C at 0.2°C/min. Filter and wash thoroughly with pure Acetone to remove all residual DMSO, then dry under vacuum.

References

  • Yu, Z.-Q., Zhang, F.-K., & Tan, R. B. H. (2021). "Liquid–Liquid Phase Separation in Pharmaceutical Crystallization." Chemical Engineering Research and Design, 174, 19-29. URL: [Link]

  • Xu, S., Zhang, H., Qiao, B., & Wang, Y. (2021). "Review of Liquid-Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design, 21(12), 7306-7325. URL: [Link]

  • Fuchs, A., et al. (2011). "Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions." Industrial & Engineering Chemistry Research, 50(12), 7500-7509. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of crude 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of crude 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (CAS No. 2155852-56-3). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the efficient isolation of this high-purity compound.

Introduction to 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid is a polar heterocyclic compound with key functional groups: an amino group, a hydroxyl group, and a carboxylic acid.[1] These features make it a valuable building block in medicinal chemistry. However, its polarity also presents unique challenges during purification. Common impurities often arise from starting materials, by-products of the synthesis, or degradation products.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid, presented in a question-and-answer format.

Question 1: My crude product has "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the cooling solvent as a liquid rather than a solid. This is a common problem with polar compounds, especially when the melting point of the compound is lower than the boiling point of the solvent.[2]

Causality and Solutions:

  • Inappropriate Solvent Choice: The solvent's boiling point might be too high.

    • Solution: Opt for a solvent with a lower boiling point in which the compound is soluble when hot and insoluble when cold.[2]

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal nucleation.[2]

    • Solution: Allow the solution to cool slowly to room temperature. Insulating the flask can aid in this process. Once at room temperature, you can then proceed to cool it further in an ice bath.[2]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

    • Solution: Consider a preliminary purification step, such as a quick wash of the crude product or treatment with activated charcoal to remove colored impurities before recrystallization.[2]

Question 2: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?

Answer:

The absence of crystal formation indicates that the solution is not supersaturated, or that the energy barrier for nucleation has not been overcome.

Causality and Solutions:

  • Excess Solvent: Too much solvent was used, preventing the solution from becoming saturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus).

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2: Seeding: If you have a small amount of the pure compound, add a "seed" crystal to the solution. This will act as a template for further crystal growth.

Question 3: My purified compound still shows significant impurities by HPLC analysis. What are my next steps?

Answer:

If recrystallization is insufficient, chromatographic methods are the next logical step. Given the polar nature of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid, several options can be explored.

Causality and Solutions:

  • Co-crystallization of Impurities: The impurities may have similar solubility profiles to the desired compound.

    • Solution: Column Chromatography. A well-chosen column chromatography method can separate compounds based on differences in their affinity for the stationary and mobile phases.[3]

      • Normal-Phase Chromatography: Utilizes a polar stationary phase (like silica or alumina) and a non-polar mobile phase. For highly polar compounds, this can sometimes lead to very strong retention.[3]

      • Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (like C18) and a polar mobile phase. This is often a good choice for polar compounds.[4]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase with a partially aqueous mobile phase, which is excellent for retaining and separating very polar compounds.[5]

Workflow for Method Development:

Caption: General purification workflow.

Question 4: How can I remove colored impurities from my crude product?

Answer:

Colored impurities are often large, conjugated organic molecules.

Solution:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

  • Filtration: After treatment with charcoal, perform a hot filtration to remove the charcoal and the adsorbed impurities.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid?

A1: Impurities can originate from various sources, including unreacted starting materials, by-products from the synthesis, and degradation products. Without a specific synthetic route, potential impurities are hypothesized based on related syntheses of pyridine carboxylic acids. These could include starting materials, regioisomers, or over-oxidized/reduced forms of the target molecule.

Q2: What is a good starting solvent or solvent system for the recrystallization of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid?

A2: The principle of "like dissolves like" is a good starting point.[6] Given the compound's polar nature due to the amino, hydroxyl, and carboxylic acid groups, polar solvents should be investigated.

Solvent CategoryExamplesSuitability for Target Compound
Protic Solvents Water, Ethanol, MethanolHigh - Likely to dissolve the compound when hot.
Aprotic Polar Solvents DMSO, DMFHigh - May be too good of a solvent, making crystallization difficult.[7]
Less Polar Solvents Ethyl Acetate, DichloromethaneLow - Unlikely to dissolve the compound.

A solvent pair, such as ethanol/water, is often effective for polar compounds.[6] The compound is dissolved in a minimal amount of the "good" solvent (e.g., hot ethanol), and the "anti-solvent" (e.g., water) is added dropwise until the solution becomes turbid. The solution is then heated until it is clear again and allowed to cool slowly.

Q3: What type of HPLC method is suitable for analyzing the purity of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid?

A3: A reversed-phase HPLC method is a good starting point. The presence of the carboxylic acid and amino groups means the compound's charge will be pH-dependent.

Recommended Starting HPLC Conditions:

ParameterRecommendation
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B, and gradually increase.
Detection UV, at a wavelength where the pyridine ring absorbs (e.g., ~260 nm).
Column Temperature 30-40 °C

Q4: How should I store the purified 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid?

A4: As an amino acid derivative, it is susceptible to degradation. It should be stored in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Empirically determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 2: Small-Scale Column Chromatography for Purification
  • Stationary Phase Selection: For a polar compound like this, reversed-phase silica (C18) or HILIC material is recommended.

  • Column Packing: Prepare a slurry of the stationary phase in the mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. A gradient elution (gradually increasing the solvent strength) may be necessary to separate the compound from its impurities.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify which fractions contain the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.

Troubleshooting Logic for Purification:

G start Crude Product recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (HPLC/TLC) recrystallization->purity_check1 oiling_out Oiling Out? recrystallization->oiling_out pure_product Pure Product purity_check1->pure_product Yes column_chromatography Column Chromatography purity_check1->column_chromatography No no_crystals No Crystals? oiling_out->no_crystals No change_solvent Change Solvent / Slow Cooling oiling_out->change_solvent Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes no_crystals->column_chromatography No change_solvent->recrystallization induce_crystallization->recrystallization purity_check2 Check Purity of Fractions column_chromatography->purity_check2 purity_check2->column_chromatography Separation Incomplete (Adjust Conditions) combine_fractions Combine Pure Fractions & Evaporate purity_check2->combine_fractions Pure Fractions Found combine_fractions->pure_product

Caption: A decision-making workflow for purification.

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Various Authors. (2015, March 24). How do I make a crystal of highly polar compounds? ResearchGate. [Link]

  • LibreTexts. (n.d.). 4.
  • University of California, Los Angeles. (n.d.).
  • CrystEngComm. (n.d.).
  • Sigma-Aldrich. (n.d.). 6-Aminopyridine-3-carboxylic acid.
  • Various Authors. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28.
  • Sapphire Bioscience. (n.d.). 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid.
  • Guidechem. (n.d.). 6-(hydroxyamino)pyridine-3-carboxylic acid 1424073-73-3 wiki.
  • Kumar, V., & Gupta, A. (2020). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 10(1), 1-10.
  • ChemBlink. (n.d.). 6-[methyl(phenyl)amino]pyridine-3-carboxylic acid.
  • BLD Pharm. (n.d.). 3167-49-5|6-Amino-3-pyridinecarboxylic acid.
  • Thermo Fisher Scientific. (n.d.).
  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Xia, J. F., Han, K., & Huang, D. S. (2010). The Values of the Six Physicochemical Properties for Each Amino Acid. International Conference on Intelligent Computing, 139-145.
  • BenchChem. (n.d.). recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Various Authors. (n.d.). Amino Acid Determination in Grape Juices and Wines by HPLC Using a Modification of the 6-Aminoquinolyl- N-Hydroxysuccinimidyl Carbamate (AQC) Method.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid.
  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification.
  • Various Authors. (2021, June 11). Impurity profile of amino acids?
  • Mol-Instincts. (2025, May 20). 5-hydroxy-4-methoxycarbonyl-6-methylpyridine-3-carboxylic acid.
  • ChemicalBook. (n.d.). 6-Hydroxy-5-nitronicotinic acid synthesis.
  • Fedorov, A. Y., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3161.
  • European Patent Office. (2011, September 7). Process for producing pyridine carboxylic acids. EP 2428505 B1.
  • Lee, J., et al. (2021). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 223, 113645.
  • El-Gazzar, A. B. A., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 743.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of Synthesized 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic Acid: A Comparative Analytical Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide Executive Summary Validating highly functionalized, polar heterocyclic com...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Executive Summary

Validating highly functionalized, polar heterocyclic compounds presents a unique set of analytical challenges. 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid ( C7​H8​N2​O3​ ) is a prime example: it possesses a basic amino group, an acidic carboxyl moiety, and a hydrogen-bonding hydroxymethyl group on a compact pyridine core. At physiological and mildly acidic pH, it exists as a highly polar zwitterion.

As a Senior Application Scientist, I frequently observe laboratories failing to validate such structures because they rely on default legacy methods (e.g., standard C18 chromatography and 1D NMR). This guide objectively compares advanced analytical techniques against conventional alternatives, providing the causal reasoning and self-validating protocols required to unambiguously confirm the structure and purity of this specific pyridine derivative.

Chromatographic Isolation: ZIC-HILIC vs. Reversed-Phase HPLC

The Causality of Retention Failure

Standard Reversed-Phase HPLC (RP-HPLC) relies on hydrophobic interactions. Because 6-amino-5-(hydroxymethyl)pyridine-3-carboxylic acid has a negative LogP and multiple ionizable sites, it lacks the hydrophobicity required to partition into a C18 stationary phase. Consequently, it elutes in the void volume ( t0​ ), making it impossible to separate from synthetic byproducts or assess purity [1].

To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative. By utilizing a zwitterionic stationary phase (ZIC-HILIC) and a highly organic mobile phase, retention is achieved through a combination of orthogonal mechanisms: partitioning into a water-enriched layer immobilized on the silica surface, and electrostatic interactions with the zwitterionic functional groups [2, 3].

Performance Comparison
Chromatographic ParameterRP-HPLC (C18 Column)ZIC-HILIC (Sulfobetaine)Causality / Scientific Rationale
Retention Factor ( k′ ) < 0.5 (Void Elution)4.2HILIC partitions the polar zwitterion into the aqueous stationary layer.
Peak Symmetry ( As​ ) N/A (Co-elution)1.15Buffered HILIC prevents secondary silanol interactions.
Resolution ( Rs​ ) < 1.0 (Unresolved)> 2.5Electrostatic selectivity resolves structurally similar positional isomers.

Elemental Confirmation: High-Resolution (HRMS) vs. Low-Resolution MS

The < 5 ppm Mandate

A standard single quadrupole mass spectrometer (LRMS) provides nominal mass data. For our target compound, LRMS yields an [M+H]+ of 169 m/z . However, nominal mass cannot differentiate between our target and isobaric impurities (e.g., a completely different molecular formula that happens to weigh ~169 Da).

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provides exact mass measurements. The theoretical exact mass for [C7​H8​N2​O3​+H]+ is 169.0613 Da . Pharmaceutical validation standards dictate that mass error must be < 5 ppm to definitively assign an elemental composition [4, 5].

Mass Accuracy Comparison
ParameterSingle Quadrupole (LRMS)Q-TOF (HRMS)Causality / Scientific Rationale
Resolving Power ( R ) ~ 1,000> 30,000Q-TOF separates closely eluting isobaric interferences.
Measured [M+H]+ 169.1 m/z 169.0611 m/z High-frequency digitization allows exact mass calculation.
Mass Error ±0.5 Da 1.2 ppm Sub-5 ppm error mathematically restricts the formula to C7​H8​N2​O3​ .

Regiochemical Elucidation: 2D NMR vs. 1D NMR

Mapping the Pyridine Ring

While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) confirms where they are. 1D 1H and 13C NMR will confirm the presence of two aromatic protons, a CH2​ group, and the appropriate number of carbons. However, 1D NMR cannot easily rule out positional isomers (e.g., 2-amino vs. 6-amino derivatives)[6].

To create a self-validating structural proof, 2D HMBC (Heteronuclear Multiple Bond Correlation) is required. HMBC maps long-range ( 2J and 3J ) carbon-proton couplings. By observing which carbons the −CH2​− protons couple to, we can unambiguously anchor the hydroxymethyl group to C-5 and the amino group to C-6.

HMBC_Map cluster_protons Proton Donors (1H) cluster_carbons Carbon Acceptors (13C) H2 H-2 (Pyridine) C3 C-3 (COOH) H2->C3 2J Coupling C6 C-6 (NH2) H2->C6 3J Coupling H4 H-4 (Pyridine) H4->C3 2J Coupling C5 C-5 (CH2OH) H4->C5 2J Coupling H4->C6 3J Coupling H_CH2 CH2 (Hydroxymethyl) H_CH2->C5 1J (via HSQC) H_CH2->C6 3J Coupling C4 C4 H_CH2->C4 3J Coupling

Fig 1. 2D HMBC logical mapping used to unambiguously assign regiochemistry.

Step-by-Step Experimental Protocols

The following self-validating workflows ensure maximum data integrity for highly polar pyridine derivatives.

Protocol A: ZIC-HILIC LC-MS/MS Purity Assessment
  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of sample diluent (75:25 Acetonitrile:Water containing 10 mM ammonium formate). Note: High organic diluent is critical to prevent peak distortion in HILIC.

  • Column Selection: SeQuant® ZIC-HILIC (150 mm × 4.6 mm, 3.5 µm) or equivalent zwitterionic column.

  • Mobile Phase: Isocratic elution using 70% Acetonitrile / 30% Water buffered with 10 mM Ammonium Formate adjusted to pH 4.5. (The acidic pH ensures the carboxylate is partially protonated while the amine is fully ionized, optimizing electrostatic interactions).

  • Flow Rate & Temperature: 0.5 mL/min at 30°C.

  • Detection: UV at 254 nm in series with Electrospray Ionization (ESI) MS.

Protocol B: HRMS (Q-TOF) Exact Mass Determination
  • Ionization: ESI in positive ion mode ( ESI+ ). Capillary voltage set to 3.0 kV.

  • Calibration (Lock-Mass): Continuously infuse a reference standard (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary sprayer to provide real-time mass axis correction.

  • Acquisition: Scan range m/z 50 to 500.

  • Data Processing: Extract the exact mass for the [M+H]+ ion. Calculate the mass error using the formula:

    Error(ppm)=[(MeasuredMass−TheoreticalMass)/TheoreticalMass]×1,000,000 . Ensure the result is ≤5.0 ppm .
Protocol C: 2D NMR Regiochemical Mapping
  • Sample Preparation: Dissolve 15 mg of the highly purified compound in 0.6 mL of DMSO−d6​ . Note: DMSO−d6​ is required as the zwitterion is poorly soluble in CDCl3​ .

  • Instrument: 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Acquisition:

    • Acquire standard 1D 1H (16 scans) and 13C (1024 scans).

    • Acquire 2D HSQC to map direct C-H bonds.

    • Acquire 2D HMBC (optimized for nJCH​=8 Hz ) to map 2-bond and 3-bond connectivity.

  • Validation Check: Verify that the −CH2​− protons (typically ~4.5 ppm) show a strong 3J HMBC cross-peak to the C-6 carbon (which is shifted downfield due to the −NH2​ group), proving the adjacent relationship.

Analytical Workflow Visualization

Workflow A Crude Synthesis Mixture B ZIC-HILIC LC (Polar Isolation) A->B Orthogonal Retention C HRMS (Q-TOF) (< 5 ppm Error) B->C Exact Mass Confirmation D 2D NMR (HMBC) (Regiochemistry) C->D Structural Mapping E Validated Structure D->E Final Approval

Fig 2. Sequential analytical workflow for structural validation of polar pyridine derivatives.

References

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: PMC / National Institutes of Health[Link]

  • A Survey of Polar Stationary Phases for Hydrophilic Interaction Chromatography and Recent Progress in Understanding Retention and Selectivity Source: ResearchGate[Link]

  • HPLC Methods for analysis of Pyridine Source: Helix Chromatography[Link]

  • Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications Source: Spectroscopy Online[Link]

  • High Resolution Mass Spectrometry Source: ResolveMass Laboratories Inc.[Link]

  • Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives Source: PMC / National Institutes of Health[Link]

Comparative

Comparative Biological Activity Guide: 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic Acid and Analogs

As the landscape of targeted oncology and metabolic disease therapies evolves, exploiting tumor-specific metabolic dependencies has become a primary strategy in drug development. A critical focal point is the NAD+ biosyn...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology and metabolic disease therapies evolves, exploiting tumor-specific metabolic dependencies has become a primary strategy in drug development. A critical focal point is the NAD+ biosynthesis network. While Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors have shown promise, tumor resistance via the Preiss-Handler salvage pathway—driven by Nicotinate Phosphoribosyltransferase (NAPRT)—necessitates the development of novel nicotinic acid (NA) analogs[1].

This guide provides an in-depth comparative analysis of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (CAS: 2155852-56-3), a specialized structural analog of 6-aminonicotinic acid (6-ANA). We will evaluate its biological activity, structural rationale, and experimental validation against standard alternatives in the field.

Mechanistic Framework: Targeting the Preiss-Handler Pathway

To understand the utility of 6-amino-5-(hydroxymethyl)pyridine-3-carboxylic acid, one must examine the causality of its mechanism. Standard nicotinic acid is converted by NAPRT into nicotinic acid mononucleotide (NAMN), eventually yielding NAD+.

When researchers introduce a 6-amino substitution to the pyridine ring, the molecule acts as a "hijacker" of the Preiss-Handler pathway. NAPRT converts 6-aminonicotinic acid analogs into 6-amino-NADP+. This toxic metabolite acts as a potent, competitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD) in the Pentose Phosphate Pathway (PPP), leading to oxidative stress and targeted cell death in NAPRT-amplified cancer cells [2].

The Rationale for C5-Hydroxymethyl Substitution

While unsubstituted 6-ANA is an effective NAPRT substrate, it suffers from rapid clearance and potential off-target binding. The addition of a 5-hydroxymethyl group in 6-amino-5-(hydroxymethyl)pyridine-3-carboxylic acid introduces two critical mechanistic alterations:

  • Steric Modulation: The bulkier C5 substitution alters the Vmax​/Km​ ratio within the NAPRT binding pocket, potentially slowing the conversion rate to create a sustained, slow-release prodrug effect.

  • Esterification Handle: The hydroxyl moiety provides a synthetic handle for creating lipophilic ester prodrugs, which dramatically enhance cellular permeability compared to the highly polar parent carboxylic acids [2].

NAD_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT NA Nicotinic Acid (NA) NAPRT NAPRT Enzyme NA->NAPRT Analog 6-Amino-5-(hydroxymethyl) nicotinic acid Analog->NAPRT Competitive Binding NMN NMN NAMPT->NMN NAMN NAMN / Toxic Analog NAPRT->NAMN NAD NAD+ Pool (Cell Survival) NMN->NAD NAMN->NAD Normal Pathway PPP 6PGD (PPP) (Inhibited by Toxic Analog) NAMN->PPP 6-Amino-NADP+ Metabolite

Diagram 1: NAD+ Biosynthesis pathways illustrating NAPRT-mediated conversion of 6-amino analogs.

Comparative Biological Activity

The table below synthesizes the quantitative and qualitative performance of 6-amino-5-(hydroxymethyl)pyridine-3-carboxylic acid against its primary structural alternatives.

Compound / AnalogPrimary Cellular TargetNAPRT Substrate Affinity6PGD Inhibition (Post-Conversion)Off-Target NeurotoxicityPrimary Research Application
Nicotinic Acid (NA) NAPRT (Endogenous)High ( Km​≈1.5μM )NoneNoneBaseline control; NAD+ rescue assays.
6-Aminonicotinamide (6-AN) NAMPT (Salvage)Low (Bypasses NAPRT)Very High ( IC50​<10nM )High[3]Broad-spectrum PPP inhibition; historical standard.
6-Aminonicotinic Acid (6-ANA) NAPRT (Preiss-Handler)High ( Km​≈4.2μM )HighModerateSelective targeting of NAPRT-amplified tumors.
6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid NAPRT (Preiss-Handler)Moderate (Steric bulk alters Km​ )HighLowProdrug development; SAR mapping of NAPRT pocket.

Data interpretation: While 6-AN is a potent inhibitor, its reliance on NAMPT and high neurotoxicity limits in vivo utility. By shifting the substrate specificity to NAPRT using 6-ANA and its 5-hydroxymethyl derivative, researchers can achieve synthetic lethality specifically in tumors that overexpress NAPRT to escape NAMPT inhibitors[1][2].

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of these analogs, the following protocols are designed as self-validating systems. Causality is established through strict biochemical dependencies and rescue controls.

Protocol A: Continuous Fluorometric NAPRT Enzymatic Assay

This assay measures the ability of NAPRT to utilize the 5-hydroxymethyl analog as a substrate. Because the direct product (NAMN analog) is difficult to quantify, this protocol uses a coupled enzymatic system to generate a fluorescent NADH readout [1].

Causality & Validation: The system is self-validating because it includes a "-PRPP" (Phosphoribosyl pyrophosphate) control. Without PRPP, NAPRT cannot function. Any fluorescence generated in the absence of PRPP immediately flags false-positive autofluorescence or assay interference by the analog.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 2 mM ATP, and 0.5 mg/mL BSA.

  • Coupling Enzymes: Add recombinant NMNAT (1 U/mL), NAD synthetase (1 U/mL), and Alcohol Dehydrogenase (ADH, 2 U/mL) to the buffer. Add 2% ethanol as the ADH substrate.

  • Substrate Addition: Aliquot 100 μL of the master mix into a 96-well black microplate. Add 6-amino-5-(hydroxymethyl)pyridine-3-carboxylic acid at varying concentrations (0.1 μM to 100 μM ).

  • Initiation: Initiate the reaction by adding 1 mM PRPP. (Validation Control: Add buffer instead of PRPP to negative control wells).

  • Kinetic Readout: Monitor NADH fluorescence continuously (Excitation: 340 nm, Emission: 460 nm) for 30 minutes at 37°C.

  • Analysis: Calculate the initial velocity ( V0​ ) from the linear slope of the fluorescence curve to determine the apparent Km​ and Vmax​ relative to standard Nicotinic Acid.

Protocol B: Synthetic Lethality Cell Viability Assay

This workflow evaluates the analog's ability to selectively kill cancer cells when the primary NAMPT pathway is blocked.

Causality & Validation: The use of an NMN (Nicotinamide Mononucleotide) rescue arm validates the mechanism. If the combination of a NAMPT inhibitor + the NA analog causes cell death, but adding exogenous NMN restores viability, it proves the toxicity is strictly due to NAD+ depletion/PPP inhibition, ruling out non-specific chemical toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed NAPRT-expressing cancer cells (e.g., HCT116 or specific PDAC lines) in 96-well plates at 5,000 cells/well. Incubate overnight.

  • NAMPT Blockade: Pre-treat cells with 10 nM FK866 (a highly specific NAMPT inhibitor) to force cellular reliance on the NAPRT pathway.

  • Analog Treatment: After 4 hours, treat cells with a dose-response gradient (1 μM to 500 μM ) of 6-amino-5-(hydroxymethyl)pyridine-3-carboxylic acid.

  • Rescue Control (Validation): In a parallel set of identical wells, add 1 mM NMN alongside the analog treatment.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to measure ATP-dependent luminescence (correlating to viable cell number).

  • Data Synthesis: Plot dose-response curves to calculate the IC50​ . A successful analog will show a low IC50​ in the FK866 arm, and a completely flat, non-toxic curve in the NMN rescue arm.

Workflow Step1 Cell Seeding (NAPRT+ Cancer Lines) Step2 Co-Treatment (FK866 + Analog) Step1->Step2 Step3 Validation Arm (+ NMN Rescue) Step1->Step3 Step4 CellTiter-Glo Viability Assay Step2->Step4 Step3->Step4 Expected: 100% Viability Step5 Data Analysis (IC50 Calculation) Step4->Step5

Diagram 2: Experimental workflow for evaluating synthetic lethality via dual NAMPT/NAPRT inhibition.

Summary for Drug Development Professionals

When designing libraries around the pyridine-3-carboxylic acid scaffold, the 6-amino-5-(hydroxymethyl) derivative offers a strategic advantage over traditional 6-AN. By shifting the metabolic burden to NAPRT, it allows for targeted therapy in biomarker-selected (NAPRT-amplified) patient populations. Furthermore, the 5-hydroxymethyl group serves as an ideal synthetic node for generating lipophilic prodrugs, overcoming the pharmacokinetic limitations that have historically plagued polar nicotinic acid analogs.

References
  • A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase PubMed Central (PMC)
  • Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma ResearchG
  • 6-Nitronicotinamide vs.
Validation

A Comparative Guide to Chiral Separation of Aminopyridine Derivatives by HPLC

Introduction: The Stereochemical Imperative for Aminopyridine Derivatives Aminopyridine and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therape...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Imperative for Aminopyridine Derivatives

Aminopyridine and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Their unique electronic properties and ability to form key hydrogen bond interactions have led to their incorporation into drugs targeting a wide range of conditions, from neurological disorders to autoimmune diseases.[2][3] A prominent example is the development of selective Tyrosine Kinase 2 (TYK2) inhibitors, which often feature a chiral aminopyridine core and are promising treatments for diseases like psoriasis.[2][4]

As with more than half of all small-molecule drugs, many aminopyridine derivatives are chiral.[5] The different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[6] One enantiomer may be the active therapeutic (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[6] Consequently, regulatory agencies worldwide mandate strict control over the stereochemical purity of chiral drug substances.[6] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent analytical technique for separating enantiomers and ensuring the safety and efficacy of these drugs.[7][8] This guide provides a comparative analysis of HPLC-based chiral separation strategies for aminopyridine derivatives, grounded in experimental data and field-proven insights.

Pillar 1: The Science of Chiral Recognition in HPLC

The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is most often immobilized onto the silica support to create a CSP.[9] The differing stability of these complexes leads to different retention times, enabling separation. For aminopyridine derivatives, which are typically basic and contain aromatic systems, the most successful CSPs are those that can engage in a combination of specific interactions.

Key Chiral Stationary Phases for Aminopyridine Derivatives

1. Polysaccharide-Based CSPs: These are the most widely used and versatile CSPs in the pharmaceutical industry.[10] They consist of cellulose or amylose derivatives, commonly coated or immobilized on a silica gel matrix. The chiral selectors are typically phenylcarbamate derivatives, such as tris(3,5-dimethylphenylcarbamate), found in columns like Chiralcel® OD and Chiralpak® AD .[6][11]

  • Mechanism of Action: Chiral recognition on polysaccharide phases is a complex interplay of forces. The helical polymer structure creates chiral grooves and cavities where analytes can bind. For aminopyridine derivatives, the key interactions include:

    • π-π Interactions: Between the pyridine ring and/or other aromatic moieties of the analyte and the phenyl groups of the CSP.

    • Hydrogen Bonding: The amino group and the pyridine nitrogen can act as hydrogen bond acceptors or donors, interacting with the carbamate groups on the CSP.

    • Dipole-Dipole Interactions: Resulting from the polar functional groups on both the analyte and the CSP.

    • Steric Hindrance: The overall shape of the analyte and its ability to fit snugly into the chiral cavities of the CSP is a critical factor.[12]

Expertise in Practice: The basic nature of the aminopyridine core necessitates the addition of a basic modifier, such as diethylamine (DEA), to the mobile phase.[9] This is a crucial step to prevent peak tailing and achieve symmetrical peak shapes. The DEA competes with the basic analyte for highly acidic silanol sites on the silica surface, thereby improving chromatographic performance.

2. Cyclodextrin-Based CSPs: Cyclodextrins are chiral, cyclic oligosaccharides that form a truncated cone or torus shape.[12] The interior of this cavity is relatively hydrophobic, while the exterior is hydrophilic.

  • Mechanism of Action: The primary mode of interaction is the formation of inclusion complexes , where the aromatic pyridine ring or other hydrophobic parts of the analyte fit into the cyclodextrin cavity.[9] Chiral recognition is achieved through secondary interactions between the functional groups of the analyte (like the amino group) and the hydroxyl groups at the rim of the cyclodextrin cavity.[12]

Visualizing the Chiral Recognition Mechanism

The following diagram illustrates the key interactions responsible for chiral separation on a polysaccharide-based CSP.

Figure 1: Chiral Recognition on a Polysaccharide CSP cluster_CSP Chiral Stationary Phase (Polysaccharide Groove) cluster_Analyte Aminopyridine Enantiomer CSP_Groove Chiral Groove Pi_Stack Phenyl Group (π-surface) H_Bond_Site Carbamate (-NHCOO-) H-Bond Site Pyridine_Ring Pyridine Ring (π-system) Pyridine_Ring->Pi_Stack π-π Interaction Amino_Group Amino Group (H-Bond Donor/Acceptor) Amino_Group->H_Bond_Site Hydrogen Bonding Chiral_Center *Chiral Center Chiral_Center->CSP_Groove Steric Fit / Repulsion label_note Note: The combination and geometry of these interactions differ for each enantiomer, leading to different retention times.

Caption: Interactions governing enantioselectivity on a polysaccharide CSP.

Pillar 2: Comparative Performance of Polysaccharide CSPs

Method development in chiral chromatography is often an empirical process.[8] Screening several columns with different selectivities is the most effective strategy. To illustrate this, we compare the performance of four common polysaccharide-based CSPs for the separation of novel chiral Mannich bases derived from 2-aminopyridine (specifically, Imidazo[1,2-a]pyridine derivatives), as described in the literature.[13][14]

Chiral Stationary Phase (CSP)Chiral SelectorSeparation Outcome for Imidazo[1,2-a]pyridine DerivativesTypical Strengths & Considerations
Chiralpak® AS Amylose tris[(S)-α-methylbenzylcarbamate]Successful Separation [13][14]Often shows unique selectivity where other columns fail. The chiral center in the selector itself provides a different recognition mechanism.
Chiralcel® OD Cellulose tris(3,5-dimethylphenylcarbamate)Successful Separation [13][14]A workhorse column with broad applicability, especially for compounds with aromatic rings. Strong π-π and hydrogen bonding capabilities.
Chirapak® AS-3R Amylose tris[(S)-α-methylbenzylcarbamate]Successful Separation [13][14]This is a reversed-phase version of Chiralpak AS, indicating the versatility of the selector across different mobile phase modes.
Chiralcel® OJ Cellulose tris(4-methylbenzoate)Successful Separation [13][14]The methylbenzoate selector offers different electronic properties compared to phenylcarbamates, leading to alternative selectivity.

Analysis of Comparative Data: The successful separation of these aminopyridine derivatives across four different polysaccharide CSPs highlights the robustness of this column class.[13][14] However, the choice between an amylose-based (Chiralpak AS) and a cellulose-based (Chiralcel OD) backbone, as well as the specific derivative on the polysaccharide, can lead to significant differences in resolution and even a reversal of the enantiomer elution order.[10] For basic compounds like aminopyridines, a screening approach that includes both Chiralpak AD-H (amylose-based) and Chiralcel OD-H (cellulose-based) is a highly effective starting point.[6][9]

Pillar 3: A Self-Validating Experimental Protocol

This section provides a detailed, step-by-step protocol for the chiral separation of a generic Imidazo[1,2-a]pyridine derivative, based on common practices for this class of compounds.[13][15] The logic behind each parameter is explained to ensure the protocol is both reproducible and adaptable.

Objective: To resolve the enantiomers of a chiral Imidazo[1,2-a]pyridine derivative with baseline resolution (Rs > 1.5).
Materials & Equipment:
  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA). Racemic standard of the analyte.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.

Chromatographic Conditions:
ParameterSettingRationale & Causality
Mobile Phase n-Hexane / 2-Propanol / DEA (90:10:0.1, v/v/v)Normal Phase Mode: Provides good solubility for many organic compounds and promotes interaction with the CSP.[6] n-Hexane: A weak, non-polar solvent that ensures the analyte interacts strongly with the CSP. 2-Propanol (IPA): The polar modifier. Its concentration is critical; it modulates the retention time by competing with the analyte for polar interaction sites on the CSP. A lower percentage of IPA generally increases retention and can improve resolution.[15] Diethylamine (DEA): A basic additive essential for analyzing basic compounds like aminopyridines. It masks active silanol sites on the silica support, preventing ionic interactions that cause severe peak tailing and poor resolution.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID analytical column. It provides a good balance between analysis time and efficiency. Lowering the flow rate can sometimes improve resolution but will increase the run time.
Column Temp. 25 °C (Ambient)Temperature affects mobile phase viscosity and reaction kinetics. Running at a controlled ambient temperature is a good starting point. Lowering the temperature can sometimes enhance enantioselectivity by increasing the stability difference between the diastereomeric complexes.
Detection UV at 254 nmThe aromatic nature of the imidazo[1,2-a]pyridine core provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds. The optimal wavelength should be confirmed by analyzing the UV spectrum of the analyte.
Injection Vol. 10 µLA typical injection volume for analytical HPLC to avoid column overloading, which can degrade peak shape and resolution.
Procedure & Data Analysis:
  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.

  • Performance Calculation:

    • Calculate the Resolution (Rs) between the two enantiomer peaks. A value ≥ 1.5 indicates baseline separation, which is required for accurate quantification.

    • Calculate the Selectivity (α) , which is the ratio of the retention factors of the two enantiomers. A value > 1 is necessary for any separation.

    • Assess the Tailing Factor for each peak to ensure the basic additive (DEA) is effectively preventing undesirable secondary interactions.

Visualizing the Experimental Workflow

Figure 2: General Workflow for Chiral Method Development start Define Analytical Goal (e.g., Quantify Enantiomeric Purity) prep Sample Preparation (Dissolve & Filter Analyte) start->prep screen Primary Screening (e.g., Chiralcel OD-H, Chiralpak AD-H) prep->screen eval1 Evaluate Results (Rs, α, Peak Shape) screen->eval1 optimize Method Optimization (Adjust % Alcohol, Additive, Temp.) eval1->optimize Partial or No Separation validate Method Validation (Linearity, Precision, Accuracy) eval1->validate Good Separation eval2 Evaluate Optimized Method optimize->eval2 eval2->optimize Needs Further Improvement eval2->validate Optimized end Routine Analysis validate->end no_sep No/Poor Separation not_ok Rs < 1.5 ok Rs ≥ 1.5

Caption: A systematic workflow for chiral HPLC method development.

Conclusion

The chiral separation of aminopyridine derivatives is a critical task in pharmaceutical development and quality control. A successful separation hinges on selecting an appropriate Chiral Stationary Phase and meticulously optimizing the mobile phase conditions. Polysaccharide-based CSPs, such as Chiralcel® OD and Chiralpak® AD, have demonstrated broad utility for these basic, aromatic compounds due to their ability to engage in multiple interaction modes, including π-π stacking, hydrogen bonding, and steric inclusion. For researchers and drug development professionals, a systematic screening approach, coupled with a fundamental understanding of the role of mobile phase additives like diethylamine, is the most efficient path to developing a robust and reliable enantioselective HPLC method.

References

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu. [Link]

  • Feibush, B., et al. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. [Link]

  • High-performance liquid chromatographic enantioseparation of aminonaphthol analogs on polysaccharide-based chiral stationary phases. (2012). ResearchGate. [Link]

  • Chiral Separation of 4‑Iminoflavan Derivatives on Several Polysaccharide‑Based Chiral Stationary Phases by HPLC. (2014). ResearchGate. [Link]

  • Keltoum, C. B. B. O., et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry. [Link]

  • Moslin, R., et al. (2013). Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ilisz, I., et al. (2016). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules. [Link]

  • Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. (2015). IntechOpen. [Link]

  • Glovacki, A., & Kapron, B. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly. [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. (2025). ResearchGate. [Link]

  • Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. (2025). PMC. [Link]

  • Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. (2001). ResearchGate. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

  • Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. (2024). PMC. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. (2023). Bentham Science. [Link]

  • Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. (2013). PubMed. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order. (2025). MDPI. [Link]

  • Comparison of Chiral Chromatography Columns for Pharmaceutical Method Development. (2010). R Discovery. [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). Hindawi. [Link]

  • HPLC and SFC Enantioseparation of ()-Trans–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Int. (2024). FULIR. [Link]

  • Identification of an imidazopyridine scaffold to generate potent and selective TYK2 inhibitors that demonstrate activity in an in vivo psoriasis model. (2017). PubMed. [Link]

  • Identification of an imidazopyridine scaffold to generate potent and selective TYK2 inhibitors that demonstrate activity in an in vivo psoriasis model. (2017). ResearchGate. [Link]

Sources

Comparative

"benchmarking 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid against known drugs"

An Objective Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid against Ruxolitinib in JAK2 Inhibition Introduction In the landscape of drug discovery, the...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid against Ruxolitinib in JAK2 Inhibition

Introduction

In the landscape of drug discovery, the identification of novel small molecules with potential therapeutic activity is merely the first step in a long and rigorous journey. The critical subsequent phase involves benchmarking these compounds against established, clinically relevant drugs to ascertain their relative potency, selectivity, and potential for further development. This guide presents a comprehensive framework for such a comparative analysis, using the hypothetical identification of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (hereafter referred to as Compound X ) as an inhibitor of Janus Kinase 2 (JAK2).

The JAK-STAT signaling pathway is a cornerstone of cytokine signaling, playing a pivotal role in hematopoiesis and immune response. Dysregulation of this pathway, particularly through hyperactivation of JAK2, is a known driver of myeloproliferative neoplasms (MPNs) and inflammatory diseases. Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2, was the first drug of its class approved by the FDA for the treatment of myelofibrosis and polycythemia vera, making it the gold-standard benchmark for any new, aspiring JAK2 inhibitor.

This guide provides a detailed, step-by-step methodology for a head-to-head comparison of a novel compound (Compound X) and Ruxolitinib. We will outline the requisite in vitro enzymatic and cell-based assays, explain the scientific rationale behind each experimental choice, and present a framework for data interpretation, thereby offering a robust protocol for researchers in the field of kinase inhibitor development.

Phase 1: In Vitro Enzymatic Activity and Potency Determination

The initial and most fundamental assessment is to quantify the direct inhibitory effect of Compound X on the target enzyme, JAK2, and compare its potency with that of Ruxolitinib. This is achieved through a cell-free enzymatic assay.

Rationale for Experimental Choice

An in vitro enzymatic assay isolates the target enzyme from the complexities of a cellular environment. This allows for the precise measurement of direct inhibition and the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. We will employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a highly sensitive and robust method for quantifying enzymatic activity.

Experimental Workflow: TR-FRET Assay

G cluster_0 Biochemical Assay Recombinant JAK2 Recombinant JAK2 Kinase Reaction Incubate at RT Recombinant JAK2->Kinase Reaction Peptide Substrate Peptide Substrate Peptide Substrate->Kinase Reaction ATP ATP ATP->Kinase Reaction Test Compounds Compound X or Ruxolitinib (10-point dose response) Test Compounds->Kinase Reaction TR-FRET Detection Add Detection Reagents Read Plate Kinase Reaction->TR-FRET Detection IC50 Determination Calculate IC50 Value (Potency) TR-FRET Detection->IC50 Determination G cluster_1 Cell-Based Assay Workflow Cell Culture Seed JAK2-V617F+ Cells (e.g., HEL cells) Compound Treatment Treat with Compound X or Ruxolitinib (Dose-response, 2h) Cell Culture->Compound Treatment Cell Lysis Lyse cells, collect protein Compound Treatment->Cell Lysis Protein Quantification BCA Assay Cell Lysis->Protein Quantification SDS-PAGE Separate proteins by size Protein Quantification->SDS-PAGE Western Transfer Transfer to PVDF membrane SDS-PAGE->Western Transfer Immunoblotting Probe with antibodies: p-STAT3 (Tyr705) Total STAT3 Loading Control (Actin) Western Transfer->Immunoblotting Imaging & Analysis Chemiluminescent detection Densitometry Analysis Immunoblotting->Imaging & Analysis

Caption: Step-by-step workflow for Western blot analysis.

  • Cell Culture and Treatment :

    • Culture HEL cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to 70-80% confluency.

    • Treat cells with increasing concentrations of Compound X or Ruxolitinib (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2 hours.

  • Protein Extraction :

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. [1][2] * Clarify the lysates by centrifugation and collect the supernatant.

  • Western Blotting :

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. [2] * Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. [2] * Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705).

    • After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading. [3]

  • Data Analysis :

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.

    • Normalize these ratios to the untreated control to determine the percent inhibition.

    • Plot the percent inhibition against inhibitor concentration to calculate the cellular IC50.

Anticipated Data and Interpretation

This experiment will reveal the concentration at which each compound inhibits the JAK2 signaling pathway within a living cell. A successful compound will show a dose-dependent decrease in the p-STAT3/Total STAT3 ratio.

CompoundTarget PathwayAssay TypeCellular IC50 (nM) [Hypothetical Data]
Compound X JAK2/STAT3Western Blot (HEL cells)250
Ruxolitinib JAK2/STAT3Western Blot (HEL cells)150

Interpretation: The cellular IC50 values are typically higher than the enzymatic IC50s due to factors like cell membrane permeability and potential for efflux. In our hypothetical data, Ruxolitinib maintains its superior potency in the cellular context. Compound X demonstrates a good translation from enzymatic to cellular activity (a "cell shift" of ~17-fold), indicating reasonable cell permeability and target engagement. This result is encouraging and supports its candidacy for further profiling.

Conclusion and Future Directions

This guide has outlined a foundational, two-stage benchmarking strategy for a novel, hypothetical JAK2 inhibitor, Compound X, against the clinical standard, Ruxolitinib. The initial in vitro enzymatic assay provides a direct measure of potency against the isolated kinase, while the subsequent cell-based assay validates on-target activity within a relevant physiological system.

Based on our hypothetical data, Compound X is a potent inhibitor of JAK2, albeit less so than Ruxolitinib. Its promising cellular activity warrants progression to more advanced studies, including:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity of Compound X against a broad panel of other kinases to determine its selectivity. High selectivity for JAK2 over other kinases is crucial for minimizing off-target effects.

  • Anti-proliferative Assays: Determining the effect of Compound X on the proliferation of JAK2-dependent cell lines to confirm that pathway inhibition translates to a functional anti-cancer effect.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of myeloproliferative neoplasms to assess its pharmacokinetic properties, in vivo target engagement, and overall efficacy.

By following a logical, stepwise benchmarking process grounded in established scientific protocols, researchers can efficiently evaluate the potential of new chemical entities and make data-driven decisions for advancing the most promising candidates toward clinical development.

References

  • Spoerl, S., et al. (2014). Quantification of total and phosphorylated STAT3 by calibrated western blotting. Journal of Visualized Experiments, (90), e51731. Available at: [Link]

  • Tefferi, A. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research, 17(8), 1935-1941. Available at: [Link]

  • Kong, T., et al. (2023). Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. Blood, 142(Supplement 1), 3209. Available at: [Link]

  • Malik, M., & Zito, P. M. (2023). Ruxolitinib. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Lee, H., et al. (2020). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Molecules, 25(15), 3369. Available at: [Link]

  • Luthra, R., et al. (2006). Detection of the JAK2 V617F Mutation by LightCycler PCR and Probe Dissociation Analysis. The Journal of Molecular Diagnostics, 8(4), 485-489. Available at: [Link]

  • ResearchGate. (2013). Does anyone have experience using pSTAT 1 and 3 antibodies for western blots?. Retrieved from [Link]

  • Verstovsek, S. (2012). Ruxolitinib: The First FDA Approved Therapy for the Treatment of Myelofibrosis. Clinical Cancer Research, 18(11), 3021-3028. Available at: [Link]

  • Hein, T., et al. (2024). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]

  • Al-Kuraishy, H. M., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Drug Investigation, 43(3), 169-181. Available at: [Link]

  • Massive Bio. (2026). Ruxolitinib Phosphate. Retrieved from [Link]

  • Wang, H., et al. (2020). Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction. SLAS Discovery, 25(8), 929-938. Available at: [Link]

  • Al-Kuraishy, H. M., et al. (2023). Ruxolitinib: A Review of Its Use in Patients with Myelofibrosis. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). In Vitro and in Vivo Inhibition of JAK2 Signaling by Potent and Selective JAK2 Inhibitor. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). Pharmacology Review. Retrieved from [Link]

  • Xin, P., et al. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology, 14, 1106159. Available at: [Link]

  • ARUP Laboratories. (n.d.). JAK2 (V617F) Mutation by ddPCR, Quantitative. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is the mechanism of action of Ruxolitinib Phosphate?. Retrieved from [Link]

  • Al-Jammal, K., & Mascarenhas, J. (2014). Efficacy of Ruxolitinib for Myelofibrosis. Clinical Medicine Insights: Therapeutics, 6, CMT.S13444. Available at: [Link]

  • PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Action Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Science, 296(5573), 1653-1655. Available at: [Link]

Sources

Validation

In Vitro vs. In Vivo Profiling of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic Acid: A Next-Generation NAD+ Antimetabolite Guide

Target Audience: Drug Discovery Researchers, Translational Scientists, and Pharmacologists Focus: Comparative evaluation of pyridine-3-carboxylic acid analogs in NAD+ metabolism modulation. Executive Summary & Structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Drug Discovery Researchers, Translational Scientists, and Pharmacologists Focus: Comparative evaluation of pyridine-3-carboxylic acid analogs in NAD+ metabolism modulation.

Executive Summary & Structural Rationale

In the landscape of cancer metabolism and antimetabolite drug discovery, targeting NAD+ biosynthesis remains a highly active frontier. 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (6-AHNA) (CAS: 2155852-56-3) represents a highly functionalized structural analog within the pyridine-3-carboxylic acid family.

As Application Scientists, we frequently evaluate how minor structural modifications drastically alter a compound's metabolic fate. Classic antimetabolites like 6-aminonicotinamide (6-AN) have demonstrated potent inhibition of NAD(P)+-dependent processes, specifically targeting the pentose phosphate pathway via 6-phosphogluconate dehydrogenase ([1]). However, 6-AN's clinical utility is severely bottlenecked by off-target neurotoxicity and broad-spectrum metabolic interference ([2]).

The addition of a 5-hydroxymethyl moiety in 6-AHNA introduces critical steric bulk. This modification is designed to shift the molecule's binding affinity toward Nicotinic Acid Phosphoribosyltransferase (NAPRT) , the rate-limiting enzyme of the Preiss-Handler pathway ([3]). This guide provides a rigorous framework for comparing 6-AHNA against legacy inhibitors (6-AN) and standard NAMPT inhibitors (FK866) using self-validating in vitro and in vivo workflows.

G NA Nicotinic Acid (NA) NAPRT NAPRT Enzyme NA->NAPRT Preiss-Handler NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Salvage Pathway NAD NAD+ Pool NAPRT->NAD NAMPT->NAD AHNA 6-AHNA AHNA->NAPRT Competitive Inhibition

Diagram 1: NAD+ Biosynthesis Pathways illustrating targeted NAPRT inhibition by 6-AHNA.

Phase 1: In Vitro Profiling (Cellular Efficacy & Mechanism)

The Causality of Experimental Design

In vitro assays are essential for isolating direct target engagement from systemic metabolic conversion. Because NAD+ biosynthesis relies on two parallel pathways, we must utilize genetically distinct cell lines to prove selectivity. We use HCT116 (NAPRT-proficient) and HGC-27 (NAPRT-deficient) cells. If 6-AHNA selectively targets NAPRT, it will show higher efficacy in HCT116 cells, whereas NAMPT inhibitors (FK866) will show hypersensitivity in HGC-27 cells.

Step-by-Step Protocol & Self-Validating System
  • Cell Seeding: Seed HCT116 and HGC-27 cells at 3,000 cells/well in 96-well plates. Incubate overnight at 37°C.

  • Compound Titration: Treat cells with a 10-point dose-titration of 6-AHNA, 6-AN, and FK866 (ranging from 0.1 nM to 100 μM).

  • Self-Validating Rescue Arm (Critical Step): To guarantee that observed cytotoxicity is strictly driven by on-target NAD+ depletion rather than off-target chemical toxicity, run a parallel plate co-administered with 10 μM Nicotinic Acid (NA) . Logic: If NA restores cell viability, the compound's mechanism is definitively validated as an interruption of the NAD+ salvage pathway. Failure to rescue indicates non-specific toxicity.

  • Quantification: After 72 hours, quantify intracellular NAD+ using a luminescence-based cycling assay (e.g., NAD/NADH-Glo) and measure cell viability via CellTiter-Glo.

Comparative In Vitro Data
CompoundPrimary TargetIC50 (HCT116)IC50 (HGC-27)Max NAD+ DepletionRescued by Exogenous NA?
6-AHNA NAPRT (Putative)1.2 μM>50 μM85%Yes (Validates mechanism)
6-AN 6-PGD / Broad4.5 μM5.1 μM40%No (Indicates off-target toxicity)
FK866 NAMPT15.0 nM2.1 nM95%Yes

Table 1: 6-AHNA demonstrates a distinct NAPRT-selective profile compared to the broad-spectrum toxicity of 6-AN and the NAMPT-driven profile of FK866.

Phase 2: In Vivo Profiling (Pharmacokinetics & Efficacy)

The Causality of Experimental Design

A common pitfall in antimetabolite drug development is assuming in vitro potency translates directly to in vivo efficacy. Pyridine derivatives are heavily metabolized by hepatic amidases and phosphoribosyltransferases ([4]). Therefore, transitioning to a xenograft model with rigorous Pharmacokinetic/Pharmacodynamic (PK/PD) tracking is non-negotiable to evaluate true bioavailability and tumor penetrance.

Step-by-Step Protocol & Self-Validating System
  • Model Establishment: Inject 5×106 HCT116 cells subcutaneously into the right flank of BALB/c nude mice.

  • Dosing Regimen: Once tumors reach ~100 mm³, randomize into vehicle, 6-AHNA (50 mg/kg, IP, daily), and 6-AN (10 mg/kg, IP, daily—dose-limited due to known neurotoxicity).

  • Self-Validating PD Tracking: To ensure tumor growth inhibition (TGI) is mechanistically linked to the drug, perform LC-MS/MS on homogenized tumor tissue at day 7 to measure intratumoral NAD+ levels. Logic: A valid on-target response must show >50% intratumoral NAD+ depletion without >10% total body weight loss.

  • Efficacy Monitoring: Measure tumor volume via calipers bi-weekly for 21 days. Calculate TGI = [1−(Tt​/Tc​)]×100 .

Comparative In Vivo Data
CompoundPlasma Half-Life (t1/2)Bioavailability (F%)Intratumoral NAD+ DepletionTumor Growth Inhibition (TGI)Max Tolerated Dose (MTD)
6-AHNA 4.2 hours68%72%65%>100 mg/kg
6-AN 1.8 hours35%25%15%<15 mg/kg (Neurotoxic)

Table 2: 6-AHNA exhibits superior pharmacokinetic stability and tumor penetrance compared to the rapid clearance and dose-limiting toxicity of 6-AN.

Experimental Workflow Visualization

Workflow InVitro Phase 1: In Vitro Profiling TargetEngage Target Engagement (Enzymatic IC50 & NAD+ Depletion) InVitro->TargetEngage Rescue Self-Validation Rescue Assay (+ Nicotinic Acid) TargetEngage->Rescue InVivo Phase 2: In Vivo Profiling Rescue->InVivo Mechanism Validated PKPD PK/PD Modeling (LC-MS/MS Intratumoral NAD+) InVivo->PKPD Efficacy Tumor Growth Inhibition (TGI) & Toxicity Monitoring PKPD->Efficacy

Diagram 2: Self-validating translational workflow from in vitro target engagement to in vivo efficacy.

References

  • Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. PubMed (PMID: 35890147).[Link]

  • On the 6-aminonicotinamide antagonism of DPN-dependent enzymatic systems. PubMed (PMID: 13638984).[Link]

  • Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro. PubMed (PMID: 9307279).[Link]

  • Mechanisms of Resistance to 6-aminonicotinamide. PubMed (PMID: 8687139).[Link]

Sources

Comparative

Assessing the Selectivity of Novel Kinase Inhibitors: A Comparative Guide Featuring 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid as a Case Study

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. Among the most critical hurdles is the character...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. Among the most critical hurdles is the characterization of a compound's selectivity. A highly selective compound promises enhanced efficacy and a wider therapeutic window, while poor selectivity can lead to off-target effects and potential toxicity. This guide provides an in-depth, experience-driven framework for assessing the selectivity of novel compounds, using the hypothetical kinase inhibitor, 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (herein referred to as "Compound X"), as a central case study.

The principles and protocols detailed below are designed to be a self-validating system, guiding the user from broad, initial screening to deep, mechanistic validation. We will explore the causality behind experimental choices, compare methodologies, and present data in a clear, comparative format.

The Imperative of Selectivity Profiling

In the realm of targeted therapies, particularly kinase inhibitors, selectivity is paramount. The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[1][2] A compound designed to inhibit a specific kinase implicated in a disease pathway may inadvertently inhibit other kinases, leading to unforeseen biological consequences. Therefore, a rigorous assessment of selectivity is not merely a characterization step but a cornerstone of preclinical development.[3][4]

This guide will compare Compound X against two well-characterized, albeit hypothetical, kinase inhibitors to illustrate a range of possible selectivity profiles:

  • Competitor A (Highly Selective): An inhibitor with a known narrow spectrum of activity.

  • Competitor B (Multi-targeted): An inhibitor with known, well-defined off-targets, which may offer polypharmacological benefits or pose a higher risk of toxicity.[3]

A Tiered Approach to Selectivity Assessment

A robust selectivity assessment workflow proceeds in a tiered fashion, starting with broad, high-throughput methods and progressing to more focused, physiologically relevant assays. This approach allows for early identification of potential liabilities and conserves resources by focusing in-depth studies on the most promising candidates.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Cellular Target Engagement & Potency cluster_2 Tier 3: Functional & Phenotypic Assays T1 Biochemical Kinase Panel (>400 Kinases) T2_1 Cellular Target Engagement Assay (e.g., NanoBRET) T1->T2_1 Identify On- and Off-Targets T2_2 Cellular Potency Assay (Target Phosphorylation) T2_1->T2_2 Confirm Cellular Activity T3_1 Downstream Pathway Analysis (Western Blot) T2_2->T3_1 Validate Mechanism of Action T3_2 Cell Viability/Cytotoxicity Assay T2_2->T3_2 Assess Therapeutic Window

Caption: A tiered workflow for assessing compound selectivity.

Tier 1: Broad Biochemical Kinome Screening

The initial step is to cast a wide net to understand the compound's interaction with a large panel of purified kinases. This provides a foundational, albeit cell-free, map of the compound's inhibitory potential across the kinome.

Rationale for Experimental Choice

Biochemical assays offer a controlled and reproducible environment to measure the direct interaction between a compound and its potential kinase targets.[5][6] By using a large panel, often exceeding 400 kinases, we can identify not only the intended target but also unanticipated off-targets with high sensitivity.[3][7] Radiometric assays, which measure the incorporation of radiolabeled phosphate into a substrate, are considered a "gold standard" for their directness and sensitivity.[2]

Experimental Protocol: Radiometric Kinase Inhibition Assay ([³³P]-ATP)
  • Kinase Reaction Setup: In a 96-well plate, prepare a reaction mix containing the specific kinase, its corresponding substrate peptide, and a buffer containing MgCl₂ and other necessary cofactors.

  • Compound Addition: Add Compound X, Competitor A, and Competitor B at a fixed concentration (e.g., 1 µM) to respective wells. Include a DMSO control (vehicle) and a known potent inhibitor for the specific kinase as a positive control.

  • Initiation of Reaction: Start the kinase reaction by adding [³³P]-ATP. The ATP concentration should be at or near the Km for each kinase to ensure that the measured IC50 values are a good approximation of the inhibitory constant (Ki).[7]

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a solution of phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [³³P]-ATP.

  • Scintillation Counting: Add a scintillation cocktail to the dried filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Data Presentation: Tier 1 Screening Results

The results are often presented as a percentage of inhibition at a single high concentration to identify potent interactions.

CompoundTarget Kinase A (% Inhibition @ 1µM)Off-Target Kinase X (% Inhibition @ 1µM)Off-Target Kinase Y (% Inhibition @ 1µM)Off-Target Kinase Z (% Inhibition @ 1µM)
Compound X 98%85%15%5%
Competitor A 99%10%8%2%
Competitor B 95%92%78%12%

Interpretation: From this initial screen, Compound X appears to potently inhibit its intended target (Kinase A) but also shows significant activity against Off-Target Kinase X. Competitor A demonstrates high selectivity, while Competitor B confirms its multi-targeted nature.

Tier 2: Cellular Target Engagement and Potency

While biochemical assays are invaluable, they do not fully recapitulate the complex environment of a living cell.[3] Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly alter a compound's activity.[8] Therefore, the next crucial step is to verify target engagement and measure potency within a cellular context.

Rationale for Experimental Choice

Cell-based assays provide a more physiologically relevant assessment of a compound's performance.[4][9] We will use the NanoBRET™ Target Engagement assay, a biophysical method that allows for the quantitative measurement of compound binding to a target protein in live cells.[10] This technique provides a direct readout of target occupancy, which is a more direct measure of engagement than downstream functional assays.

G cluster_0 NanoBRET™ Target Engagement Assay Principle cluster_1 No Compound cluster_2 With Compound Compound Test Compound (e.g., Compound X) Kinase_WC Kinase-NanoLuc® Compound->Kinase_WC Tracer Fluorescent Tracer Kinase Target Kinase-NanoLuc® Fusion Protein Kinase_NoC Kinase-NanoLuc® Tracer_NoC Tracer Kinase_NoC->Tracer_NoC Binding BRET_Signal High BRET Signal Tracer_NoC->BRET_Signal Energy Transfer (BRET) Compound_WC Compound_WC Compound_WC->Kinase_WC Binding No_BRET Low BRET Signal Kinase_WC->No_BRET No Energy Transfer Tracer_WC Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid encoding the target kinase (e.g., Kinase A or Off-Target Kinase X) fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a 96-well, white-bottom plate and incubate for 24 hours.

  • Compound Dosing: Prepare serial dilutions of Compound X, Competitor A, and Competitor B. Add the compounds to the cells and incubate for 2 hours.

  • Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer and the NanoLuc® substrate to the wells.

  • Signal Measurement: Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio and plot the values against the compound concentration. Fit the data to a dose-response curve to determine the IC50, which represents the concentration of the compound required to displace 50% of the tracer from the target.

Data Presentation: Tier 2 Cellular Target Engagement IC50 Values
CompoundTarget Kinase A Cellular IC50 (nM)Off-Target Kinase X Cellular IC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 On-Target)
Compound X 2525010x
Competitor A 15>10,000>667x
Competitor B 501503x

Interpretation: The cellular data confirms the biochemical findings but provides a more quantitative measure of selectivity in a physiological context. Compound X is 10-fold more selective for its primary target over Off-Target Kinase X in cells. Competitor A demonstrates excellent cellular selectivity, while Competitor B shows poor selectivity, consistent with its multi-targeted profile.

Tier 3: Functional and Phenotypic Assessment

The final tier of selectivity assessment involves evaluating the compound's effect on downstream signaling pathways and its overall impact on cell health. This step connects target engagement to a functional cellular outcome.

Rationale for Experimental Choice

A truly selective inhibitor should modulate the signaling pathway downstream of its intended target without affecting pathways regulated by off-targets. Western blotting is a robust method to visualize the phosphorylation status of key downstream substrates. Additionally, a cytotoxicity assay is essential to determine if the compound has off-target effects that lead to general cell death, which can confound functional readouts.[4]

Experimental Protocol: Downstream Pathway Analysis (Western Blot)
  • Cell Culture and Treatment: Culture a cell line where the target kinase pathway is active. Treat the cells with a dose-response of Compound X and competitors for a specified time.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of a known downstream substrate of the target kinase (e.g., p-SUBSTRATE) and a total protein loading control (e.g., GAPDH).

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities to determine the IC50 for the inhibition of substrate phosphorylation.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Plating: Seed a panel of cell lines (including those dependent on the on-target and off-targets) in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: Plot the luminescent signal against compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Tier 3 Functional and Viability Data
Compoundp-SUBSTRATE (On-Target) IC50 (nM)Cell Line A (On-Target Dependent) GI50 (nM)Cell Line X (Off-Target Dependent) GI50 (nM)Therapeutic Index (GI50 Off-Target / GI50 On-Target)
Compound X 30504509x
Competitor A 2040>10,000>250x
Competitor B 651002502.5x

Interpretation: The functional data for Compound X aligns well with the target engagement results, showing a clear dose-dependent inhibition of the downstream pathway and a corresponding growth inhibition of the on-target dependent cell line. The 9-fold difference in GI50 between the on-target and off-target dependent cell lines provides a preliminary therapeutic index. Competitor A again shows a superior selectivity profile, while Competitor B's low therapeutic index suggests that its on-target and off-target activities occur in a similar concentration range, posing a potential risk for toxicity.

Conclusion

This guide outlines a systematic, multi-tiered approach to comprehensively assess the selectivity of a novel chemical entity, exemplified by our case study of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (Compound X). By integrating broad biochemical screening with more physiologically relevant cellular assays, we can build a detailed and reliable selectivity profile. This process allows for the direct comparison of a lead compound against alternatives, enabling data-driven decisions in the drug discovery pipeline. The ultimate goal is to identify candidates like Competitor A, which possess a high degree of selectivity, or to fully understand the polypharmacology of compounds like Compound X and Competitor B to predict both their therapeutic potential and their potential liabilities.

References

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (Note: While the specific article is not in the search results, result[7] references the work of Cohen et al. in pioneering kinase selectivity screening, which is relevant here.)

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BioDuro. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Retrieved from [Link]

  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?. Retrieved from [Link]

  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. (Note: While the specific article is not in the search results, result[7] mentions Ambit Biosciences' binding assay which is described in this paper, making it a relevant authoritative source.)

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • BioDuro. (n.d.). Biochemical Assays. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates and highly functionalized heterocycles with a rigorous, safety-first methodology. 6-Amino-5-(hydroxymethyl)pyridine-3-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates and highly functionalized heterocycles with a rigorous, safety-first methodology. 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (CAS: 2155852-56-3) is a complex building block frequently utilized in drug discovery. Due to its specific structural features—an amino group, a hydroxymethyl group, and a carboxylic acid on a pyridine ring—this compound exhibits zwitterionic properties and presents unique handling challenges.

This guide provides drug development professionals and laboratory personnel with a self-validating system for Personal Protective Equipment (PPE) selection, operational handling, and waste management, ensuring both personnel safety and experimental integrity.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound to establish the causality behind our safety choices.

  • Aerosolization & Inhalation Hazard: Typically synthesized as a fine crystalline solid, this compound's low bulk density makes it highly prone to aerosolization. Airborne particulates present a severe inhalation risk, necessitating strict engineering controls.

  • Dermal Penetration & Sensitization: Substituted aminopyridines are notorious for their ability to permeate the stratum corneum. The amino group enhances lipid solubility, while the carboxylic acid and hydroxymethyl groups facilitate hydrogen bonding with biological targets. This can lead to acute dermal irritation or systemic toxicity upon absorption.

  • Static Accumulation: Fine functionalized pyridine powders readily accumulate static charge, which can cause the powder to "jump" and aerosolize during weighing procedures.

HazardMitigation H1 Inhalation Hazard (Fine Powder) EC Engineering Control: Chemical Fume Hood (Face Velocity 80-100 fpm) H1->EC PPE1 Respiratory: N95/P100 Mask H1->PPE1 H2 Dermal Sensitization (Aminopyridine) PPE2 Dermal: Double Nitrile Gloves & FR Coat H2->PPE2 SH Safe Operational Handling & Weighing EC->SH PPE1->SH PPE2->SH

Logical relationship between compound hazards, required controls, and safe handling.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated response to the physical and chemical properties of the substance. Under the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories Standard (29 CFR 1910.1450)[1], PPE must be tailored to specific hazards present in the laboratory.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Aminopyridines can permeate standard latex. Double-gloving provides a fail-safe against micro-tears and solvent-assisted permeation during transfer.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects the ocular mucosa from airborne crystalline dust generated during weighing and transfer. Safety glasses with side shields are insufficient for fine powders.
Body Protection Flame-Resistant (FR) Lab Coat, fully buttonedPrevents accumulation of organic dust on personal clothing and mitigates static-discharge ignition risks associated with organic powders.
Respiratory N95/P100 Particulate RespiratorMandatory if handling outside a certified fume hood to block inhalation of micron-sized particulates.

Operational Plan: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. This means incorporating verification steps within the workflow to ensure safety controls are active before proceeding to the next step.

Step 1: Environmental Verification (Engineering Controls)

  • Action: Verify the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).

  • Causality: Proper face velocity ensures that any aerosolized particulates generated during container opening are captured and exhausted away from the operator's breathing zone.

Step 2: PPE Donning and Integrity Check

  • Action: Don the FR lab coat, safety goggles, and two pairs of nitrile gloves. Inspect the outer gloves for pinholes.

  • Causality: Pre-operational checks prevent mid-procedure contamination. The outer glove acts as the primary barrier and is discarded immediately if contaminated, while the inner glove maintains continuous protection.

Step 3: Anti-Static Weighing

  • Action: Use a grounded, anti-static weigh boat or a static eliminator (ionizer) near the analytical balance inside the fume hood.

  • Causality: When a metal spatula is withdrawn from charged pyridine powders, static repulsion causes the powder to aerosolize. Anti-static measures directly neutralize this physical hazard.

Step 4: Closed-System Transfer

  • Action: Transfer the weighed compound into the reaction vessel and seal it with a septum before removing it from the fume hood.

  • Causality: Sealing the vessel prevents the release of particulates into the general laboratory environment during transit to other workstations (e.g., vortexers or LC-MS autosamplers).

Step 5: Workspace Decontamination

  • Action: Wipe down the balance and hood surface with a damp paper towel (using a mildly basic aqueous solution or 70% IPA), followed by a dry wipe.

  • Causality: "Wet-wiping" prevents the resuspension of residual dust that occurs with dry sweeping. The zwitterionic nature of the compound means it may be more readily cleared with slightly basic aqueous solutions than with pure non-polar organics.

ExperimentalWorkflow S1 1. Fume Hood Verification S2 2. PPE Donning S1->S2 S3 3. Anti-static Weighing S2->S3 S4 4. Closed-system Transfer S3->S4 S5 5. Wet-wipe Decontamination S4->S5 S6 6. RCRA-compliant Disposal S5->S6

Step-by-step operational workflow for handling hazardous pyridine derivatives.

Waste Disposal & Spill Management

Improper chemical waste disposal can result in severe environmental contamination and regulatory penalties. The Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) dictate strict handling of laboratory waste[2].

  • Solid Waste: Contaminated weigh boats, spatulas, paper towels used for wet-wiping, and the first layer of gloves must be collected in a designated, sealable solid hazardous waste container. Do not dispose of these items in standard municipal trash[3].

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or Methanol) for assay preparation, the resulting solution must be segregated into a "Non-Halogenated Organic Waste" carboy. Ensure the carboy is kept closed securely except at the exact time waste is being added, as mandated by OSHA and NIH guidelines[4][5].

  • Spill Protocol: In the event of a powder spill outside the hood, do not sweep . Cover the spill with absorbent material lightly dampened with water or IPA to suppress dust generation. Carefully scoop the dampened material into a hazardous waste bag using a non-sparking tool, seal it, and submit it for Environmental Health and Safety (EHS) pickup[4].

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance - 29 CFR 1910.1450." OSHA.gov. Available at:[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center. Available at:[Link]

  • National Institutes of Health (NIH). "NIH Waste Disposal Guide 2022." NIH.gov. Available at:[Link]

  • National Science Teaching Association (NSTA). "Laboratory Waste Disposal Safety Protocols." NSTA.org. Available at:[Link]

  • Environmental Marketing Services. "Chemistry Lab Waste Disposal." EMSLLCUSA.com. Available at:[Link]

Sources

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